molecular formula C10H14BrNO2S B1522651 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide CAS No. 1182913-23-0

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Cat. No.: B1522651
CAS No.: 1182913-23-0
M. Wt: 292.19 g/mol
InChI Key: JJKOYHPEPFTONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide (CAS 1182913-23-0) is an organic compound with the molecular formula C10H14BrNO2S and a molecular weight of 292.19 g/mol . This benzenesulfonamide derivative is characterized by a bromo substituent at the 4-position and a methyl group at the 3-position of the benzene ring, while the sulfonamide functional group is modified with an isopropyl moiety . As a specialized chemical building block, it is primarily used in research and development settings, including applications in medicinal chemistry and drug discovery for the synthesis of novel molecules . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

4-bromo-3-methyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-7(2)12-15(13,14)9-4-5-10(11)8(3)6-9/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKOYHPEPFTONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681098
Record name 4-Bromo-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182913-23-0
Record name 4-Bromo-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide, a substituted arylsulfonamide of interest to researchers in synthetic chemistry and drug discovery. Arylsulfonamides are a cornerstone structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[1] This document details the compound's physicochemical properties, a robust two-step synthetic pathway with mechanistic insights, validated purification protocols, and a full suite of analytical techniques for structural confirmation and purity assessment. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the practical handling, synthesis, and characterization of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with bromo, methyl, and N-isopropylsulfonamido groups. Its identity is established by its unique CAS number and molecular formula.

Caption: Chemical Structure of this compound.

IdentifierValueSource
CAS Number 1182913-23-0[2][3][4]
Molecular Formula C₁₀H₁₄BrNO₂S[2][5]
Molecular Weight 292.2 g/mol [5]
Appearance White solid powder (Predicted)[4]
Boiling Point 370.1 ± 52.0 °C (Predicted)[4]
Density 1.419 ± 0.06 g/cm³ (Predicted)[4]
pKa 11.58 ± 0.50 (Predicted)[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a two-step sequence common for the preparation of arylsulfonamides.[6] The strategy involves the initial preparation of a key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, followed by its reaction with isopropylamine.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation start 4-Bromotoluene reagent1 Chlorosulfonic Acid (ClSO₃H) intermediate 4-Bromo-3-methylbenzenesulfonyl chloride start->intermediate reagent1->intermediate Electrophilic Aromatic Substitution reagent2 Isopropylamine intermediate->reagent2 product This compound reagent2->product Nucleophilic Substitution

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl Chloride

Causality: This reaction is a classic electrophilic aromatic substitution. 4-Bromotoluene is treated with chlorosulfonic acid. The methyl group is an ortho-, para-director, and the bromo group is also an ortho-, para-director. Due to steric hindrance from the adjacent methyl group, the bulky sulfonyl chloride group is directed primarily to the position para to the methyl group and ortho to the bromo group. The reaction is conducted at low temperatures to control the high reactivity of chlorosulfonic acid and minimize side reactions.

Experimental Protocol:

  • To a solution of 4-bromotoluene (1.0 eq) in a suitable solvent like dichloromethane, add chlorosulfonic acid (2.0-3.0 eq) dropwise at 0 °C.[7]

  • Stir the mixture at low temperature (e.g., 0 °C to 10 °C) overnight.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product, 4-bromo-3-methylbenzenesulfonyl chloride, will precipitate.

  • Filter the solid, wash thoroughly with cold water to remove acid, and dry under vacuum.[7] This intermediate is often used directly in the next step without further purification.

Step 2: Sulfonamide Formation

Causality: This step involves the nucleophilic attack of the amine (isopropylamine) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[6][8] A base, such as pyridine or an excess of the reacting amine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Protocol:

  • Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in a solvent like acetonitrile or dichloromethane.

  • Add isopropylamine (at least 2.0 eq) to the solution. The first equivalent acts as the nucleophile, and the second acts as the base.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Remove the solvent under reduced pressure.

  • The residue contains the desired product and isopropylammonium chloride salt. Proceed to purification.

Purification and Purity Assessment

Causality: Purification is critical to remove the ammonium salt byproduct and any unreacted starting materials. Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the product and impurities in a given solvent system at different temperatures.

Protocol: Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent system, such as an ethanol/water or isopropanol/water mixture.[9]

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot to remove colored impurities.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Protocol: Thin-Layer Chromatography (TLC)
  • Purpose: To monitor the reaction progress and assess the purity of the final product.

  • Stationary Phase: Silica gel plate (e.g., Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of a non-polar and a slightly more polar solvent, such as hexane:ethyl acetate or chloroform:tert-butanol, is effective for sulfonamides.[10] The optimal ratio should be determined experimentally.

  • Visualization: Visualize spots under UV light (254 nm).[10] The disappearance of the starting material spot and the appearance of a single product spot indicate reaction completion and high purity.

Structural Elucidation and Analytical Data

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic methods.

G cluster_methods Spectroscopic Analysis cluster_results Data Output Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Molecular Skeleton Connectivity NMR->Structure FunctionalGroups Functional Groups (S=O, N-H) IR->FunctionalGroups Mass Molecular Weight Isotopic Pattern MS->Mass

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR: Predicted SignalsMultiplicityIntegrationChemical Shift (ppm, approx.)
Isopropyl -CH₃Doublet6H~1.1
Aromatic -CH₃Singlet3H~2.5
Isopropyl -CHSeptet1H~3.6
Sulfonamide -NHDoublet (or broad singlet)1H5.0 - 8.0[11]
Aromatic ProtonsMultiplets3H7.5 - 8.0[11]
¹³C NMR: Predicted SignalsChemical Shift (ppm, approx.)
Aromatic -CH₃~20
Isopropyl -CH₃~23
Isopropyl -CH~48
Aromatic Carbons120 - 145[11]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12] The sulfonamide group has very strong, characteristic absorption bands.

Functional GroupVibration TypeWavenumber (cm⁻¹, approx.)Source
N-HStretch3390 - 3230[1]
C-H (Aromatic)Stretch>3000
C-H (Aliphatic)Stretch<3000
S=OAsymmetric Stretch1344 - 1317[1][11]
S=OSymmetric Stretch1187 - 1147[1][11]
S-NStretch924 - 906[1][11]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For this compound, the presence of bromine is a key diagnostic feature.

Ion / FragmentExpected m/zRationaleSource
[M+H]⁺292 / 294Protonated molecule. The two peaks of ~1:1 intensity are due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
[M+H - SO₂]⁺228 / 230Loss of sulfur dioxide (64 Da), a characteristic fragmentation of aromatic sulfonamides.[13]

Applications in Research and Drug Development

This compound is primarily utilized as a versatile chemical building block in organic synthesis. The presence of a bromine atom makes it an ideal substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments at that position.

A key application is in the construction of compound libraries for biological screening. For instance, the related intermediate N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was synthesized and subsequently used in Suzuki coupling reactions to generate a series of derivatives.[14] These derivatives were then evaluated for antibacterial activity against extensively drug-resistant Salmonella Typhi, demonstrating the utility of such bromo-aryl precursors in medicinal chemistry campaigns targeting infectious diseases.[14] The N-isopropylsulfonamide moiety can influence physicochemical properties like solubility and cell permeability, making this scaffold attractive for generating novel drug candidates.

Safety and Handling

Intermediates: 4-Bromo-3-methylbenzenesulfonyl chloride is corrosive and moisture-sensitive.[15][16] It causes burns and should be handled with extreme care in a fume hood.[15][16]

Final Product: this compound is classified as an irritant.[4]

Recommended Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all reagents and the final product in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This guide has outlined a reliable and well-characterized pathway for the synthesis of this compound. By providing detailed protocols grounded in mechanistic principles and a full suite of analytical characterization data, researchers are equipped to produce and validate this compound with high confidence. Its utility as a functionalized building block, particularly for developing novel compounds through cross-coupling chemistry, positions it as a valuable intermediate for professionals in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide (CAS 1182913-23-0), a substituted aromatic sulfonamide of significant interest in medicinal chemistry and synthetic organic chemistry. While specific literature on this exact molecule is sparse, this document leverages established principles of sulfonamide chemistry to present a robust framework for its synthesis, characterization, and potential applications. We will explore a validated synthetic route, detail the expected analytical signatures for structural confirmation, and discuss its potential as a versatile scaffold in the design of novel therapeutics, particularly as an enzyme inhibitor. This guide is intended to serve as a foundational resource for researchers looking to synthesize or utilize this compound in their discovery programs.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a vast class of therapeutics with an impressive range of biological activities.[1] Beyond their initial role as antimicrobial agents, they are now integral to drugs targeting a multitude of diseases, including cancer, glaucoma, inflammation, viral infections, and diabetes.[2][3]

The therapeutic versatility of sulfonamides stems from several key features:

  • Structural Mimicry: The sulfonamide group can act as a bioisostere of a carboxylic acid or an amide, enabling it to form similar hydrogen bond networks with biological targets.

  • Chemical Stability: It is generally resistant to metabolic hydrolysis, conferring favorable pharmacokinetic properties.

  • Synthetic Accessibility: Sulfonamides are readily synthesized, most classically through the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5]

This compound incorporates this privileged scaffold. Its structure features a halogenated and alkylated aromatic ring, providing specific steric and electronic properties that can be exploited for targeted drug design. The N-isopropyl group further modulates its lipophilicity and hydrogen bonding capacity. This guide will provide the technical details necessary to harness the potential of this specific molecular entity.

Physicochemical and Structural Properties

A summary of the key properties for this compound is provided below.

PropertyValue
CAS Number 1182913-23-0
Molecular Formula C₁₀H₁₄BrNO₂S
Molecular Weight 292.19 g/mol
Chemical Structure (See Figure 1)
Canonical SMILES CC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)C
Purity (Typical) >96% (as supplied by commercial vendors)[6]
Storage Conditions Sealed in dry, 2-8°C
Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Proposed Synthesis and Purification

The most direct and industrially relevant method for synthesizing N-alkylated benzenesulfonamides is the reaction of a corresponding benzenesulfonyl chloride with an amine.[7] This section details a robust, two-step synthetic workflow starting from commercially available 4-bromotoluene.

Retrosynthetic Analysis

A logical retrosynthetic pathway identifies 4-bromo-3-methylbenzenesulfonyl chloride and isopropylamine as the key precursors. The sulfonyl chloride can, in turn, be prepared from 4-bromotoluene via electrophilic chlorosulfonylation.

Retrosynthesis target This compound disconnection1 S-N Disconnection target->disconnection1 precursors1 4-Bromo-3-methylbenzenesulfonyl chloride + Isopropylamine disconnection1->precursors1 disconnection2 C-S Disconnection (Chlorosulfonylation) precursors1->disconnection2 precursors2 4-Bromotoluene disconnection2->precursors2

Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonylation of activated aromatic rings.[8]

  • Reagent Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromotoluene (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Add chlorosulfonic acid (2.5-3.0 eq) dropwise via the dropping funnel to the cooled solution over 30-60 minutes. The temperature should be maintained below 10 °C to minimize side reactions.

    • Causality: Chlorosulfonic acid is a highly reactive electrophile. The reaction is exothermic, and low temperatures are required to control the reaction rate and prevent the formation of undesired regioisomers or degradation products. DCM is used as it is inert to the strong acid.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid.

    • Trustworthiness: This quenching step is critical for safety and product isolation. The sulfonyl chloride product is generally stable in cold water, while the excess reagent is hydrolyzed.

  • Extraction & Isolation: The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral. Alternatively, if the product remains in the organic layer, separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride.[8] The product can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of this compound

This step follows the classic Hinsberg reaction for sulfonamide formation.[4]

  • Reagent Setup: In a round-bottom flask, dissolve isopropylamine (1.2-1.5 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in an aprotic solvent like DCM or THF. Cool the solution to 0 °C.

    • Causality: An excess of the amine is used to ensure complete reaction of the sulfonyl chloride. The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[9]

  • Reaction: Prepare a solution of 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in the same solvent and add it dropwise to the cooled amine solution.

  • Reaction Monitoring: After addition, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC until the sulfonyl chloride spot disappears.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, and brine.

    • Self-Validation: Each wash step serves a purpose. The acid wash removes basic components, the water wash removes salts, and the brine wash aids in breaking emulsions and pre-drying the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to afford the final product in high purity.

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Sulfonamide Formation start1 4-Bromotoluene reagent1 + Chlorosulfonic Acid in DCM, 0 °C start1->reagent1 workup1 Quench on Ice, Filter/Extract reagent1->workup1 product1 4-Bromo-3-methyl- benzenesulfonyl chloride start2 4-Bromo-3-methyl- benzenesulfonyl chloride product1->start2 Intermediate workup1->product1 reagent2 + Isopropylamine + Base (e.g., Pyridine) in DCM, 0 °C to RT start2->reagent2 workup2 Acid/Water Wash, Purify (Chromatography/ Recrystallization) reagent2->workup2 product2 4-Bromo-N-isopropyl-3- methylbenzenesulfonamide workup2->product2

Caption: Proposed two-step synthesis workflow.

Structural Elucidation and Characterization

Confirming the identity and purity of the final compound is paramount. The following section describes the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aromatic Protons (Ar-H): Three signals in the aromatic region (~7.5-8.0 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and another doublet.

    • Isopropyl CH: A septet or multiplet around 3.5-4.0 ppm, coupled to the six methyl protons.

    • Sulfonamide N-H: A broad singlet or doublet (if coupled to the isopropyl CH) between 5.0-8.0 ppm, which is exchangeable with D₂O.

    • Aromatic Methyl (Ar-CH₃): A singlet around 2.4-2.6 ppm.

    • Isopropyl CH₃: A doublet around 1.1-1.3 ppm, integrating to six protons.

  • ¹³C NMR: The carbon spectrum will confirm the carbon skeleton.

    • Aromatic Carbons: Six signals are expected in the ~120-145 ppm range. The carbon attached to the bromine (C-Br) will be shifted upfield compared to the others, while the carbon attached to the sulfonyl group (C-S) will be downfield.

    • Isopropyl CH: A signal around 45-50 ppm.

    • Aromatic Methyl (Ar-CH₃): A signal around 20-22 ppm.

    • Isopropyl CH₃: A signal around 22-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.[10]

  • N-H Stretch: A moderate to sharp absorption band in the region of 3250-3350 cm⁻¹.

  • SO₂ Asymmetric Stretch: A strong band around 1320-1350 cm⁻¹.[11]

  • SO₂ Symmetric Stretch: A strong band around 1150-1170 cm⁻¹.[11]

  • C-H Stretches (Aliphatic & Aromatic): Bands observed between 2850-3100 cm⁻¹.

  • S-N Stretch: A weaker band in the 900-930 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight.

  • [M+H]⁺: The protonated molecule would be observed at m/z 292.1/294.1, showing the characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio).

  • Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns for sulfonamides, including the neutral loss of SO₂ (64 Da) and cleavage of the S-N bond.[12][13] A prominent fragment would correspond to the 4-bromo-3-methylbenzenesulfonyl cation.

Potential Applications in Drug Discovery

While the specific biological activity of this compound is not publicly documented, its structure suggests significant potential as a scaffold for developing potent and selective enzyme inhibitors.

Carbonic Anhydrase Inhibition

The primary sulfonamide group (unsubstituted) is a classic zinc-binding group for inhibiting carbonic anhydrases (CAs), enzymes crucial for pH regulation.[14] Many clinically used CA inhibitors, such as dorzolamide (for glaucoma), are sulfonamides. While N-substitution, as in our target molecule, typically reduces affinity for the catalytic zinc, the overall molecule can still interact with residues in the active site cavity. This compound could serve as a starting point for developing inhibitors targeting specific CA isoforms, such as the tumor-associated CA IX and CA XII, which are implicated in cancer progression.[2][4]

Kinase Inhibition

Numerous FDA-approved kinase inhibitors incorporate a sulfonamide moiety. This group can act as a hydrogen bond acceptor or donor, anchoring the inhibitor within the ATP-binding pocket of the kinase.[3] Kinases such as Focal Adhesion Kinase (FAK), Phosphatidylinositol 3-kinase (PI3K), and VEGFR-2 are validated cancer targets that have been successfully modulated by sulfonamide-containing drugs.[15][16][17] The substituted phenyl ring of this compound provides a vector for further chemical modification to optimize binding affinity and selectivity for a specific kinase target. The bromo-substituent is particularly useful as it allows for further diversification via cross-coupling reactions.

Applications center Sulfonamide Scaffold (e.g., CAS 1182913-23-0) app1 Carbonic Anhydrase Inhibition center->app1 app2 Kinase Inhibition center->app2 app3 Antimicrobial Agents center->app3 app4 Other Targets (Proteases, GPCRs, etc.) center->app4 dis1 Glaucoma Anticancer dis2 Anticancer Anti-inflammatory dis3 Antibacterial dis4 Antiviral Antidiabetic

Caption: The central role of the sulfonamide scaffold in targeting diverse disease areas.

Conclusion

This compound is a synthetically accessible and chemically versatile building block. Based on the well-established pharmacology of the sulfonamide class, it holds considerable promise as a foundational scaffold for the development of novel enzyme inhibitors in therapeutic areas such as oncology and ophthalmology. This guide provides a comprehensive, technically grounded framework for its synthesis, characterization, and strategic application in drug discovery programs. The detailed protocols and expected analytical data herein should empower researchers to confidently produce and utilize this compound for their specific research objectives.

References

An In-Depth Technical Guide to 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide, a halogenated aromatic sulfonamide. As a Senior Application Scientist, this document synthesizes its fundamental physicochemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its potential applications within the broader context of medicinal chemistry and drug discovery.

Core Compound Identity and Properties

This compound is a synthetic organic compound characterized by a benzenesulfonamide core structure. This core is substituted with a bromine atom, a methyl group, and an N-isopropyl group. These substitutions are crucial in defining its chemical reactivity, lipophilicity, and potential biological activity.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄BrNO₂S[1]
Molecular Weight 292.2 g/mol [1]
CAS Number 1182913-23-0
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point 370.1 ± 52.0 °C (predicted)[2]
Density 1.419 ± 0.06 g/cm³ (predicted)[2]
pKa 11.58 ± 0.50 (predicted)[2]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the nucleophilic substitution reaction between 4-bromo-3-methylbenzenesulfonyl chloride and isopropylamine. This is a standard and widely employed method for the preparation of N-substituted sulfonamides.

Synthetic Workflow

The overall synthetic pathway is illustrated in the diagram below. The key step is the formation of the sulfonamide bond between the sulfonyl chloride and the primary amine.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-bromo-3-methylbenzenesulfonyl_chloride 4-Bromo-3-methylbenzenesulfonyl Chloride product This compound 4-bromo-3-methylbenzenesulfonyl_chloride->product + Isopropylamine isopropylamine Isopropylamine isopropylamine->product base Base (e.g., Triethylamine, Pyridine) base->product solvent Aprotic Solvent (e.g., Dichloromethane) solvent->product temperature 0°C to Room Temperature temperature->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-3-methylbenzenesulfonyl chloride

  • Isopropylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

  • Amine Addition: To the cooled solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of isopropylamine (1.1 equivalents). The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. The acidic wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques. Below are the predicted key features for each spectrum based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the methyl group on the benzene ring. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.5-8.0 ppm. The isopropyl methine proton will be a septet around δ 3.5-4.0 ppm, coupled to the six methyl protons. The two isopropyl methyl groups will appear as a doublet around δ 1.1-1.3 ppm. The methyl group on the benzene ring will be a singlet around δ 2.4-2.6 ppm. The NH proton will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the bromine atom appearing at a lower field. The carbons of the isopropyl group and the methyl group will be in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: A peak around 3300-3400 cm⁻¹

  • C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹

  • S=O stretch (asymmetric and symmetric): Two strong bands around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, characteristic of sulfonamides.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • S-N stretch: A band around 900-950 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M⁺ and M+2 peaks).

Potential Applications and Biological Relevance

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] While specific studies on this compound are not extensively documented, its structural features suggest potential for investigation in several therapeutic areas.

Rationale for Biological Investigation

The sulfonamide group is a key structural motif in many clinically used drugs, including antibacterial agents, diuretics, and anticancer drugs.[4][5] The incorporation of a bromine atom and a lipophilic isopropyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen atoms, such as bromine, can enhance binding affinity to biological targets through halogen bonding and can also modulate metabolic stability. The N-isopropyl group increases the lipophilicity of the molecule, which may improve its ability to cross cell membranes.

G Core Benzenesulfonamide Scaffold Properties Established Pharmacophore Wide Range of Biological Activities Core->Properties Substituents Structural Modifications Core->Substituents Bromo Bromine Atom (Halogen Bonding, Metabolic Stability) Substituents->Bromo Isopropyl N-Isopropyl Group (Lipophilicity, Membrane Permeability) Substituents->Isopropyl Methyl Methyl Group (Steric and Electronic Effects) Substituents->Methyl Potential Potential Therapeutic Applications Bromo->Potential Isopropyl->Potential Methyl->Potential Anticancer Anticancer Potential->Anticancer Antimicrobial Antimicrobial Potential->Antimicrobial Antiinflammatory Anti-inflammatory Potential->Antiinflammatory

Caption: Factors influencing the potential biological activity.

Areas for Future Research

Based on the activities of structurally related sulfonamides, future research on this compound could be directed towards:

  • Anticancer Activity: Many sulfonamide derivatives have shown promise as anticancer agents, often by inhibiting enzymes such as carbonic anhydrases which are overexpressed in some tumors.[4][6]

  • Antimicrobial Activity: The sulfonamide class of drugs has a long history as antibacterial agents. Novel derivatives are continually being explored to combat antibiotic resistance.[3][7]

  • Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and can be targeted towards various metalloenzymes implicated in disease.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that holds significant potential for further investigation in drug discovery and development. This guide provides the foundational knowledge for its synthesis, characterization, and a rationale for exploring its biological activities. The detailed protocols and predicted characterization data serve as a valuable resource for researchers initiating studies on this and related molecules.

References

An In-depth Technical Guide to Benzenesulfonamide, 4-bromo-3-methyl-N-(1-methylethyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of the sulfonamide derivative, Benzenesulfonamide, 4-bromo-3-methyl-N-(1-methylethyl)- (CAS No. 1182913-23-0). This document details the compound's physicochemical properties, provides a predictive analysis of its spectroscopic profile, outlines a robust, two-step synthetic pathway with detailed experimental protocols, and discusses its significance as a versatile building block in medicinal chemistry and drug discovery. The guide is intended for researchers, synthetic chemists, and drug development professionals who require a thorough understanding of this compound's synthesis and characteristics for its application in advanced organic synthesis.

Chemical Identity and Physicochemical Properties

Benzenesulfonamide, 4-bromo-3-methyl-N-(1-methylethyl)- is a polysubstituted aromatic sulfonamide. The presence of a bromine atom, a sulfonamide linkage, and alkyl substituents makes it a valuable intermediate for creating diverse molecular architectures, particularly in the development of new therapeutic agents. The sulfonamide functional group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents[1].

The core physical and chemical properties are summarized below. It is noteworthy that while experimental data for this specific molecule is limited, a melting point has been reported, lending crucial validation to its identity. Other parameters are predicted based on computational models.

PropertyValueSource(s)
CAS Number 1182913-23-0[2]
Molecular Formula C₁₀H₁₄BrNO₂S[3]
Molecular Weight 292.19 g/mol [4]
IUPAC Name 4-bromo-N-isopropyl-3-methylbenzenesulfonamide-
Appearance Predicted: Solid-
Melting Point 109-111 °C[3]
Boiling Point 370.1 ± 52.0 °C (Predicted)-
Density 1.419 ± 0.06 g/cm³ (Predicted)-

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is most effectively achieved via a two-step process. This involves the initial preparation of the key electrophilic intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, followed by its reaction with isopropylamine.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Sulfonyl Chloride Intermediate cluster_step2 Step 2: Sulfonamide Formation Start 4-Bromotoluene (CAS: 106-38-7) Intermediate 4-Bromo-3-methylbenzenesulfonyl chloride (CAS: 72256-93-0) Start->Intermediate Chlorosulfonation (0°C to 10°C) Reagent1 Chlorosulfonic Acid (ClSO₃H) Solvent1 Dichloromethane (CH₂Cl₂) FinalProduct This compound (CAS: 1182913-23-0) Intermediate->FinalProduct Nucleophilic Substitution (0°C to RT) Reagent2 Isopropylamine Base Pyridine or TEA

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel sulfonamide, 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide outlines a robust and reproducible two-step synthetic pathway, commencing with the preparation of the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, followed by its amidation with isopropylamine. Detailed experimental protocols, including reaction conditions, purification methods, and safety precautions, are provided. Furthermore, this guide presents a thorough characterization of the target molecule, including expected data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The causality behind experimental choices is discussed to provide a deeper understanding of the synthetic strategy.

Introduction: The Significance of Sulfonamides in Modern Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development.[1][2] Compounds bearing this moiety exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The modular nature of their synthesis, typically involving the reaction of a sulfonyl chloride with an amine, allows for the creation of large and diverse chemical libraries for drug discovery programs.[1] this compound is a novel compound with potential applications as a versatile building block in the synthesis of more complex molecules with tailored biological activities. The presence of a bromine atom offers a handle for further functionalization through cross-coupling reactions, while the N-isopropyl group can influence the compound's pharmacokinetic properties. This guide aims to provide a detailed and practical protocol for the synthesis and characterization of this promising chemical entity.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is approached via a two-step sequence. The first step involves the synthesis of the electrophilic precursor, 4-bromo-3-methylbenzenesulfonyl chloride, from commercially available 4-bromotoluene. The second step is the nucleophilic substitution of the chloride on the sulfonyl group by isopropylamine to furnish the desired N-alkylated sulfonamide.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride

This initial step involves an electrophilic aromatic substitution reaction where 4-bromotoluene is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring.

Experimental Protocol:

  • In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Charge the flask with 4-bromotoluene (1.0 eq).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 4-bromo-3-methylbenzenesulfonyl chloride is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride. This intermediate can be used in the next step without further purification if the purity is deemed sufficient by TLC or ¹H NMR analysis.

Safety Precautions: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Step 2: Synthesis of this compound

The final product is obtained through the reaction of the synthesized 4-bromo-3-methylbenzenesulfonyl chloride with isopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate beaker, prepare a solution of isopropylamine (2.2 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.

  • Cool the sulfonyl chloride solution to 0 °C in an ice-water bath.

  • Add the isopropylamine/triethylamine solution dropwise to the stirred sulfonyl chloride solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture with 1 M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.[4][5][6][7]

Safety Precautions: Isopropylamine is a volatile and flammable liquid with a strong odor.[8][9][10] Triethylamine is also flammable and corrosive. Both should be handled in a well-ventilated fume hood.

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data based on the analysis of structurally similar compounds.

Analytical Technique Expected Data
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₁₄BrNO₂S
Molecular Weight 292.19 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8-7.9 (d, 1H, Ar-H), ~7.5-7.6 (dd, 1H, Ar-H), ~7.3-7.4 (d, 1H, Ar-H), ~4.6-4.7 (d, 1H, NH), ~3.5-3.7 (m, 1H, CH), ~2.4 (s, 3H, Ar-CH₃), ~1.1-1.2 (d, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~140-142 (Ar-C), ~138-140 (Ar-C), ~133-135 (Ar-C), ~130-132 (Ar-C), ~128-130 (Ar-C), ~120-122 (Ar-C-Br), ~48-50 (CH), ~23-25 (Ar-CH₃), ~22-24 (2 x CH₃)
IR (KBr, cm⁻¹) ~3250-3300 (N-H stretch), ~2970-2930 (C-H stretch, alkyl), ~1330-1350 (asymmetric SO₂ stretch), ~1150-1170 (symmetric SO₂ stretch)[1][11][12][13]
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₁₀H₁₅BrNO₂S⁺: 292.0005; found: ~292.000x. Isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.[3][8][9][10][14]

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise wavenumbers in the IR spectrum, may vary slightly.

Mechanistic Insights

The formation of this compound proceeds through a well-established nucleophilic acyl substitution-like mechanism at the sulfur center.

Reaction_Mechanism cluster_0 Reaction Mechanism R_SO2Cl 4-Bromo-3-methylbenzenesulfonyl chloride Intermediate Tetrahedral Intermediate R_SO2Cl->Intermediate Nucleophilic attack Isopropylamine Isopropylamine (nucleophile) Isopropylamine->Intermediate Product This compound Intermediate->Product Elimination of Cl⁻ HCl HCl

Figure 2: Plausible reaction mechanism for the formation of the sulfonamide.

The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion as a leaving group and forming the stable sulfonamide bond. The triethylamine present in the reaction mixture acts as a base to neutralize the hydrochloric acid that is formed, driving the reaction to completion.

Potential Applications and Future Directions

This compound, as a novel chemical entity, holds significant potential in several areas of chemical research and development:

  • Medicinal Chemistry: It can serve as a key intermediate for the synthesis of more complex bioactive molecules. The sulfonamide core is a well-established pharmacophore, and the substituents on the aromatic ring and the nitrogen atom can be tailored to optimize binding to specific biological targets. The bromine atom can be readily converted to other functional groups via transition-metal-catalyzed cross-coupling reactions, allowing for the exploration of a wide chemical space.

  • Agrochemicals: Sulfonamides are also utilized in the development of herbicides and pesticides. This compound could serve as a starting point for the discovery of new agrochemicals with improved efficacy and environmental profiles.

  • Materials Science: The rigid aromatic structure and the potential for hydrogen bonding through the sulfonamide group could make this compound and its derivatives interesting candidates for the development of new materials with specific optical or electronic properties.

Future research could focus on the exploration of the reactivity of the bromine atom in Suzuki, Heck, and Sonogashira cross-coupling reactions to generate a library of derivatives. Subsequent screening of these compounds for various biological activities could lead to the discovery of new therapeutic agents.

Conclusion

This technical guide has detailed a reliable and well-documented pathway for the synthesis of this compound. By providing comprehensive experimental protocols, safety information, and expected characterization data, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The strategic design of this molecule, incorporating a versatile bromine handle and a lipophilic isopropyl group, positions it as a promising building block for the development of novel compounds with potential applications in various scientific disciplines.

References

An In-Depth Technical Guide to the Solubility of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its potential therapeutic success. Solubility dictates a molecule's bioavailability, influences its formulation, and ultimately impacts its efficacy and safety profile. This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the first step in predicting and analyzing its solubility. Below is a summary of the known properties for this compound.

PropertyValueSource
CAS Number 1182913-23-0[1][2]
Molecular Formula C₁₀H₁₄BrNO₂S[1][3]
Molecular Weight 292.19 g/mol [1]
Purity/Specification Typically ≥98%[4]
Storage Sealed in a dry environment at 2-8°C[1]

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its structural features and the nature of the solvent. As a substituted benzenesulfonamide, its solubility is influenced by the following:

  • The Sulfonamide Group (-SO₂NH-): This functional group is polar and capable of hydrogen bonding, which can contribute to solubility in polar solvents.

  • The Benzene Ring: The aromatic ring is hydrophobic and tends to favor dissolution in nonpolar, organic solvents.[5]

  • Substituents:

    • Bromo Group (-Br): The presence of a halogen, such as bromine, can increase lipophilicity, thereby potentially decreasing aqueous solubility.

    • Isopropyl Group (-CH(CH₃)₂): This alkyl group is nonpolar and contributes to the overall hydrophobicity of the molecule.

    • Methyl Group (-CH₃): Similar to the isopropyl group, the methyl group enhances the nonpolar character of the compound.

In general, benzenesulfonamides exhibit low solubility in water due to the dominance of the hydrophobic benzene ring.[5] Their solubility tends to be higher in organic solvents.[5] The presence of alkyl and bromo substituents on the benzene ring of this compound further suggests a preference for less polar, organic solvents over aqueous media.

The pH of the solvent can also play a crucial role. The sulfonamide group has an acidic proton, and under alkaline conditions, it can ionize, which may lead to an increase in aqueous solubility.[5]

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[6][7] This technique involves creating a saturated solution of the compound and then measuring the concentration of the dissolved solute.

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a chosen solvent.

1. Preparation of the Saturated Solution:

  • Add an excess amount of the solid compound to a sealed container, such as a scintillation vial.[7] The key is to have more solid than can dissolve to ensure a saturated solution is achieved.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation during the experiment.

2. Equilibration:

  • Place the sealed vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[6]

  • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution reaches saturation.[8]

3. Sample Collection and Preparation:

  • After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

  • Carefully withdraw a known volume of the clear supernatant.

  • Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

4. Quantification:

  • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

  • Analyze both the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4]

  • Generate a calibration curve from the standard solutions to accurately determine the concentration of the compound in the saturated sample.

5. Calculation:

  • Calculate the solubility based on the determined concentration, expressing the result in units such as mg/mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_quantify Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Shake at constant temperature for 24-48h prep3->equil sample1 Settle excess solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 quant2 Analyze standards and sample via HPLC sample3->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Generate calibration curve quant2->quant3 quant4 Determine concentration quant3->quant4 result Calculate Solubility quant4->result

Caption: Experimental workflow for determining solubility using the shake-flask method.

Predicted Solubility Trends

Based on the principle of "like dissolves like," the solubility of this compound is expected to vary with the polarity of the solvent. The presence of both polar (sulfonamide) and nonpolar (substituted benzene ring) moieties suggests that its solubility will be highest in semi-polar organic solvents.

Logical Relationship: Solvent Polarity and Solubility

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility of this compound Polar\n(e.g., Water) Polar (e.g., Water) Low Low Polar\n(e.g., Water)->Low Semi-Polar\n(e.g., Acetone, Ethanol) Semi-Polar (e.g., Acetone, Ethanol) High High Semi-Polar\n(e.g., Acetone, Ethanol)->High Nonpolar\n(e.g., Hexane) Nonpolar (e.g., Hexane) Very Low Very Low Nonpolar\n(e.g., Hexane)->Very Low

Caption: Predicted solubility trend based on solvent polarity.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides the necessary theoretical framework and practical methodology for its determination. By understanding the compound's physicochemical properties and applying the detailed shake-flask protocol, researchers can confidently and accurately establish its solubility profile in various solvents. This information is invaluable for advancing the study of this compound in the context of drug discovery and development.

References

Theoretical and Computational Strategies in the Design of Substituted Benzenesulfonamide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1][2] Its remarkable versatility stems from the unique chemical properties of the sulfonamide group (-SO₂NH₂), which acts as a potent zinc-binding group. This characteristic has made it the quintessential pharmacophore for inhibiting metalloenzymes, most notably the carbonic anhydrases (CAs).[1][3] The inhibition of various CA isoforms has led to therapeutic agents for glaucoma, epilepsy, and increasingly, for cancer, where tumor-associated isoforms like CA IX and XII are validated targets.[3][4][5] Given the vast chemical space of possible substitutions on the benzene ring, theoretical and computational studies have become indispensable for navigating this landscape. These in silico methods provide a rational, cost-effective, and rapid approach to predict molecular properties, binding affinities, and structure-activity relationships (SAR), thereby accelerating the discovery of novel, potent, and selective benzenesulfonamide-based inhibitors. This guide provides an in-depth exploration of the core computational methodologies employed in the study of substituted benzenesulfonamides, grounded in the principles of scientific integrity and field-proven insights.

Part 1: The Benzenesulfonamide Scaffold: A Foundation for Therapeutic Innovation

Core Structure and Chemical Attributes

The benzenesulfonamide scaffold consists of a benzene ring directly attached to a sulfonamide functional group. The primary sulfonamide group is a tetrahedral, weakly acidic moiety that can be deprotonated under physiological conditions. This anionic form is crucial for its primary mechanism of action as a carbonic anhydrase inhibitor, where it coordinates directly to the Zn²⁺ ion in the enzyme's active site.[1][3] The benzene ring serves as a versatile anchor for a wide array of substituents (denoted as 'R'), which can be modified to modulate the compound's physicochemical properties, selectivity, and pharmacokinetic profile. This "tail approach" is a cornerstone of modern CA inhibitor design.[6][7]

Caption: General chemical structure of a substituted benzenesulfonamide.

Therapeutic Significance: A Focus on Carbonic Anhydrase Inhibition

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases.[1][5] Benzenesulfonamides are the most prominent class of CA inhibitors (CAIs).[6][7] By binding to the active site zinc ion, they block the enzyme's catalytic activity. This mechanism is exploited in several therapeutic areas:

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor secretion, thereby lowering intraocular pressure.[5]

  • Cancer: Tumor-associated isoforms CA IX and XII are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a validated anti-cancer strategy.[3][4]

  • Epilepsy & Diuresis: Inhibition of various CA isoforms in the central nervous system and kidneys, respectively, forms the basis for certain anticonvulsant and diuretic drugs.[6]

  • Anti-Infectives: CAs are also present in various pathogens, making them a novel target for antibacterial and antifungal agents.[3][8]

Part 2: Core Computational Methodologies in Benzenesulfonamide Research

The rational design of benzenesulfonamide inhibitors is heavily reliant on a multi-faceted computational approach. Each methodology provides unique insights, and their synergistic application creates a powerful drug discovery engine.

Quantum Mechanical (QM) Studies: Unveiling Electronic Structure

Expertise & Causality: Before assessing how a molecule interacts with its target, we must first understand the molecule itself. Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of a molecule from first principles.[9][10] This is critical for two primary reasons. First, DFT provides the most accurate three-dimensional conformation and charge distribution of a molecule in its ground state.[11] Using an accurately optimized geometry is a non-negotiable prerequisite for meaningful molecular docking and QSAR studies, as even minor conformational errors can lead to incorrect binding pose predictions. Second, DFT calculations yield key electronic descriptors that govern molecular reactivity.[12]

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's propensity to donate or accept electrons, respectively. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[12][13][14][15]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule's surface.[16][17] It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions.[18][19][20] This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding that are critical for protein-ligand binding.[17]

QM_Workflow start Initial 3D Structure (e.g., from 2D sketch) dft DFT Calculation (e.g., Gaussian, B3LYP/6-31G*) start->dft geom_opt Geometry Optimization dft->geom_opt freq Frequency Analysis geom_opt->freq props Calculate Electronic Properties freq->props Confirm minimum energy (no imaginary frequencies) output_geom Optimized 3D Geometry (for Docking/QSAR) props->output_geom output_elec HOMO/LUMO Energies MEP Map Reactivity Descriptors props->output_elec

Caption: Workflow for Quantum Mechanical (DFT) characterization.

Experimental Protocol: DFT Geometry Optimization and Property Calculation

  • Structure Preparation: Build the initial 3D structure of the substituted benzenesulfonamide using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Generation: Create an input file for the QM software (e.g., Gaussian).

    • Causality: The choice of method and basis set is a trade-off between accuracy and computational cost. B3LYP is a widely used hybrid functional that provides a good balance for organic molecules. The 6-31G(d,p) basis set is a common choice, including polarization functions (d,p) necessary for accurately describing the non-planar sulfonamide group.[9][11]

    • Example Keywords: #p B3LYP/6-31G(d,p) Opt Freq Pop=NBO

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum.

      • Pop=NBO: Requests Natural Bond Orbital analysis to get atomic charges and other electronic details.

  • Job Submission: Run the calculation on a suitable computer or cluster.

  • Analysis of Results:

    • Optimization Convergence: Verify that the optimization job completed successfully.

    • Frequency Check: Open the output file and check the frequencies. A true minimum will have zero imaginary frequencies.

    • Extract Data: From the output file, extract the final optimized coordinates, HOMO/LUMO energies, and atomic charges.

    • Visualize MEP: Use visualization software (e.g., GaussView, VMD) to generate and display the molecular electrostatic potential map on the calculated electron density surface.[17]

Molecular Docking: Predicting Binding Affinity and Pose

Expertise & Causality: Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of one molecule (ligand) to another (protein).[21][22] For benzenesulfonamides, this is the most direct way to visualize how substitutions on the phenyl ring interact with the amino acid residues lining the active site of a carbonic anhydrase. The trustworthiness of a docking study relies on a robust scoring function, which estimates the binding free energy, and careful validation by redocking a known co-crystallized ligand.

The primary interaction for a benzenesulfonamide CAI is the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion.[3] Docking protocols are therefore constrained to ensure this key interaction is formed. The real value of docking lies in understanding the secondary interactions of the "tail" portion of the molecule. These interactions, often hydrogen bonds and van der Waals contacts with residues like Thr199, Gln92, and Val121 in hCA II, are what determine isoform selectivity and potency.[21][23] By visualizing these interactions, chemists can rationally design new substituents to exploit specific pockets or form additional hydrogen bonds, thus improving binding affinity.[21]

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase protein_prep 1. Protein Preparation (PDB, add H, assign charges) grid 3. Grid Generation (Define active site) protein_prep->grid ligand_prep 2. Ligand Preparation (Optimized 3D structure, assign charges) dock 4. Docking Simulation (AutoDock, Glide, etc.) ligand_prep->dock grid->dock scoring 5. Pose Clustering & Scoring (Binding Energy, Ki) dock->scoring analysis 6. Interaction Analysis (Visualize H-bonds, hydrophobic contacts) scoring->analysis sar Guide SAR & Lead Optimization analysis->sar

Caption: A typical workflow for molecular docking studies.

Experimental Protocol: Molecular Docking of a Benzenesulfonamide into hCA II

  • Protein Preparation:

    • Download the crystal structure of human Carbonic Anhydrase II (hCA II) from the Protein Data Bank (PDB), e.g., PDB ID: 2VFA.

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules (except the one coordinated to Zinc, if desired), adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of your substituted benzenesulfonamide.

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Grid Box Generation:

    • Define the docking search space by creating a grid box centered on the active site. The box should be large enough to encompass the entire active site cavity and allow the ligand to rotate freely.

    • Causality: Centering the grid on the catalytic zinc ion ensures the search is focused on the relevant binding pocket.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the grid box, evaluating each with its scoring function.

  • Results Analysis:

    • The software will output a series of binding poses ranked by their predicted binding energy (docking score).

    • Visualize the top-ranked pose in complex with the protein.

    • Analyze the key interactions: confirm the coordination to the Zn²⁺ ion and identify all hydrogen bonds and hydrophobic contacts between the ligand's "tail" and the protein residues. Compare these interactions with known inhibitors to validate the pose.

Table 1: Example Docking Scores and Inhibitory Activities for hCA Inhibitors

Compound Target Isoform Docking Score (kcal/mol) Experimental Kᵢ (nM) Reference
Compound 2 hCA IX -7.5 15.6 [23]
Compound 7 hCA IX -8.2 9.8 [23]
Compound 9c hCA I -5.13 N/A [24]
Compound 9h hCA II -5.32 N/A [24]

| Acetazolamide | hCA II | -7.1 | 12.0 | Public Data |

Note: Direct correlation between docking scores and experimental activities can vary based on the software and protocol used. The primary utility is in rank-ordering compounds and understanding binding modes.

Quantitative Structure-Activity Relationship (QSAR): Modeling Biological Activity

Expertise & Causality: QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity.[4] The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, electronic properties, and hydrophobicity) determine its activity. By calculating a large number of molecular "descriptors" for a set of benzenesulfonamides with known inhibitory activity, a mathematical model can be built using regression techniques like Multiple Linear Regression (MLR).[4]

The trustworthiness of a QSAR model is paramount and is established through rigorous statistical validation.[4] This involves internal validation (e.g., leave-one-out cross-validation, q²) and external validation (using a test set of compounds not included in model training). A validated QSAR model is a powerful predictive tool: it can estimate the biological activity of novel, yet-to-be-synthesized benzenesulfonamide derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving significant resources.[4][25]

QSAR_Workflow cluster_model Model Building cluster_validate Model Validation data_prep 1. Data Set Preparation (Series of sulfonamides with known Ki values) split 2. Training & Test Set Split data_prep->split desc 3. Descriptor Calculation (Topological, Electronic, 3D, etc.) split->desc model_dev 4. Model Generation (e.g., Multiple Linear Regression) desc->model_dev Training Set internal_val 5. Internal Validation (Leave-one-out, q²) model_dev->internal_val external_val 6. External Validation (Predict test set, r²_pred) internal_val->external_val Test Set predict Predict Activity of New Compounds external_val->predict Validated Model

Caption: Workflow for developing and validating a QSAR model.

Experimental Protocol: High-Level 3D-QSAR (CoMFA) Study

  • Dataset Preparation: Compile a dataset of at least 20-25 structurally related benzenesulfonamide derivatives with experimentally determined inhibitory constants (Kᵢ or IC₅₀) against a specific CA isoform.

  • Molecular Modeling and Alignment:

    • For each molecule, generate a low-energy 3D conformation (often from DFT or docking).

    • Align all molecules in the dataset based on a common substructure (the benzenesulfonamide core). This is the most critical step in 3D-QSAR.

    • Causality: Proper alignment ensures that differences in the calculated fields are due to variations in the substituent "tails" and not arbitrary orientation, leading to a meaningful model.

  • CoMFA Field Calculation: Place the aligned molecules in a 3D grid. At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between the molecule and a probe atom.

  • Model Generation: Use Partial Least Squares (PLS) regression to correlate the variations in the CoMFA fields (the independent variables) with the biological activity (the dependent variable).

  • Validation and Interpretation:

    • Perform leave-one-out cross-validation to assess the model's internal predictive power (q²).

    • Use the model to predict the activity of an external test set to assess its external predictive power (r²_pred).

    • Interpret the CoMFA contour maps, which highlight regions where bulky/electron-donating groups (favorable) or slender/electron-withdrawing groups (unfavorable) would modulate activity. This provides direct visual guidance for designing new molecules.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

Expertise & Causality: While molecular docking provides a valuable static snapshot of a ligand in its binding site, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations use Newtonian physics to simulate the movements of atoms in a protein-ligand complex over time (typically nanoseconds to microseconds).[25][26] This provides a much richer, more realistic picture of the binding event.

MD simulations are essential for several reasons. They can:

  • Assess Complex Stability: Confirm whether the binding pose predicted by docking is stable over time.[25]

  • Reveal Protein Flexibility: Show how the protein active site might subtly change its conformation to better accommodate the ligand (induced fit).

  • Incorporate Solvent Effects: Explicitly model the role of water molecules, which can be crucial mediators of protein-ligand interactions.[27]

  • Provide Advanced Binding Energy Estimates: Techniques like MM/PBSA and MM/GBSA can be used to calculate binding free energies from the MD trajectory, often providing better correlation with experimental data than docking scores alone.

MD_Workflow start Docked Protein-Ligand Complex setup System Setup (Solvation, Ionization) start->setup minimize Energy Minimization setup->minimize equil Equilibration (NVT, NPT) minimize->equil prod Production MD Run equil->prod analysis Trajectory Analysis prod->analysis output RMSD / RMSF Plots Binding Free Energy Interaction Stability analysis->output

Caption: The main stages of a molecular dynamics simulation workflow.

Part 3: An Integrated Strategy for Benzenesulfonamide Drug Discovery

The true power of theoretical studies is realized when these methodologies are integrated into a cohesive workflow. A typical campaign does not use these tools in isolation but rather in an iterative cycle of design, prediction, synthesis, and testing.

Integrated_Workflow cluster_design In Silico Design & Prediction start Define Target & Initial Hits (e.g., Benzenesulfonamide Scaffold) dft QM/DFT Optimization (Accurate Geometries) start->dft docking Molecular Docking (Predict Binding Pose & Score) dft->docking qsar QSAR Prediction (Estimate Activity) docking->qsar admet ADMET Prediction (Assess Drug-likeness) qsar->admet prioritize Prioritize Candidates admet->prioritize synthesis Chemical Synthesis prioritize->synthesis testing In Vitro Biological Testing (Enzyme Inhibition Assay) synthesis->testing sar_analysis Analyze SAR testing->sar_analysis sar_analysis->dft New Design Cycle md_sim MD Simulation of Potent Hits (Confirm Stability & Interactions) sar_analysis->md_sim Rationalize Activity end Lead Compound sar_analysis->end Optimization Complete md_sim->dft

References

The Enduring Potency of the Bromo-Benzenesulfonamide Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the backbone of a multitude of therapeutic agents. The strategic incorporation of a bromine atom onto this scaffold offers a powerful tool to modulate physicochemical properties and enhance biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of bromo-substituted benzenesulfonamides. We will delve into the synthetic strategies for their preparation, explore the profound impact of bromine substitution on their chemical and biological characteristics, and survey their diverse therapeutic applications, with a focus on their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds. This guide is designed to be a practical resource, offering detailed experimental protocols, structure-activity relationship insights, and a thorough examination of the analytical techniques used for their characterization.

Introduction: The Strategic Advantage of Bromine in Sulfonamide Drug Design

The introduction of a bromine atom into a benzenesulfonamide molecule is a deliberate and strategic decision in drug design, not merely an arbitrary substitution. The presence of bromine significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][3] One of the key phenomena governing these interactions is the formation of halogen bonds. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a protein.[1] This interaction can enhance binding affinity and specificity for the target protein.[4] The advantages of "bromination" in drug design can include increased therapeutic activity and a beneficial effect on the drug's metabolism and duration of action.[1][2] However, it is also important to consider potential drawbacks, such as the possibility of increased toxic effects.[1][2]

Synthetic Strategies for Bromo-Substituted Benzenesulfonamides

The synthesis of bromo-substituted benzenesulfonamides can be approached through several reliable methods. A common and efficient pathway involves a three-step sequence starting from readily available bromobenzene.[5]

Diagram of General Synthetic Workflow

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: N-Substitution (Optional) Bromobenzene Bromobenzene BromobenzenesulfonylChloride 4-Bromobenzenesulfonyl Chloride Bromobenzene->BromobenzenesulfonylChloride Electrophilic Aromatic Substitution ChlorosulfonicAcid Chlorosulfonic Acid Bromobenzenesulfonamide 4-Bromobenzenesulfonamide BromobenzenesulfonylChloride->Bromobenzenesulfonamide Nucleophilic Acyl Substitution Ammonia Ammonia NSubstituted N-Substituted Bromobenzenesulfonamide Bromobenzenesulfonamide->NSubstituted Various Coupling Reactions Amine Amine/Other Nucleophile

Caption: General three-step synthesis of N-substituted bromo-benzenesulfonamides.

Experimental Protocols

This initial step involves the chlorosulfonation of bromobenzene.

  • In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, carefully add 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.

  • Cool the flask in a water bath to approximately 12–15°C.

  • Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.

  • After the addition is complete, heat the reaction mixture to 60°C for two hours.

  • Carefully pour the cooled reaction mixture into 1 kg of crushed ice with stirring in a well-ventilated fume hood.

  • Collect the precipitated solid by suction filtration and wash with cold water to yield crude 4-bromobenzenesulfonyl chloride.

This step involves the ammonolysis of the sulfonyl chloride.

  • Prepare a mixture of 250 mL of concentrated aqueous ammonia and 250 g of crushed ice in a large beaker.

  • Slowly add the crude 4-bromobenzenesulfonyl chloride from Protocol 1 to the ammonia solution with constant stirring.

  • Continue stirring for an additional 10-15 minutes after all the sulfonyl chloride has been added.

  • Collect the solid 4-bromobenzenesulfonamide by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 4-bromobenzenesulfonamide.

This protocol describes the N-arylation of a sulfonamide.

  • To a solution of 4-bromobenzenesulfonamide (1.0 mmol) in a suitable solvent such as pyridine, add the desired arylboronic acid (1.2 equiv.) and a copper catalyst (e.g., Cu(OAc)₂).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-aryl-4-bromobenzenesulfonamide.

Physicochemical Properties and the Impact of Bromine Substitution

The introduction of a bromine atom onto the benzenesulfonamide scaffold significantly alters its physicochemical properties.

PropertyImpact of Bromine Substitution
Lipophilicity (LogP) Increases lipophilicity, which can affect cell membrane permeability and oral absorption.[6]
Polarizability Bromine is highly polarizable, which can lead to stronger van der Waals and halogen bonding interactions with biological targets.[1]
Metabolic Stability The C-Br bond is generally stable to metabolic degradation, which can increase the half-life of the drug.[2]
Acidity of Sulfonamide N-H The electron-withdrawing nature of bromine can increase the acidity of the sulfonamide proton, which is crucial for its binding to the zinc ion in metalloenzymes like carbonic anhydrase.[7]

Therapeutic Applications of Bromo-Substituted Benzenesulfonamides

Bromo-substituted benzenesulfonamides have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[8] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many types of cancer and are associated with tumor progression and metastasis.[9][10][11] Bromo-substituted benzenesulfonamides have emerged as potent and selective inhibitors of these tumor-associated CA isoforms.[9][12]

The primary sulfonamide group (-SO₂NH₂) is essential for CA inhibition, as it coordinates to the zinc ion in the enzyme's active site in its deprotonated, anionic form.[8] The bromo-substituted benzene ring can then form favorable interactions with amino acid residues in the active site, contributing to both potency and selectivity.[11] The "tail approach" in drug design, where different moieties are attached to the benzenesulfonamide core, has been successfully employed to develop highly selective CA IX inhibitors.[11]

Diagram of Carbonic Anhydrase IX Inhibition

G cluster_0 Tumor Microenvironment cluster_1 Inhibition by Bromo-benzenesulfonamide Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression Increased CA IX Expression HIF1a->CAIX_expression Extracellular_acidification Extracellular Acidification CAIX_expression->Extracellular_acidification CAIX_inhibition CA IX Inhibition CAIX_expression->CAIX_inhibition Tumor_progression Tumor Progression & Metastasis Extracellular_acidification->Tumor_progression Inhibitor Bromo-substituted Benzenesulfonamide Inhibitor->CAIX_inhibition Reduced_acidification Reduced Extracellular Acidification CAIX_inhibition->Reduced_acidification Antitumor_effect Anti-tumor Effect Reduced_acidification->Antitumor_effect

Caption: Mechanism of action of bromo-benzenesulfonamides as CA IX inhibitors.

Anticancer Activity

Beyond their role as CA inhibitors, bromo-substituted benzenesulfonamides exhibit anticancer activity through various other mechanisms.[13][14][15] These include:

  • Disruption of Microtubule Assembly: Some sulfonamide derivatives can interfere with the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[13][14]

  • Cell Cycle Arrest: They can induce cell cycle arrest at different phases, such as the G1 phase, preventing cancer cell proliferation.[13][14]

  • Inhibition of Tyrosine Kinases: Sulfonamides can act as tyrosine kinase inhibitors, blocking important signaling pathways involved in cancer cell growth and survival.[16]

  • Angiogenesis Inhibition: Some derivatives can inhibit matrix metalloproteinases (MMPs), enzymes that play a role in the formation of new blood vessels that supply tumors.[13][14]

Antimicrobial Activity

Sulfonamides were among the first antimicrobial agents to be widely used and continue to be relevant in treating bacterial infections.[17][18] Their primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[19][20] Bacteria must synthesize their own folic acid, while humans obtain it from their diet, making this pathway an excellent target for selective toxicity.[19][20] Bromo-substituted benzenesulfonamides have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[21]

Characterization Techniques

The structural elucidation and purity assessment of bromo-substituted benzenesulfonamides are crucial for their development as therapeutic agents. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of these compounds.

  • ¹H NMR: The aromatic protons typically appear in the range of 7.0-8.0 ppm. The chemical shift of the sulfonamide proton (-SO₂NH-) is variable and can be observed over a wide range, often as a broad singlet.[22]

  • ¹³C NMR: The carbon atoms of the bromo-substituted benzene ring will show characteristic chemical shifts, with the carbon directly attached to the bromine atom being significantly shielded.[23]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. Electrospray ionization (ESI) is a commonly used technique. A characteristic fragmentation pathway for benzenesulfonamides is the loss of sulfur dioxide (SO₂).[24][25][26][27] The fragmentation of N-phenyl benzenesulfonamides can also lead to the formation of an anilide anion.[24][25]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of the molecule in the solid state.[28][29][30] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, including hydrogen bonds and halogen bonds, which are crucial for understanding the structure-activity relationship.[28][29]

Conclusion

Bromo-substituted benzenesulfonamides represent a versatile and potent class of compounds with significant therapeutic potential. The strategic incorporation of a bromine atom allows for the fine-tuning of their physicochemical and pharmacological properties, leading to enhanced biological activity and selectivity. The synthetic routes to these compounds are well-established, and a range of analytical techniques are available for their thorough characterization. As our understanding of the role of halogen bonding in drug-receptor interactions continues to grow, the bromo-benzenesulfonamide scaffold is poised to remain a valuable platform for the design and development of novel therapeutic agents for a wide range of diseases.

References

Methodological & Application

Application Note & Synthesis Protocol: 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide, a valuable organic building block. Sulfonamide moieties are critical pharmacophores found in a wide array of therapeutic agents, making facile and reliable synthetic routes to novel sulfonamide derivatives essential for drug discovery and medicinal chemistry.[1][2] The protocol herein details the nucleophilic substitution reaction between 4-Bromo-3-methylbenzenesulfonyl chloride and isopropylamine. We emphasize a robust methodology that ensures high yield and purity through a simplified workup process, grounded in established chemical principles. This guide is intended for researchers, chemists, and professionals in drug development, providing not just a procedural checklist but also the underlying rationale for key experimental steps.

Synthetic Strategy & Reaction Mechanism

The synthesis of the target compound, this compound, is achieved via a single-step nucleophilic acyl substitution reaction. The commercially available precursor, 4-Bromo-3-methylbenzenesulfonyl chloride, serves as the electrophile. The highly reactive sulfonyl chloride group is readily attacked by the nucleophilic nitrogen atom of isopropylamine.

The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the isopropylamine reactant and drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA), is used as an acid scavenger. The overall reaction is depicted below.

Figure 1: Reaction scheme for the synthesis of this compound.

Materials and Reagents

All quantitative data for the synthesis are summarized in the table below. Reagents should be of high purity (≥97%) and used as received unless otherwise noted.

ReagentCAS NumberMolecular Wt.AmountMolesEquiv.
4-Bromo-3-methylbenzenesulfonyl chloride72256-93-0269.54 g/mol 5.00 g18.55 mmol1.0
Isopropylamine75-31-059.11 g/mol 1.42 g (2.06 mL)24.11 mmol1.3
Triethylamine (TEA)121-44-8101.19 g/mol 2.82 g (3.88 mL)27.82 mmol1.5
Dichloromethane (DCM)75-09-284.93 g/mol 80 mL--
1 M Hydrochloric Acid (HCl)7647-01-0-~40 mL--
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8-~40 mL--
Brine (Saturated NaCl)7647-14-5-~40 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ~5 g--

Equipment

  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel (50 mL)

  • Nitrogen or Argon inlet adapter

  • Septa

  • Syringes and needles

  • 250 mL separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel and filter paper for recrystallization

  • Melting point apparatus

Detailed Experimental Protocol

4.1. Reaction Setup

  • Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on the main neck, and a dropping funnel on the side neck.

  • Place the entire apparatus under an inert atmosphere (Nitrogen or Argon). This is critical as the sulfonyl chloride is sensitive to moisture.[3]

  • To the flask, add 4-Bromo-3-methylbenzenesulfonyl chloride (5.00 g, 18.55 mmol).

  • Add anhydrous dichloromethane (DCM, 50 mL) via syringe and stir the mixture until the solid is fully dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

4.2. Reagent Addition

  • In a separate dry vial, prepare a solution of isopropylamine (2.06 mL, 24.11 mmol) and triethylamine (3.88 mL, 27.82 mmol) in 30 mL of anhydrous DCM.

  • Transfer this amine/base solution to the dropping funnel.

  • Add the solution dropwise to the stirring, cooled solution of the sulfonyl chloride over a period of 20-30 minutes.

    • Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. The white precipitate observed is triethylammonium chloride, the byproduct of the acid-scavenging action of TEA.

4.3. Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir at room temperature for 3-4 hours to ensure completion. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

4.4. Workup and Isolation

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 40 mL of 1 M HCl (to remove excess triethylamine and isopropylamine).

    • 40 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 40 mL of brine (to remove residual water).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a white or off-white solid.

4.5. Purification

  • The crude solid can be purified by recrystallization. A common and effective solvent system is ethyl acetate/hexanes.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in vacuo. The expected product is a white solid.[4]

Characterization

The identity and purity of the final product, this compound (CAS: 1182913-23-0), should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (C₁₀H₁₄BrNO₂S, MW: 292.19 g/mol ).[4]

  • Melting Point: To assess purity.

Safety and Handling Precautions

  • 4-Bromo-3-methylbenzenesulfonyl chloride: This reagent is highly corrosive and causes severe skin burns and eye damage.[3] It is also water-reactive, liberating toxic gas upon contact with moisture.[3] Handle only in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.

  • Isopropylamine & Triethylamine: These are flammable, volatile, and corrosive liquids with strong odors. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed within a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from setup to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble dry glassware under inert atmosphere B Dissolve sulfonyl chloride in anhydrous DCM A->B C Cool solution to 0 °C B->C E Add amine/base solution dropwise at 0 °C C->E Proceed to reaction D Prepare solution of isopropylamine & TEA in DCM D->E F Warm to RT and stir for 3-4 hours E->F G Transfer to separatory funnel F->G Proceed to workup H Wash with 1M HCl, NaHCO₃, and Brine G->H I Dry organic layer (MgSO₄) H->I J Concentrate via rotary evaporation I->J K Recrystallize from Ethyl Acetate/Hexanes J->K L Filter and dry pure product K->L

Figure 2: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Isopropyl Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Isopropyl Benzenesulfonamides and the Advantage of Palladium Catalysis

N-substituted sulfonamides are a cornerstone of modern medicinal chemistry and drug development. The sulfonamide functional group is present in a wide array of therapeutics, including antibacterial agents, diuretics, and hypoglycemics. Specifically, the N-isopropyl benzenesulfonamide moiety serves as a crucial structural motif and synthetic intermediate in the creation of complex molecular architectures with diverse biological activities. Traditional methods for the synthesis of such compounds often rely on the use of reactive alkylating agents like alkyl halides, which can be toxic and lead to the formation of stoichiometric waste products.

In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful and elegant alternative for the formation of carbon-nitrogen (C-N) bonds. These methods offer high efficiency, broad functional group tolerance, and milder reaction conditions compared to classical approaches. Notably, the palladium-catalyzed N-alkylation of sulfonamides using alcohols, via a "borrowing hydrogen" methodology, represents a particularly atom-economical and environmentally benign strategy, generating water as the sole byproduct.[1][2] This guide provides a detailed overview of the palladium-catalyzed synthesis of N-isopropyl benzenesulfonamides, focusing on the mechanistic underpinnings and providing a robust experimental protocol.

Mechanistic Insights: The Palladium-Catalyzed "Borrowing Hydrogen" Cycle

The palladium-catalyzed N-alkylation of benzenesulfonamide with isopropanol proceeds through a sophisticated "borrowing hydrogen" catalytic cycle. This process avoids the need for a pre-activated electrophile and instead utilizes the alcohol directly as the alkylating agent.[2]

The catalytic cycle can be conceptualized in the following key steps:

  • Alcohol Dehydrogenation: The active Pd(0) catalyst oxidizes the isopropanol to acetone, generating a palladium hydride species (Pd(II)-H).

  • Condensation: The in situ-generated acetone then undergoes condensation with the benzenesulfonamide to form an intermediate N-sulfonylimine.

  • Imine Reduction (Hydrogenation): The palladium hydride species, which "borrowed" the hydrogen from the alcohol, then reduces the N-sulfonylimine to the final N-isopropyl benzenesulfonamide product.

  • Catalyst Regeneration: This final step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

This elegant sequence of reactions is facilitated by a carefully chosen palladium catalyst and base, which work in concert to enable each step of the cycle to proceed efficiently.

Borrowing_Hydrogen_Cycle cluster_0 Catalytic Cycle cluster_1 Overall Transformation Pd(0) Pd(0) Pd(II)-H Pd(II)-H Pd(0)->Pd(II)-H Isopropanol (Dehydrogenation) Imine_Complex Pd(II)-Imine Complex Pd(II)-H->Imine_Complex Benzenesulfonamide + Acetone (Condensation) Imine_Complex->Pd(0) N-Isopropyl Benzenesulfonamide (Reductive Elimination) Reactants Benzenesulfonamide + Isopropanol Product N-Isopropyl Benzenesulfonamide + H2O Reactants->Product

Figure 1: The "Borrowing Hydrogen" catalytic cycle for the N-isopropylation of benzenesulfonamide.

Experimental Protocol: Palladium-Catalyzed N-Isopropylation of Benzenesulfonamide

This protocol is adapted from the general methodology for the N-alkylation of sulfonamides with alcohols developed by Ramesh and Anandaraj, which has demonstrated high efficiency for a range of substrates.[1][3]

Materials and Reagents:

  • Benzenesulfonamide

  • Isopropanol (anhydrous)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., a pincer-type ligand as described in the reference, or a commercially available bulky electron-rich phosphine ligand like XPhos or SPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer with heating

  • TLC plates and appropriate developing solvents

  • Silica gel for column chromatography

Reaction Setup Workflow:

Figure 2: A generalized workflow for the palladium-catalyzed synthesis.

Detailed Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add benzenesulfonamide (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.005 mmol, 0.5 mol%), the phosphine ligand (0.005-0.01 mmol, 0.5-1.0 mol%), and cesium carbonate (1.5 mmol, 1.5 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and isopropanol (2.0 mmol, 2.0 equiv.) via syringe.

  • Reaction: The reaction mixture is heated to 110 °C in an oil bath and stirred vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the catalyst and inorganic salts. The filter cake is washed with ethyl acetate.

  • Extraction: The combined organic filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-isopropyl benzenesulfonamide.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the palladium-catalyzed N-alkylation is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and their impact on the reaction outcome, based on general findings in the field.[1][2]

ParameterConditionRationale and Expected Outcome
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium precursors that are readily reduced in situ to the active Pd(0) species.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, pincer ligands)These ligands promote the formation of monoligated Pd(0) complexes, enhance the rate of oxidative addition and reductive elimination, and prevent catalyst decomposition.[4]
Base Cs₂CO₃, K₂CO₃, t-BuOKA base is required to facilitate the deprotonation of the sulfonamide and the alcohol. The choice of base can influence the reaction rate and yield. Cesium carbonate is often a good choice for its solubility and moderate basicity.
Solvent Toluene, DioxaneNon-polar, high-boiling point solvents are typically used to achieve the required reaction temperature.
Temperature 100-120 °CElevated temperatures are generally necessary to drive the dehydrogenation of the alcohol and facilitate the catalytic cycle.

Alternative Synthetic Route: Direct Buchwald-Hartwig Amination

While the "borrowing hydrogen" approach is highly efficient and atom-economical, an alternative strategy involves the direct palladium-catalyzed coupling of an aryl halide (or pseudohalide) with isopropylamine. This is a variation of the well-established Buchwald-Hartwig amination.[4]

Conceptual Reaction Scheme:

Benzenesulfonyl chloride can be reacted with an aryl halide (e.g., bromobenzene) to form an N-aryl benzenesulfonamide, which can then be coupled with isopropylamine. Alternatively, a direct coupling of benzenesulfonamide with an isopropyl halide is theoretically possible but less common for alkylamines. The more established Buchwald-Hartwig amination would involve coupling an aryl halide with isopropylamine, followed by sulfonylation. For the direct N-alkylation of a sulfonamide with an alkyl halide, palladium catalysis is less common than traditional nucleophilic substitution.

The direct coupling of a sulfonamide with an alkylamine using a palladium catalyst is a less explored area compared to N-arylation. However, the principles of the Buchwald-Hartwig amination would apply, requiring a palladium precursor, a suitable phosphine ligand, and a base.

Buchwald_Hartwig_Amination cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Pd(II) Complex Pd(0)->Oxidative_Addition Aryl Halide Amine_Coordination Pd(II)-Amine Complex Oxidative_Addition->Amine_Coordination Isopropylamine Amine_Coordination->Pd(0) N-Isopropyl Arylamine (Reductive Elimination)

Figure 3: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed synthesis of N-isopropyl benzenesulfonamides represents a significant advancement over classical synthetic methods. The "borrowing hydrogen" approach, in particular, offers a green and efficient route to these valuable compounds. By understanding the underlying catalytic cycle and the roles of the various reaction components, researchers can effectively implement and optimize this powerful synthetic tool. The provided protocol serves as a robust starting point for the synthesis of N-isopropyl benzenesulfonamides and can be adapted for the synthesis of a wide range of other N-alkylated sulfonamides, thereby facilitating research and development in medicinal chemistry and materials science.

References

Application Notes & Protocols: Reaction Mechanisms of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Sulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry. Its prevalence in blockbuster drugs stems from its unique physicochemical properties. Acting as a bioisostere for amides and carboxylic acids, the sulfonamide group often enhances metabolic stability, improves aqueous solubility, and provides a rigid three-dimensional scaffold with distinct hydrogen bonding capabilities.[1] The title compound, 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide, is not merely a static molecule but a versatile synthetic intermediate. The presence of the aryl bromide handle opens a gateway to a multitude of late-stage functionalization strategies, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the fundamental reaction mechanisms for its synthesis and subsequent derivatization, offering both mechanistic insight and actionable laboratory protocols.

Part 1: Synthesis of this compound

The construction of the target molecule is logically approached in a two-step sequence: first, the formation of the key electrophile, 4-bromo-3-methylbenzenesulfonyl chloride, followed by its reaction with a nucleophilic amine, isopropylamine.

Stage 1: Electrophilic Aromatic Substitution - Chlorosulfonation

The foundational step is the installation of the sulfonyl chloride group onto the aromatic ring via chlorosulfonation. This is a classic electrophilic aromatic substitution (EAS) reaction where chlorosulfonic acid serves as the potent electrophile.

Mechanism: The reaction between 4-bromotoluene and chlorosulfonic acid proceeds via the attack of the electron-rich aromatic ring on the sulfur atom of ClSO₃H. The methyl group is an activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. The sulfonation occurs ortho to the activating methyl group and meta to the deactivating bromo group, leading to the desired 4-bromo-3-methylbenzenesulfonyl chloride isomer.

Caption: Mechanism of Chlorosulfonation.

Experimental Protocol: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride [2]

  • Safety: This reaction involves highly corrosive reagents. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.

  • Charge the flask with 4-bromotoluene (1.0 eq) dissolved in a suitable solvent like dichloromethane (CH₂Cl₂).

  • Slowly add chlorosulfonic acid (ClSO₃H, ~2.0 eq) dropwise to the stirred solution, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to stir in the ice bath and gradually warm to room temperature overnight.

  • Carefully quench the reaction by pouring the mixture dropwise onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. The resulting 4-bromo-3-methylbenzenesulfonyl chloride can be used in the next step, often without further purification.[2][3]

CompoundCAS NumberMol. WeightM.P. (°C)
4-Bromotoluene106-38-7171.04-
Chlorosulfonic Acid7790-94-5116.52-
4-Bromo-3-methylbenzenesulfonyl chloride72256-93-0269.5458-61
Stage 2: Nucleophilic Substitution - Sulfonamide Formation

The highly reactive sulfonyl chloride is readily converted to the corresponding sulfonamide by reaction with a primary or secondary amine. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom.

Mechanism: Isopropylamine acts as a nucleophile, attacking the sulfur center of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocol: Synthesis of this compound

  • Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Add a base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the solution.

  • Slowly add isopropylamine (1.2 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.

CompoundCAS NumberMol. WeightDensity (g/cm³)
This compound1182913-23-0292.19~1.42

Part 2: Advanced Reaction Mechanisms - Functionalization via Cross-Coupling

The aryl bromide in this compound is a versatile handle for constructing more complex molecules. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester.[5][6] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[6]

Catalytic Cycle: The mechanism involves a Pd(0)/Pd(II) cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the sulfonamide, forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid, forming a boronate species which then transfers its organic group to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-Br(L)₂ Pd0->OA Oxidative Addition TM Ar-Pd(II)-R(L)₂ OA->TM Transmetalation TM->Pd0 Reductive Elimination RE Ar-R TM->RE ArBr Ar-Br (Sulfonamide) ArBr->OA Boronic R-B(OH)₂ Boronic->OA Base Base Base->OA

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Representative Protocol: Suzuki-Miyaura Coupling

  • To a reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Seal the vial and heat the reaction mixture to 80-100°C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the biaryl product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with amines.[8][9] This has become a preferred method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, surpassing classical methods like the Goldberg reaction.[8]

Catalytic Cycle: The mechanism is analogous to the Suzuki coupling.

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates it to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-Br(L)₂ Pd0->OA Oxidative Addition Amido Ar-Pd(II)-NR₂'(L)₂ OA->Amido Amine Binding & Deprotonation Amido->Pd0 Reductive Elimination RE Ar-NR₂' Amido->RE ArBr Ar-Br (Sulfonamide) ArBr->OA Amine R₂'NH Amine->OA Base Base Base->OA

Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.

Representative Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5 eq).[10]

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the mixture to 80-110°C with stirring for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Application Notes & Protocols: A Guide to In Vitro Assays for Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry. Its remarkable versatility is evidenced by its presence in a vast array of clinically approved drugs, spanning therapeutic classes from antibacterial and anti-inflammatory agents to diuretics and cutting-edge anticancer therapies.[1][2] This structural motif's ability to bind with high affinity to diverse biological targets, most notably metalloenzymes, underpins its enduring relevance in drug discovery.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to provide a deeper, field-proven understanding of the critical in vitro assays used to characterize the biological activity of novel benzenesulfonamide derivatives. We will explore the causality behind experimental choices, emphasize the design of self-validating protocols, and ground our discussion in authoritative, verifiable sources.

Section 1: Enzyme Inhibition Assays - The Primary Frontier

The sulfonamide group is a privileged zinc-binding functional group, making enzyme inhibition a primary mechanism of action for this class of compounds. Assaying for target engagement and potency is a critical first step in the evaluation of any new benzenesulfonamide derivative.

Carbonic Anhydrase (CA) Inhibition

Principle & Application: Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] Various isoforms are validated therapeutic targets for diseases like glaucoma, epilepsy, and cancer.[3] Benzenesulfonamides are a prominent class of CA inhibitors, binding directly to the zinc ion in the enzyme's active site.[3] The most common in vitro assay relies on the esterase activity of CA, where the enzyme hydrolyzes a colorless substrate, 4-nitrophenyl acetate (p-NPA), into the yellow-colored product, 4-nitrophenol, which can be monitored spectrophotometrically.[3]

Workflow for CA Inhibition Screening

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis p1 Prepare serial dilutions of benzenesulfonamide derivatives (inhibitors) a1 Add buffer, CA enzyme, and inhibitor to wells p1->a1 p2 Prepare CA enzyme and p-NPA substrate solutions in assay buffer p2->a1 a2 Pre-incubate to allow enzyme-inhibitor binding a1->a2 a3 Initiate reaction by adding p-NPA substrate a2->a3 a4 Measure absorbance at 400 nm kinetically in a plate reader a3->a4 d1 Calculate reaction rate (ΔAbs/min) for each well a4->d1 d2 Determine % Inhibition relative to no-inhibitor control d1->d2 d3 Plot % Inhibition vs. [Inhibitor] and fit curve to calculate IC50 d2->d3

Caption: High-throughput screening workflow for carbonic anhydrase inhibitors.

Detailed Protocol: Colorimetric CA Inhibition Assay

  • Materials & Reagents:

    • Purified human Carbonic Anhydrase (e.g., hCA I, II, IX, or XII)

    • Assay Buffer: 20 mM HEPES, pH 7.4[4]

    • Substrate: 4-Nitrophenyl acetate (p-NPA)

    • Test Compounds: Benzenesulfonamide derivatives dissolved in DMSO

    • Positive Control Inhibitor: Acetazolamide (a known pan-CA inhibitor)[5]

    • 96-well clear, flat-bottom microplates

    • Microplate spectrophotometer

  • Protocol Steps:

    • Compound Preparation: Prepare a stock solution of the benzenesulfonamide derivatives in DMSO. Perform two-fold serial dilutions in a 96-well plate to achieve the desired final concentration range.[6]

    • Assay Plate Setup: In a separate 96-well assay plate, add the following to each well:

      • Sample Wells: Assay buffer, CA enzyme solution, and varying concentrations of the test compound.

      • Positive Control Wells: Assay buffer, CA enzyme solution, and varying concentrations of Acetazolamide.

      • Negative Control (100% Activity): Assay buffer, CA enzyme solution, and DMSO (at the same final concentration as the test compound wells).[4]

      • Blank Wells: Assay buffer and substrate only (no enzyme).[4]

    • Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes. This step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced.[4]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

    • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C and measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (V) as the change in absorbance per minute (mOD/min).

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Expert Insight: The choice of buffer and pH is crucial for CA assays. CAs are pH-sensitive, and their activity profile can vary between isoforms. Maintaining a consistent pH of 7.4 mimics physiological conditions. Furthermore, when testing against different isoforms (e.g., cytosolic hCA II vs. tumor-associated hCA IX), you can establish a selectivity index (IC₅₀ hCA II / IC₅₀ hCA IX), which is a critical parameter for developing targeted therapies.[7]

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM) Reference
Acetazolamide25012255.7[5][7]
Compound 4e>10000155010.93-[7]
Compound 4g>10000392016.96-[7]
Sulfonamide 5c150075538.912.4[8]

Table 1: Example inhibition data for benzenesulfonamide derivatives against various human carbonic anhydrase isoforms. Lower values indicate higher potency.

Cyclooxygenase (COX) Inhibition

Principle & Application: Cyclooxygenases (COX-1 and COX-2) are key enzymes in the prostaglandin biosynthesis pathway and are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] Certain benzenesulfonamide derivatives, like Celecoxib, are designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11] In vitro assays typically measure the peroxidase activity of the enzyme, which generates a detectable signal.[10][12]

Detailed Protocol: Fluorometric COX Inhibition Assay

  • Materials & Reagents:

    • Purified Ovine or Human COX-1 and COX-2 enzymes

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0

    • Arachidonic Acid (Substrate)

    • Fluorometric Probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

    • Heme (as a cofactor)

    • Test Compounds and Positive Controls (e.g., Celecoxib, Indomethacin)[9]

    • 96-well black, flat-bottom microplates

    • Fluorescence microplate reader

  • Protocol Steps:

    • Enzyme Preparation: In the assay buffer, prepare a solution containing the COX enzyme and Heme.

    • Assay Plate Setup: Add the enzyme/Heme solution to the wells of a 96-well plate.

    • Inhibitor Addition: Add serial dilutions of the benzenesulfonamide derivatives, positive controls, or vehicle (DMSO) to the appropriate wells.

    • Incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Reaction Initiation: Start the reaction by adding a solution containing both Arachidonic Acid and the fluorometric probe.

    • Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a plate reader (e.g., Excitation: 535 nm, Emission: 590 nm).

  • Data Analysis:

    • The data analysis is analogous to the CA inhibition assay. Calculate the reaction rate, determine the percent inhibition for each concentration, and plot the results to derive the IC₅₀ value for both COX-1 and COX-2.[9] The Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is a critical parameter for evaluating COX-2-selective inhibitors.[11]

Section 2: Antimicrobial Activity Assays

The historical foundation of sulfonamides lies in their antibacterial properties, where they act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.

Minimum Inhibitory Concentration (MIC) Determination

Principle & Application: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standardized, high-throughput technique used to determine the MIC values for novel compounds against various bacterial strains.[6][13]

Workflow for Broth Microdilution MIC Assay

cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Result Determination p1 Prepare 2-fold serial dilutions of test compounds in a 96-well plate with broth a1 Inoculate all wells (except sterility control) with the bacterial suspension p1->a1 p2 Prepare standardized bacterial inoculum (0.5 McFarland) and dilute to final concentration p2->a1 a2 Include Growth Control (no drug) and Sterility Control (no bacteria) a3 Incubate plates at 35-37°C for 16-20 hours a1->a3 d1 Visually inspect wells for turbidity (bacterial growth) a3->d1 d2 The MIC is the lowest concentration in a clear well d1->d2

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution

  • Materials & Reagents:

    • Bacterial Strains (e.g., S. aureus, E. coli)[14]

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

    • Test Compounds and Positive Control Antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)[13][14]

    • Sterile 96-well U-bottom microplates

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Protocol Steps:

    • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the benzenesulfonamide compounds in CAMHB.[6]

    • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[6] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

    • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control well. Ensure a growth control well (bacteria, no compound) is included.[6]

    • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[6]

    • Reading Results: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Expert Insight: The use of a standardized inoculum (0.5 McFarland) is absolutely critical for reproducibility. A higher or lower bacterial density can significantly alter the apparent MIC value. Always run a known antibiotic as a positive control to validate the assay and ensure the bacteria are susceptible as expected.

Section 3: Anticancer & Cytotoxicity Assays

Many novel benzenesulfonamide derivatives are designed as anticancer agents, targeting pathways involved in tumor growth and survival, such as kinase signaling or pH regulation via carbonic anhydrase IX.[7][15][16]

Cell Viability (MTT) Assay

Principle & Application: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[17][18] The amount of formazan produced is proportional to the number of living cells. This assay is a workhorse for initial screening of compound cytotoxicity and determining IC₅₀ values against cancer cell lines.[19]

Detailed Protocol: MTT Cytotoxicity Assay

  • Materials & Reagents:

    • Human Cancer Cell Lines (e.g., MDA-MB-231, A549, HepG2)[15][18]

    • Appropriate Cell Culture Medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS)

    • Test Compounds and Positive Control (e.g., Doxorubicin)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization Buffer (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well flat-bottom cell culture plates

  • Protocol Steps:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere by incubating for 24 hours.[6]

    • Compound Treatment: Add serial dilutions of the benzenesulfonamide derivatives to the wells. Include wells for a positive control and a vehicle control (DMSO).

    • Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Compound MDA-MB-231 (IC₅₀, µM) MCF-7 (IC₅₀, µM) A549 (IC₅₀, µM) Panc1 (IC₅₀, µM) Reference
Compound A6>10018.2>100>100[18]
Compound A15>10025.1>100>100[18]
Compound 2320.5---[19]
Sul-DPPY 7e---<10[16]

Table 2: Example cytotoxicity data (IC₅₀ values) for benzenesulfonamide derivatives against various human cancer cell lines.

Section 4: In Vitro Safety & Toxicology

Early assessment of potential toxicity is critical to reduce the risk of failure in later stages of drug development.[20][21] In vitro toxicology assays provide a rapid and cost-effective means to flag problematic compounds early.[22][23]

Hemolysis Assay

Principle & Application: The hemolysis assay assesses the ability of a compound to damage red blood cell (RBC) membranes, leading to the release of hemoglobin. It serves as a simple model for general membrane-disrupting toxicity (membranolytic activity). For compounds intended for intravenous administration, this is a particularly important safety screen. The anti-inflammatory activity of some compounds has also been linked to their ability to stabilize RBC membranes under hypotonic stress.

Detailed Protocol: RBC Hemolysis Assay

  • Materials & Reagents:

    • Freshly collected Red Blood Cells (RBCs) in an anticoagulant solution

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Hypotonic Buffer (e.g., diluted PBS)

    • Test Compounds

    • Positive Control: Triton X-100 (1%) for 100% hemolysis

    • Negative Control: PBS for 0% hemolysis

    • Centrifuge and 96-well plates

  • Protocol Steps:

    • RBC Preparation: Wash the RBCs multiple times with PBS by centrifugation until the supernatant is clear. Resuspend to a final concentration of 2-5% (v/v) in PBS.

    • Assay Setup: In microcentrifuge tubes or a 96-well plate, mix the RBC suspension with serial dilutions of the test compounds. Include positive and negative controls.

    • Incubation: Incubate the samples for 1 hour at 37°C with gentle shaking.

    • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

    • Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at ~540 nm.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each compound concentration using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

  • Expert Insight: It is crucial to use freshly prepared RBCs, as older cells can become fragile and lead to artificially high hemolysis rates. This assay provides an early indication of potential membrane toxicity, which can be a liability for drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. By understanding the causality behind each experimental step, you can effectively troubleshoot issues and optimize your reaction yield and purity.

Overview of Synthesis Pathway

The synthesis of this compound is typically achieved in two primary stages:

  • Electrophilic Sulfonylation: Formation of the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, from 4-bromo-3-methyltoluene using a strong sulfonating agent like chlorosulfonic acid.

  • Nucleophilic Substitution (Amination): Reaction of the sulfonyl chloride intermediate with isopropylamine to form the final sulfonamide product.

This guide is structured in a question-and-answer format to directly address specific issues you may face during these stages.

Troubleshooting & Frequently Asked Questions (FAQs)

Part 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl Chloride

Question 1: My yield of 4-bromo-3-methylbenzenesulfonyl chloride is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yield in this electrophilic aromatic substitution is a common problem, often stemming from three key areas: reagent quality, temperature control, and moisture contamination.

  • Reagent Quality: The primary reagent, chlorosulfonic acid (ClSO₃H), is highly reactive and extremely sensitive to moisture. If it has been improperly stored or exposed to atmospheric humidity, it will hydrolyze to sulfuric acid and HCl, reducing its efficacy as a sulfonating agent.

    • Solution: Always use a fresh, unopened bottle of chlorosulfonic acid or one that has been stored under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is rigorously dried before use.

  • Temperature Control: This reaction is exothermic. Poor temperature control can lead to the formation of unwanted side products, including isomeric sulfonyl chlorides and potentially colored impurities. The reaction should be initiated at a low temperature (0-5 °C) to moderate the reaction rate.

    • Solution: Add the chlorosulfonic acid dropwise to a solution of the 4-bromo-3-methyltoluene in a suitable solvent (like dichloromethane) while maintaining the temperature with an ice bath.[1] A slow, controlled addition is critical for preventing temperature spikes.

  • Reaction Time and Stoichiometry: An insufficient amount of the sulfonating agent or inadequate reaction time can lead to incomplete conversion.

    • Solution: Use a molar excess of chlorosulfonic acid. After the initial addition, allow the reaction to stir and slowly warm to a controlled temperature (e.g., 10 °C) overnight to ensure the reaction goes to completion.[1] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is highly recommended.

Question 2: I'm observing a significant amount of an isomeric byproduct in my NMR spectrum. How can I improve the regioselectivity of the sulfonation?

Answer: The formation of isomers, such as 2-bromo-5-methylbenzenesulfonyl chloride, is a known issue.[1] The directing effects of the methyl (-CH₃) and bromo (-Br) substituents on the aromatic ring are both ortho-, para-directing. The sulfonyl group (-SO₂Cl) will preferentially add to the position that is least sterically hindered and most electronically favorable.

  • Mechanism of Isomer Formation: The methyl group is an activating group, while the bromine is a deactivating group. The position between the two substituents is sterically hindered. Therefore, sulfonation occurs primarily at the two positions ortho to the methyl group. The desired product has the sulfonyl group at position 1, while the main isomer has it at position 5.

  • Improving Regioselectivity:

    • Low Temperature: Running the reaction at a consistently low temperature (0-5 °C) throughout the addition of chlorosulfonic acid is paramount. Lower temperatures increase the selectivity for the thermodynamically favored product.

    • Solvent Choice: Non-polar solvents like dichloromethane can help favor the desired isomer.[1]

    • Slow Addition: A very slow, dropwise addition of the sulfonating agent ensures that the concentration of the electrophile is low at any given time, which can enhance selectivity.

Question 3: My sulfonyl chloride intermediate appears to be decomposing during the aqueous workup. How can I prevent this hydrolysis?

Answer: 4-bromo-3-methylbenzenesulfonyl chloride is highly susceptible to hydrolysis, converting it back to the corresponding sulfonic acid, which is water-soluble and will be lost during extraction, thus lowering your yield. This is a critical step to perform quickly and efficiently.

  • The Problem: The workup typically involves quenching the reaction mixture in ice-water to precipitate the sulfonyl chloride product and separate it from the excess acid.[1] Prolonged contact with water, especially if the temperature rises, will accelerate hydrolysis.

  • Optimized Workup Protocol:

    • Use Ice-Cold Water: Prepare a beaker of ice and water and pour the reaction mixture slowly onto the ice with vigorous stirring. This keeps the temperature low and precipitates the product quickly.

    • Minimize Contact Time: Do not let the precipitated solid sit in the water for an extended period. Filter the solid off promptly using a Buchner funnel.

    • Wash Efficiently: Wash the filtered solid with several portions of cold water to remove any remaining acid.

    • Dry Thoroughly: The isolated sulfonyl chloride must be dried thoroughly under vacuum. Any residual moisture will not only lower the calculated yield but will also interfere with the subsequent amination step. The product is moisture-sensitive and should be stored under inert gas.[2]

Part 2: Synthesis of this compound (Amination)

Question 4: The final amination step is giving a poor yield. What factors should I investigate?

Answer: The reaction of 4-bromo-3-methylbenzenesulfonyl chloride with isopropylamine is a classic nucleophilic substitution.[3] Poor yield in this step is often related to stoichiometry, base presence, or competing side reactions.

  • Stoichiometry and Base: The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide formed. This HCl will react with the isopropylamine base to form an ammonium salt, rendering it non-nucleophilic.

    • Solution: At least two equivalents of isopropylamine are required: one to act as the nucleophile and one to act as the base to neutralize the HCl byproduct. Alternatively, use one equivalent of isopropylamine and one equivalent of a non-nucleophilic base like pyridine or triethylamine.[3]

  • Moisture: Any water present in the reaction (from wet starting materials or solvent) can compete with isopropylamine as a nucleophile, hydrolyzing the sulfonyl chloride back to the inactive sulfonic acid.

    • Solution: Ensure the 4-bromo-3-methylbenzenesulfonyl chloride intermediate is perfectly dry. Use an anhydrous solvent for the reaction, such as dichloromethane or tetrahydrofuran.[4]

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating might be required to drive it to completion. However, excessive heat can promote side reactions.

    • Solution: Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gentle reflux may be applied.

Diagram 1: Troubleshooting Workflow for the Amination Step This decision tree illustrates a logical workflow for diagnosing and solving low-yield issues in the final amination step.

G start Low Yield in Amination Step check_reagents Check Reagent Stoichiometry & Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup amine_equiv Used >2 eq. of Isopropylamine or 1 eq. Amine + 1 eq. Base? check_reagents->amine_equiv reagent_dry Were Sulfonyl Chloride and Solvent Anhydrous? check_reagents->reagent_dry temp_time Was Temperature & Time Optimized? check_conditions->temp_time hydrolysis Evidence of Hydrolysis (e.g., sulfonic acid byproduct)? check_workup->hydrolysis solution_amine Action: Rerun with proper stoichiometry (e.g., 2.2 eq. amine). amine_equiv->solution_amine No solution_dry Action: Rigorously dry starting materials and use anhydrous solvent. reagent_dry->solution_dry No solution_temp Action: Monitor by TLC. Consider gentle heating if sluggish. temp_time->solution_temp No solution_workup Action: Ensure non-aqueous workup or rapid extraction to minimize hydrolysis. hydrolysis->solution_workup Yes

Caption: Troubleshooting Decision Tree for Amination.

Question 5: How can I effectively purify the final this compound product?

Answer: Proper purification is essential to obtain a high-purity product, which is often a crystalline solid.[3] The choice of method depends on the nature of the impurities.

  • Primary Impurities: The most common impurities are unreacted sulfonyl chloride, the corresponding sulfonic acid (from hydrolysis), and excess amine/base.

  • Purification Strategy:

    • Aqueous Wash: After the reaction is complete, the mixture is typically diluted with a solvent like ethyl acetate or dichloromethane. This solution should be washed sequentially with:

      • A dilute acid (e.g., 1M HCl) to remove excess isopropylamine and any other organic base.

      • A dilute base (e.g., 5% NaHCO₃ solution) to remove any unreacted sulfonyl chloride (by converting it to the water-soluble sodium sulfonate) and any sulfonic acid byproduct.

      • Brine (saturated NaCl solution) to remove residual water before drying.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Recrystallization: This is the most effective method for obtaining a highly pure crystalline product. The crude solid obtained after concentration can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. The choice of solvent depends on the solubility of the product and impurities.

    • Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography can be employed. A solvent system with moderate polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective.

Experimental Protocols & Data

Diagram 2: Overall Synthesis Workflow

Caption: High-level workflow for the two-step synthesis.

Table 1: Recommended Reaction Conditions
ParameterStep 1: SulfonylationStep 2: Amination
Key Reagents 4-bromo-3-methyltoluene, Chlorosulfonic acid4-bromo-3-methylbenzenesulfonyl chloride, Isopropylamine
Stoichiometry ~5-10 eq. of ClSO₃H>2 eq. of Isopropylamine
Solvent Dichloromethane (CH₂Cl₂)[1]Anhydrous Dichloromethane or THF[4]
Temperature 0-10 °C[1]Room Temperature to gentle reflux
Reaction Time 12-16 hours (overnight)2-6 hours (monitor by TLC)
Workup Quench on ice, filter, wash with cold H₂ODilute acid wash, dilute base wash, brine wash
Protocol 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride[1]
  • To a solution of 4-bromo-3-methyltoluene (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer, add chlorosulfonic acid (~7 eq) dropwise at 0 °C using an ice bath.

  • After the addition is complete, allow the mixture to stir overnight, during which the temperature can be allowed to rise to approximately 10 °C.

  • Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid cake with several portions of cold water.

  • Dry the resulting white solid under high vacuum to afford 4-bromo-3-methylbenzenesulfonyl chloride.

Protocol 2: Synthesis of this compound
  • Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath and add isopropylamine (2.2 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction's completion by TLC.

  • Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

References

Technical Support Center: Benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for benzenesulfonamide synthesis. This document is designed for researchers, chemists, and drug development professionals who encounter challenges during this foundational synthetic sequence. Instead of a generic protocol, this guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world problems faced in the lab. Our focus is on understanding the root cause of common side reactions and providing field-proven, mechanistically sound solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Formation of a High-Melting, Insoluble White Solid During Chlorosulfonation

Question: During the synthesis of benzenesulfonyl chloride from benzene and chlorosulfonic acid, I isolated my product but found it contaminated with a significant amount of a white, crystalline solid that is very insoluble in my workup solvents and has a high melting point (~128°C). What is this byproduct, and how can I prevent its formation?

Answer:

This common byproduct is almost certainly **diphenyl sulfone ((C₆H₅)₂SO₂) **.[1] Its formation is a well-documented side reaction in the chlorosulfonation of benzene.[2][3]

Causality & Mechanism: The primary reaction involves the electrophilic aromatic substitution of benzene with chlorosulfonic acid to form benzenesulfonyl chloride. However, the reaction conditions can also promote a subsequent Friedel-Crafts-type reaction. The in situ generated benzenesulfonyl cation (or a related electrophilic species) can attack a second molecule of benzene instead of being quenched. This is especially problematic if the reaction temperature is too high or if the stoichiometry is not carefully controlled. An insufficient excess of chlorosulfonic acid can lead to unreacted benzene being available to participate in this side reaction.[3]

Mitigation Strategies & Protocols:

  • Strict Stoichiometry Control: The ratio of chlorosulfonic acid to benzene is critical. A significant excess of chlorosulfonic acid ensures that the benzene is consumed in the primary reaction, minimizing its availability for the secondary reaction that forms the sulfone. A commonly cited, reliable procedure uses a mole ratio of approximately 2.5:1 of chlorosulfonic acid to benzene.[3]

  • Temperature Management: The chlorosulfonation of benzene is highly exothermic. The reaction must be cooled, typically in an ice bath, and the reagents must be mixed slowly to maintain a low internal temperature (ideally below 10-15°C). Elevated temperatures provide the activation energy needed for the formation of diphenyl sulfone.[4]

  • Order of Addition: Slowly add benzene to the chilled chlorosulfonic acid. This ensures that benzene is always the limiting reagent in the reaction zone, further disfavoring the 1:2 (benzene:electrophile) side reaction.

Protocol: Minimizing Diphenyl Sulfone Formation This protocol is adapted from a procedure published in Organic Syntheses.[3]

  • Equip a flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Charge the flask with chlorosulfonic acid (2.5 equivalents).

  • Begin vigorous stirring and cool the acid to 0-5°C.

  • Add benzene (1.0 equivalent) dropwise from the funnel over a period of at least 1 hour, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, allow the mixture to stir at this temperature for an additional hour before proceeding with a carefully controlled, cold workup.

Process Logic Diagram: Chlorosulfonation Pathways The diagram below illustrates the desired reaction pathway versus the side reaction leading to diphenyl sulfone.

G cluster_0 Step 1: Chlorosulfonation Benzene Benzene Intermediate Benzenesulfonyl Cation Intermediate Benzene->Intermediate Electrophilic Attack Chlorosulfonic Chlorosulfonic Acid (Excess) Product Benzenesulfonyl Chloride (Desired Product) Intermediate->Product + Cl- SideProduct Diphenyl Sulfone (Side Product) Intermediate->SideProduct + Benzene (Insufficient Acid / High Temp)

Caption: Desired vs. Undesired Pathways in Chlorosulfonation.

Issue 2: Poor Yield and Darkening/Tarrying During Amination Step

Question: My benzenesulfonyl chloride intermediate appeared clean, but upon reacting it with my amine to form the final sulfonamide, the yield was very low. What are the most probable causes for this failure?

Answer:

Low yield in the amination step is most frequently caused by the hydrolysis of the benzenesulfonyl chloride starting material.[5] This reagent is extremely sensitive to moisture.[4]

Causality & Mechanism: Benzenesulfonyl chloride is a highly reactive electrophile. In the presence of nucleophiles, it readily undergoes substitution. While the intended nucleophile is your amine, water is also a potent nucleophile. If present, water will attack the sulfonyl chloride to form benzenesulfonic acid and HCl.[6] Benzenesulfonic acid is unreactive towards amines under these conditions, meaning any hydrolyzed starting material represents a direct loss of yield. The hydrolysis is rapid; in a 1% aqueous dioxane solution, the half-life of benzenesulfonyl chloride is just over 5 minutes.[7]

Troubleshooting Checklist & Protocols:

  • Reagent Purity:

    • Benzenesulfonyl Chloride: Did you use it immediately after preparation and workup? Was it stored under an inert atmosphere (Nitrogen or Argon)? If it is an older commercial bottle, it may have degraded.[5]

    • Amine: Is the amine pure and dry?

    • Solvent & Base: All solvents (e.g., DCM, THF) and bases (e.g., pyridine, triethylamine) must be anhydrous.[4] Using "dry" solvents from a bottle that has been opened multiple times may not be sufficient; consider fresh solvent from a purification system or a new sealed bottle.

  • Reaction Setup:

    • Glassware: All glassware must be oven-dried or flame-dried immediately before use to remove adsorbed water.

    • Atmosphere: The reaction should be conducted under a positive pressure of an inert gas (N₂ or Ar) to prevent atmospheric moisture from entering the system.[5]

Protocol: Anhydrous Amination

  • Assemble an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with the amine (1.0 eq) and a suitable anhydrous base (e.g., triethylamine, 1.2 eq) dissolved in anhydrous solvent (e.g., Dichloromethane).

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the benzenesulfonyl chloride (1.05 eq) in a small amount of anhydrous solvent in the dropping funnel.

  • Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir until TLC or LCMS analysis shows complete consumption of the amine.

Issue 3: Contamination of Final Product with a Higher Molecular Weight Impurity

Question: After purification, my sulfonamide product is still contaminated with a less polar, higher molecular weight impurity. NMR suggests a second phenylsulfonyl group. What is this and how do I avoid it?

Answer:

This impurity is the N,N-bis(phenylsulfonyl)amine , also known as a disulfonimide.[8] It arises when the initially formed primary sulfonamide (from a primary amine) is deprotonated and acts as a nucleophile itself, attacking a second molecule of benzenesulfonyl chloride.

Causality & Mechanism: The N-H proton of a primary sulfonamide is acidic due to the powerful electron-withdrawing effect of the adjacent sulfonyl group.[9] In the presence of the base used in the reaction, a portion of the product can be deprotonated to form a sulfonamide anion. This anion is a soft nucleophile that can compete with the starting amine for the remaining benzenesulfonyl chloride, leading to the "double-sulfonylation" product.

Mitigation Strategies & Protocols:

The key to preventing this side reaction is to ensure that the concentration of the highly reactive amine is always much greater than the concentration of the sulfonamide product anion. This is achieved through "inverse addition."

  • Inverse Addition: Instead of adding the amine to the sulfonyl chloride, you slowly add the sulfonyl chloride to a solution of the amine and base.[10] This maintains a constant excess of the amine nucleophile throughout the reaction, ensuring it outcompetes the sulfonamide anion for the electrophile.

Process Logic Diagram: Amination Pathways

G cluster_1 Step 2: Amination BSC Benzenesulfonyl Chloride Product Primary Sulfonamide (Desired Product) BSC->Product + Amine (Desired) Hydrolysis Benzenesulfonic Acid (Hydrolysis Product) BSC->Hydrolysis + H₂O (Undesired) Amine Primary Amine (Excess) Anion Sulfonamide Anion Product->Anion + Base SideProduct N,N-bis(phenylsulfonyl)amine (Side Product) Anion->SideProduct + Benzenesulfonyl Chloride Water H₂O (contaminant)

Caption: Competing Nucleophilic Reactions in the Amination Step.

Summary of Common Side Products and Prevention
Side ProductOriginating StepCauseKey Prevention Strategy
Diphenyl Sulfone ChlorosulfonationIncorrect stoichiometry; high temperatureUse >2 eq. of chlorosulfonic acid; maintain temp <10°C.[3]
Benzenesulfonic Acid Amination (from Hydrolysis)Presence of water/moistureUse anhydrous reagents/solvents; inert atmosphere.[5][6]
N,N-bis(phenylsulfonyl)amine AminationReaction of product with starting materialSlow "inverse addition" of sulfonyl chloride to excess amine.[10]
Tarry Byproducts ChlorosulfonationRunaway exothermic reactionStrict temperature control with an ice bath; slow addition.[4]

References

Technical Support Center: Troubleshooting Bromination of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aromatic bromination. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in the synthesis of aryl bromides. Aryl bromides are critical intermediates in the production of pharmaceuticals, agrochemicals, and functional materials.[1] The following content moves beyond standard protocols to address the nuanced issues that can arise during experimentation, providing causal explanations and actionable solutions.

Section 1: Issues with Reaction Rate and Yield

This section addresses common problems related to reaction conversion, including slow or stalled reactions and low product yields.

FAQ 1.1: My bromination reaction is stalled, with significant starting material remaining. What is the likely cause?

Answer: A stalled reaction, especially with deactivated or even moderately activated aromatic compounds, often points to two primary issues: insufficient electrophilicity of the brominating agent or catalyst deactivation.

The core of this reaction is the attack of the electron-rich aromatic ring on an electrophilic bromine source (Br⁺).[2][3][4] If the ring is electron-deficient (deactivated) or the bromine source is not sufficiently polarized, the activation energy for the formation of the key arenium ion intermediate is too high, and the reaction will not proceed efficiently.[1][4][5]

Troubleshooting Steps:

  • Assess Substrate Reactivity:

    • Activating Groups (-OH, -OR, -NHR, -Alkyl): These substrates should react readily. If they fail, the issue is likely with your reagents.

    • Deactivating Groups (-NO₂, -CN, -CF₃, -COR): These substrates require forcing conditions. Standard Br₂/FeBr₃ may be insufficient.

  • Enhance Electrophilicity:

    • For Deactivated Substrates: A more potent brominating system is necessary. The use of N-bromosuccinimide (NBS) in a strong acid medium, such as concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) with catalytic H₂SO₄, is highly effective.[6][7][8][9][10][11][12] These superacidic conditions protonate NBS, generating a highly electrophilic bromine species capable of reacting with even strongly deactivated rings like 1,3-dinitrobenzene.[7]

    • Lewis Acid Check: Ensure your Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is anhydrous and active. Moisture will hydrolyze and deactivate the catalyst. It's common practice to use iron metal powder, which reacts in situ with Br₂ to form fresh, active FeBr₃.[5]

  • Increase Temperature: For stubborn reactions, cautiously increasing the temperature can overcome the activation barrier. Reactions with NBS in H₂SO₄ are often performed at temperatures around 60 °C for deactivated substrates.[6][8] Monitor carefully for side product formation.

// Nodes Start [label="Reaction Stalled\n(Low Conversion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSubstrate [label="Assess Substrate Reactivity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReagentIssue [label="Problem: Reagent/Catalyst Inactivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deactivated [label="Substrate is Deactivated\n(-NO2, -CF3, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; Activated [label="Substrate is Activated\n(-OR, -Alkyl, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; IncreaseElectrophilicity [label="Solution: Increase Electrophilicity\nUse NBS in conc. H2SO4 or TFA", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckCatalyst [label="Solution: Verify Catalyst\n- Use fresh, anhydrous Lewis Acid\n- Use Fe powder + Br2", fillcolor="#34A853", fontcolor="#FFFFFF"]; IncreaseTemp [label="Solution: Increase Temperature\n(e.g., to 60 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckSubstrate; CheckSubstrate -> Activated [label="Activating Group"]; CheckSubstrate -> Deactivated [label="Deactivating Group"]; Activated -> ReagentIssue; Deactivated -> IncreaseElectrophilicity; ReagentIssue -> CheckCatalyst; IncreaseElectrophilicity -> IncreaseTemp [label="If still slow"]; } dot Caption: Troubleshooting workflow for stalled bromination reactions.

Section 2: Controlling Selectivity

Achieving the correct isomer is often the most critical challenge in aromatic substitution. This section covers issues of regioselectivity and polybromination.

FAQ 2.1: My reaction produces a mixture of ortho and para isomers. How can I improve para-selectivity?

Answer: The formation of ortho/para mixtures is a classic outcome for activated aromatic rings, as both positions are electronically favored.[1] However, the para position is generally less sterically hindered. Enhancing para-selectivity involves exploiting these steric differences and modulating reaction conditions.

Key Principles:

  • A π-donor substituent directs electrophilic attack in the preferential order of para > ortho > meta.[1]

  • Lower reaction temperatures favor the kinetically controlled product, which is often the para isomer due to lower steric hindrance in the transition state.[1]

Troubleshooting Strategies:

  • Temperature Control: Perform the reaction at the lowest effective temperature. For some substrates, cooling to 0 °C, -10 °C, or even lower can dramatically increase the ratio of the para isomer.[1]

  • Bulky Brominating Agents: Using a sterically demanding brominating agent can physically block the more crowded ortho positions. Reagents like tetraalkylammonium tribromides or using NBS with silica gel can enhance para-selectivity.[1]

  • Solvent Effects: The polarity of the solvent can influence the transition state and thus regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., CH₂Cl₂, CCl₄) to polar (e.g., MeCN) is advisable.[11][13]

FAQ 2.2: My reaction is producing di- and tri-brominated products, but I only want mono-bromination. How can I prevent this?

Answer: Over-bromination, or polybromination, occurs when the mono-brominated product is sufficiently activated to react faster than the starting material. This is a very common issue with highly activating groups like phenols (-OH) and anilines (-NH₂).

Causality: The first bromine atom added is a deactivating group, but its effect is often not strong enough to overcome the powerful activation of the initial directing group.

Mitigation Protocols:

  • Control Stoichiometry and Addition:

    • Use no more than 1.0 equivalent of the brominating agent (e.g., NBS).[1]

    • Add the brominating agent slowly and portion-wise to a solution of the substrate. This maintains a low concentration of the electrophile, favoring reaction with the more abundant (and more reactive) starting material.[13]

  • Reduce Activating Group Strength: Temporarily "tame" highly activating groups.

    • For anilines, perform the reaction on the corresponding acetanilide. The acetyl group is still an ortho, para-director but is significantly less activating than the amine. The protecting group can be removed later.

    • For phenols, convert the hydroxyl group to an acetate or silyl ether.[14]

  • Choose a Milder Brominating System: Avoid highly reactive conditions. For activated systems, a Lewis acid catalyst is often not required, and its omission can reduce the reaction rate and prevent over-bromination.[15] Using NBS in a solvent like acetonitrile without a strong acid catalyst is often sufficient.[1]

// Nodes Start [label="Problem:\nPolybromination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSubstrate [label="Assess Activating Group", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HighlyActivated [label="Highly Activating Group\n(-OH, -NH2)", fillcolor="#FFFFFF", fontcolor="#202124"]; ModeratelyActivated [label="Moderately Activating\n(-OR, -Alkyl)", fillcolor="#FFFFFF", fontcolor="#202124"]; ProtectGroup [label="Solution 1: Protect Group\n- Aniline -> Acetanilide\n- Phenol -> Acetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; ControlStoich [label="Solution 2: Control Stoichiometry\n- Use ~1.0 eq. NBS\n- Slow, portion-wise addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; MilderConditions [label="Solution 3: Milder Conditions\n- Omit Lewis Acid\n- Lower Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckSubstrate; CheckSubstrate -> HighlyActivated; CheckSubstrate -> ModeratelyActivated; HighlyActivated -> ProtectGroup; ModeratelyActivated -> ControlStoich; ProtectGroup -> ControlStoich [style=dashed]; ControlStoich -> MilderConditions; } dot Caption: Decision tree for preventing polybromination.

Section 3: Reagent and Protocol Guides

Table 1: Selection of Brominating Agent and Conditions
Substrate TypeRecommended ReagentCatalyst / SolventKey Considerations
Highly Activated (e.g., Phenols, Anilines)NBSAcetonitrile or Acetic AcidNo Lewis acid needed. Use ~1.0 eq. of NBS to avoid polybromination.[1][15]
Moderately Activated (e.g., Anisole, Toluene)Br₂ or NBSFeBr₃ (cat.) / CH₂Cl₂ or CCl₄Classic conditions. Ensure anhydrous setup.[5]
Deactivated (e.g., Nitrobenzene)NBSConcentrated H₂SO₄Forcing conditions required. Reaction may need heating.[6][9][10][11]
Highly Deactivated (e.g., 1,3-Dinitrobenzene)NBSTFA / H₂SO₄ (cat.)One of the most powerful methods for very electron-poor rings.[7]
Protocol 3.1: General Procedure for Bromination of a Deactivated Aromatic

This protocol is adapted for a substrate like 3-nitrobenzaldehyde using NBS in concentrated sulfuric acid.[6][8]

  • Safety First: This procedure involves concentrated acid and a corrosive reagent. Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[16][17][18][19][20]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the deactivated aromatic substrate (1.0 mmol).

  • Acid Addition: Carefully add concentrated sulfuric acid (e.g., 3-5 mL) while stirring. The mixture may warm slightly. Allow it to cool to room temperature.

  • NBS Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 mmol) portion-wise to the stirred solution.

  • Heating: Heat the reaction mixture to the required temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it carefully over crushed ice. This will precipitate the crude product and dilute the acid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid, followed by a wash with a dilute sodium thiosulfate or sodium bisulfite solution to quench any remaining bromine.

  • Purification: Dry the crude product. Recrystallization or column chromatography can be used for further purification.

Section 4: Safety Considerations

FAQ 4.1: What are the primary hazards when working with elemental bromine (Br₂) and how should it be handled?

Answer: Elemental bromine is a highly toxic, corrosive, and volatile liquid.[16][17] Inhalation of its vapors can cause severe irritation to the respiratory tract and can be fatal.[16][18] Direct contact causes severe chemical burns.[18]

Mandatory Safety Precautions:

  • Ventilation: Always handle liquid bromine and concentrated solutions inside a chemical fume hood.[17][20]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile is often recommended, but check compatibility).[17][19][20] Do not use thin, disposable gloves.[17]

  • Spill Kit: Keep a bromine spill kit readily accessible. This should include a neutralizing agent like a 1 M solution of sodium thiosulfate, which will reduce Br₂ to the less harmful Br⁻.[17]

  • Quenching: Before cleaning glassware, rinse it with a sodium thiosulfate solution to neutralize any residual bromine.

Due to these hazards, using NBS is often a safer and more convenient alternative for many laboratory-scale brominations, as it is a crystalline solid that is easier to handle.[11]

References

Technical Support Center: HPLC Purification of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this important class of compounds. My goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to solve problems independently and develop robust purification methods.

Sulfonamides, characterized by the R−S(=O)₂−NR₂ functional group, present unique challenges in reversed-phase HPLC due to their acidic nature and wide range of polarities. This guide addresses the most common issues in a direct question-and-answer format, providing both quick solutions and in-depth explanations.

Section 1: Frequently Asked Questions (FAQs) - Method Development Fundamentals

This section tackles the initial decisions you'll make when setting up a purification method for a new sulfonamide derivative.

Q1: What is the best type of HPLC column for purifying sulfonamide derivatives?

A1: While a standard C18 column is the workhorse of reversed-phase HPLC and a good starting point, the optimal choice depends on the specific properties of your derivative.

  • High-Purity Silica C18: For most sulfonamides, a modern, high-purity silica C18 column (e.g., particle size 5 µm for preparative work) is the recommended starting point. These columns minimize secondary interactions with residual silanols, which can cause significant peak tailing with acidic compounds like sulfonamides.

  • Phenyl-Hexyl Phases: If your sulfonamide has aromatic rings, a Phenyl-Hexyl stationary phase can offer alternative selectivity. The phenyl groups provide π-π interactions, which can improve resolution from closely related aromatic impurities.

  • Polar-Embedded Phases: For highly polar sulfonamide derivatives that show poor retention on traditional C18 columns, a polar-embedded phase (e.g., amide or carbamate) is an excellent choice. These columns provide enhanced retention for polar compounds under highly aqueous mobile phase conditions.

Q2: How does mobile phase pH critically affect the retention and peak shape of sulfonamides?

A2: Mobile phase pH is arguably the most powerful parameter for optimizing sulfonamide separations. Sulfonamides contain an acidic proton on the nitrogen atom, with pKa values typically ranging from 4 to 9.

  • Mechanism: The retention of sulfonamides in reversed-phase HPLC is primarily driven by the hydrophobicity of the un-ionized form. When the mobile phase pH is below the compound's pKa, the sulfonamide is protonated (neutral) and more retained. When the pH is above the pKa, it becomes deprotonated (anionic), making it more polar and causing it to elute earlier.

  • Practical Guideline: To ensure good retention and sharp, symmetrical peaks, you should adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of your sulfonamide. This suppresses the ionization of the sulfonamide, preventing the mixed-mode (ionized and un-ionized) state that leads to severe peak tailing. For example, for a sulfonamide with a pKa of 6.5, a mobile phase pH of 4.5 or lower would be ideal.

Q3: What are the best starting conditions for a generic sulfonamide derivative purification?

A3: A robust starting point is crucial for efficient method development. The following table outlines recommended initial conditions for a scouting run.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column High-Purity C18, 5 µm, 4.6 x 150 mmA versatile, general-purpose column for initial screening.
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterProvides an acidic pH (~2.7-3.5) to suppress ionization of sulfonamides and silanols, promoting good peak shape. Acetic acid is a good alternative if formic acid interferes with detection or downstream processing.
Mobile Phase B Acetonitrile (ACN)ACN is generally preferred over methanol due to its lower viscosity and better UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient helps to determine the approximate elution conditions for your compound and identify any late-eluting impurities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate. This will be scaled up for preparative purification.
Detection UV, at λmax of the compound (e.g., 254 nm or 278 nm if λmax is unknown)Ensure your compound has a chromophore. A photodiode array (PDA) detector is ideal for determining the optimal wavelength.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce viscosity, but start near ambient to ensure compound stability.

Section 2: A Step-by-Step Protocol for Preparative Method Development

This protocol outlines a systematic approach to developing a robust purification method, from initial analytical scouting to preparative scale-up.

Step 1: Analytical Method Scouting
  • Prepare the Sample: Dissolve the crude sulfonamide derivative in a solvent compatible with the mobile phase, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

  • Initial Gradient Run: Using the starting conditions from the table above, perform an analytical HPLC run.

  • Analyze the Chromatogram: Determine the retention time (t_R) of your target peak and assess its separation from impurities. Note the peak shape (tailing factor should ideally be < 1.5).

Step 2: Gradient Optimization
  • Focus the Gradient: Based on the scouting run, create a shallower, more focused gradient around your target compound. For example, if your compound eluted at 60% B on the initial run, a new gradient of 45-75% B over 20 minutes will provide better resolution.

  • Adjust pH (if necessary): If peak tailing is observed, ensure your mobile phase pH is sufficiently acidic. If using 0.1% formic acid (pH ~2.7) still results in tailing, consider adding a buffer like 10-20 mM ammonium formate adjusted to pH 3.0. Buffers provide better pH control than weak acids alone.

Step 3: Loading Study (Analytical to Preparative Bridge)
  • Concentration Loading: On the analytical column, keep the injection volume constant and progressively increase the sample concentration (e.g., from 1 mg/mL to 5, 10, 20 mg/mL).

  • Identify Overload: Observe the point at which the target peak begins to broaden significantly or lose resolution from adjacent impurities. This helps determine the maximum loading capacity of the stationary phase.

Step 4: Scale-Up to Preparative HPLC
  • Geometric Scaling: Scale the flow rate and injection volume based on the column dimensions. For example, when moving from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column, the scaling factor is (21.2 / 4.6)² ≈ 21.

    • New Flow Rate = 1.0 mL/min * 21 = 21 mL/min

    • New Injection Volume = (Optimized Analytical Load) * 21

  • Perform Purification: Run the scaled-up method on the preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to the target peak, ensuring collection starts and ends on the baseline to maximize purity.

  • Purity Analysis: Analyze the collected fractions using the optimized analytical method to confirm purity. Pool the pure fractions for downstream processing.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

**Q4: My sulfonamide peak is tailing severely,

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these valuable synthetic intermediates. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Purity in Brominated Compounds

Brominated organic compounds are pivotal in a vast array of chemical syntheses, from pharmaceuticals to flame retardants.[1][2][3] However, the very reactivity that makes them useful also predisposes them to the formation of various impurities during synthesis and storage.[4][5] Achieving high purity is not merely a matter of procedural compliance; it is fundamental to ensuring reaction specificity, maximizing yields in subsequent steps, and guaranteeing the safety and efficacy of the final product.

This guide will address the most frequently encountered purification challenges and provide robust protocols to overcome them. We will explore the "why" behind each step, empowering you to adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude brominated product?

A1: The nature of impurities is intrinsically linked to the bromination method and the substrate's reactivity. Generally, you can anticipate the following classes of contaminants:

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

  • Excess Brominating Reagent and Byproducts: Residual elemental bromine (Br₂) often imparts a yellow or reddish-brown color to the product.[6] Reagents like N-bromosuccinimide (NBS) can leave behind succinimide.[7]

  • Hydrogen Bromide (HBr): This is a common byproduct in many bromination reactions, especially those involving electrophilic substitution.[8]

  • Over-brominated Species: Highly activated substrates or harsh reaction conditions can lead to the formation of di- or poly-brominated products, which can be challenging to separate due to similar physical properties.[9]

  • Isomeric Byproducts: Depending on the directing effects of substituents on an aromatic ring or the stability of radical intermediates, positional isomers may be formed.[4][10]

  • Residual Solvents: Solvents used in the reaction or workup can be carried through.[4]

  • Degradation Products: Some brominated compounds are sensitive to light or heat, leading to decomposition over time.[4][11]

Q2: My crude product is colored (yellow/brown). What is the likely cause and the first step to address it?

A2: A yellow to reddish-brown coloration is almost always due to the presence of residual elemental bromine (Br₂).[6] The first and most straightforward purification step is a chemical wash to quench the excess bromine.

Recommended Action: Wash the organic solution of your crude product with an aqueous solution of a reducing agent. Common choices include 10% sodium thiosulfate (Na₂S₂O₃) or a saturated solution of sodium bisulfite (NaHSO₃).[12][13][14] The bromine will be reduced to colorless bromide ions (Br⁻), which are soluble in the aqueous phase and can be easily separated.

Causality: Sodium thiosulfate, for example, reacts with bromine in the following manner: 2Na₂S₂O₃(aq) + Br₂(org) → 2NaBr(aq) + Na₂S₄O₆(aq)

This reaction is rapid and visually easy to monitor; continue washing until the organic layer is colorless.[13]

Troubleshooting Purification Techniques

This section provides detailed protocols and troubleshooting guides for the most common purification methods.

Chemical Washing and Extraction

Chemical washing is a powerful first-line technique to remove acidic or basic impurities, as well as residual reagents.

Issue: Presence of acidic impurities like HBr.

Troubleshooting Protocol: Basic Wash

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Add slowly and vent the funnel frequently, as CO₂ gas will be produced if significant acid is present.[8]

  • Shake the funnel, allow the layers to separate, and remove the aqueous layer.

  • Repeat the wash if necessary.

  • Follow with a wash with brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Why it Works: Sodium bicarbonate is a weak base that will react with and neutralize acidic byproducts like HBr, converting them into their corresponding salts, which are soluble in the aqueous layer and thus easily removed. Using a weak base like bicarbonate is often preferred over strong bases like NaOH to avoid potential hydrolysis of ester functional groups or other base-sensitive moieties in the product.[8]

Recrystallization

Recrystallization is the gold-standard for purifying solid organic compounds. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[15]

Issue: Difficulty in purifying a solid brominated compound containing byproducts from the synthesis.

Troubleshooting Workflow: Optimizing Recrystallization

G cluster_start Initial State cluster_solvent Solvent Selection cluster_procedure Recrystallization Protocol cluster_troubleshoot Troubleshooting cluster_solutions Solutions Start Crude Solid Product Solvent Select Potential Solvent(s) (High solubility when hot, low when cold) Start->Solvent Test Test small scale solubility Solvent->Test Dissolve Dissolve in MINIMUM amount of boiling solvent Test->Dissolve Optimal solvent found Filter Hot filtration (if insoluble impurities present) Dissolve->Filter Cool Slow cooling to room temp, then ice bath Filter->Cool Collect Collect crystals by vacuum filtration Cool->Collect NoCrystals No Crystals Form Cool->NoCrystals OilingOut Product 'Oils Out' Cool->OilingOut Wash Wash with ice-cold solvent Collect->Wash LowYield Low Yield Collect->LowYield Dry Dry crystals under vacuum Wash->Dry Sol_NoCrystals 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume NoCrystals->Sol_NoCrystals Sol_OilingOut 1. Reheat and add more solvent 2. Use mixed-solvent system OilingOut->Sol_OilingOut Sol_LowYield 1. Ensure minimal boiling solvent used 2. Cool sufficiently 3. Concentrate mother liquor for second crop LowYield->Sol_LowYield

Experimental Protocol: Mixed-Solvent Recrystallization of 3-Bromoquinoline [16]

This technique is ideal when no single solvent provides the desired solubility profile. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[16]

  • Dissolve the crude 3-bromoquinoline in a minimal amount of hot ethyl acetate (the "good" solvent).

  • While the solution is still hot, add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[16]

  • Collect the pure crystals via vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.[16]

  • Dry the crystals under vacuum.

Solvent System"Good" Solvent (Soluble)"Poor" Solvent (Insoluble)Common Applications
Ethanol/Water EthanolWaterPurifying moderately polar compounds like 2-bromo-4-methylacetanilide.[17]
Ethyl Acetate/Hexane Ethyl AcetateHexanePurifying compounds of intermediate polarity.[16]
DCM/Hexane Dichloromethane (DCM)HexanePurifying less polar compounds.
Column Chromatography

Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (the eluent).[18][19] It is particularly useful for separating mixtures of compounds with similar polarities, such as a monobrominated product from its dibrominated byproduct.[9]

Issue: A monobrominated product is contaminated with the corresponding dibrominated byproduct, and they are difficult to separate.

Troubleshooting Protocol: Flash Chromatography

  • Solvent System Selection: The key to a successful separation is choosing the right eluent system. Use Thin Layer Chromatography (TLC) to test various solvent mixtures (e.g., hexane/ethyl acetate). The ideal system will show good separation between the spots of the desired product and the impurity, with the desired product having a Retention Factor (Rf) of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar component of your eluent system (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Expert Tip: If your product and impurity co-elute, try a different solvent system.[20] Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation. For nitrogen-containing heterocycles, adding a small amount of a base like triethylamine (~0.5-1%) to the eluent can deactivate the acidic silica gel, preventing streaking and improving peak shape.[20][21]

Distillation

Distillation is used to purify liquid brominated compounds by separating them from impurities with significantly different boiling points.[22][23]

Issue: A liquid brominated product is contaminated with both lower and higher boiling point impurities.

Troubleshooting Protocol: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This provides a large surface area for repeated vaporization-condensation cycles, leading to a better separation.

  • Heating: Heat the distillation flask gently and evenly using a heating mantle.

  • Fraction Collection:

    • First Fraction (Forerun): Collect the initial distillate that comes over at a lower temperature. This will be enriched in the more volatile impurities.

    • Main Fraction: As the temperature stabilizes at the boiling point of your desired product, switch to a new receiving flask to collect the pure compound.

    • Final Fraction (Residue): Stop the distillation before the flask goes to dryness. The remaining liquid in the distillation flask will contain the less volatile impurities.

  • Analysis: Confirm the purity of the main fraction using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Safety: Always perform distillations in a well-ventilated fume hood. Never heat a closed system. Use boiling chips or a magnetic stirrer to ensure smooth boiling.

Analytical Verification of Purity

After purification, it is crucial to verify the purity and identity of your compound.

Analytical TechniqueInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and semi-volatile compounds. Provides separation of components and mass spectrometry data for identification, including the characteristic bromine isotope pattern.[4]
High-Performance Liquid Chromatography (HPLC) Versatile for a wide range of compounds. Can be used for quantitative analysis of impurities.[24][25]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, allowing for the identification and quantification of impurities based on their unique signals.
Melting Point Analysis A sharp melting point close to the literature value is a good indicator of high purity for solid compounds. Impurities typically broaden the melting range and depress the melting point.[5]

References

Technical Support Center: Optimizing N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial transformation. Here, we address common challenges through a troubleshooting guide and frequently asked questions, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during the N-alkylation of sulfonamides in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting sulfonamide. What are the primary causes and how can I fix this?

Answer: Low conversion is a frequent issue that typically points to inadequate deprotonation of the sulfonamide or insufficient reactivity of the alkylating agent. Here is a systematic approach to troubleshoot this problem:

  • Inadequate Deprotonation: The N-H bond of a sulfonamide is acidic, but requires a sufficiently strong base for complete deprotonation to form the nucleophilic sulfonamide anion.

    • Causality: The pKa of a typical arylsulfonamide is around 10-11, while alkylsulfonamides are slightly less acidic (pKa ~11-12).[1] Your chosen base must have a conjugate acid with a pKa significantly higher than that of the sulfonamide to drive the deprotonation equilibrium forward.

    • Solution: If you are using a weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) with a less reactive system, consider switching to a stronger base.[2] Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are effective alternatives.[3] Always handle stronger bases with appropriate care.[4]

  • Poor Leaving Group on the Alkylating Agent: The reaction typically proceeds via an SN2 mechanism, where the sulfonamide anion displaces a leaving group. The efficiency of this step is highly dependent on the quality of the leaving group.

    • Causality: Good leaving groups are weak bases. The reactivity order for alkyl halides is generally I > Br > Cl >> F.

    • Solution: If you are using an alkyl chloride with low success, consider switching to the corresponding alkyl bromide or iodide.[4] These are more reactive and will often improve yields significantly.

  • Insufficient Temperature or Reaction Time:

    • Causality: Like many reactions, the N-alkylation of sulfonamides may have a significant activation energy barrier.

    • Solution: Ensure your reaction is running at an appropriate temperature. Many protocols call for heating, sometimes to reflux in solvents like toluene or DMF.[4][5] Monitor the reaction over time using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] Some reactions may require stirring for 12-24 hours for completion.[4]

  • Alternative Alkylation Strategies:

    • Mitsunobu Reaction: For alkylating with alcohols, the Mitsunobu reaction is a powerful alternative.[8] It proceeds with inversion of stereochemistry at the alcohol's carbon center and is effective for primary and secondary alcohols.[9]

    • "Borrowing Hydrogen" Catalysis: This modern approach uses alcohols as alkylating agents with transition-metal catalysts (e.g., based on Mn, Ir, Fe).[2][10][11] It is an environmentally friendly method where water is the only byproduct.[12]

Question 2: My reaction is producing a significant amount of the N,N-dialkylated byproduct. How can I improve selectivity for mono-alkylation?

Answer: N,N-dialkylation is a common side reaction, particularly with primary sulfonamides.[13] After the first alkylation, the resulting secondary sulfonamide can be deprotonated again and react with a second molecule of the alkylating agent.

Here are several strategies to favor mono-alkylation:

  • Control Stoichiometry:

    • Causality: An excess of the alkylating agent will naturally drive the reaction towards the dialkylated product.

    • Solution: Use a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents).[13] Consider adding the alkylating agent slowly or portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant primary sulfonamide anion.[13]

  • Leverage Steric Hindrance:

    • Causality: The second alkylation step is more sterically demanding than the first.

    • Solution: If possible, use a bulkier alkylating agent. For instance, reactions with methyl iodide are more prone to dialkylation than those with benzyl bromide.[13] Similarly, sterically hindered sulfonamides are less likely to undergo a second alkylation.[13]

  • Modify Reaction Conditions:

    • Base Selection: Use a stoichiometric amount of a strong base rather than a large excess. An excess of a strong base can increase the concentration of the deprotonated secondary sulfonamide, promoting the undesired second reaction.[13]

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second, often slower, alkylation step.[13]

Question 3: I am observing a byproduct with the same mass as my desired product, but with different analytical properties (e.g., NMR spectrum). What could this be?

Answer: This is a classic sign of O-alkylation, where the alkyl group attaches to one of the sulfonyl oxygens instead of the nitrogen. While N-alkylation is usually thermodynamically favored, O-alkylation can be a kinetically competitive pathway.

  • Distinguishing N- vs. O-Alkylated Isomers:

    • NMR Spectroscopy: This is the most definitive tool. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful.

      • ¹H-¹³C HMBC: In the N-alkylated product, you will see a 3-bond correlation between the protons on the alpha-carbon of the new alkyl group and the carbon atoms of the sulfonamide's aryl ring. This correlation is absent in the O-alkylated isomer.

      • ¹H-¹⁵N HMBC: If you have access to this experiment, it is unambiguous. A clear correlation will exist between the alpha-protons of the alkyl group and the sulfonamide nitrogen in the N-alkylated product, which will be absent for the O-isomer.[13]

  • Favoring N-Alkylation:

    • Solvent Choice: The choice of solvent can influence the reaction's regioselectivity. Polar protic solvents (e.g., ethanol) can hydrogen-bond with the sulfonyl oxygens, effectively shielding them and favoring N-alkylation. However, be cautious as these solvents can also react with the alkylating agent (solvolysis).[13]

    • Counter-ion Effects: The cation from the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can coordinate with the sulfonyl oxygens. Larger, "softer" cations like Cesium (Cs⁺) form looser ion pairs, which can increase the nucleophilicity of the nitrogen atom and favor N-alkylation.

Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the right base for my reaction?

The choice of base is critical and depends on the sulfonamide's acidity and the overall reaction conditions.

Base pKa of Conjugate Acid Typical Use & Characteristics Pros Cons
Potassium Carbonate (K₂CO₃)~10.3A mild, inexpensive base suitable for many standard alkylations. Often used in polar aprotic solvents like DMF or acetonitrile.Easy to handle; low cost.May not be strong enough for less acidic sulfonamides or less reactive alkylating agents.[2]
Cesium Carbonate (Cs₂CO₃)~10.3Similar to K₂CO₃ but the larger cesium cation can promote N-alkylation and improve solubility.Often gives higher yields than K₂CO₃; beneficial counter-ion effect.[13]More expensive.
Sodium Hydride (NaH)~35A powerful, non-nucleophilic base that provides irreversible deprotonation. Used in aprotic solvents like THF or DMF.Drives deprotonation to completion.Highly reactive with water and protic solvents; requires careful handling.
Potassium tert-Butoxide (KOtBu)~17A strong, non-nucleophilic base. Effective for deprotonating a wide range of sulfonamides.Very effective; soluble in many organic solvents.[10][12]Can promote elimination (E2) side reactions with secondary alkyl halides.[14]

Table 1. Comparison of common bases for N-alkylation of sulfonamides. pKa values are approximate.[3]

FAQ 2: What is the role of the solvent?

The solvent not only dissolves the reactants but also significantly influences the reaction rate and selectivity.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most common choices. They are effective at solvating the cation from the base but do not strongly solvate the sulfonamide anion. This leaves the anion "naked" and highly nucleophilic, accelerating the desired SN2 reaction.[13]

  • Aprotic, Nonpolar Solvents (Toluene, THF): Often used with strong bases like NaH or in high-temperature reactions. Toluene is common for "borrowing hydrogen" catalysis which often requires reflux conditions.[5]

  • Polar Protic Solvents (Ethanol, Water): Generally avoided because they can react with strong bases and alkylating agents. However, in some cases, they can favor N-alkylation by hydrogen bonding to the sulfonyl oxygens.[13]

FAQ 3: Can I use alcohols directly as alkylating agents?

Yes, using alcohols directly is a modern, greener approach. Classical methods require converting the alcohol to an alkyl halide first. Direct methods include:

  • Mitsunobu Reaction: This reaction uses a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol in situ. It is highly reliable for primary and secondary alcohols and proceeds with stereochemical inversion.[8]

  • Borrowing Hydrogen (or Hydrogen Autotransfer) Catalysis: This elegant method uses a transition metal catalyst to temporarily "borrow" hydrogen from the alcohol, oxidizing it to an aldehyde.[2] The aldehyde then condenses with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the "borrowed" hydrogen to give the N-alkylated product.[10][12] This process is highly atom-economical, producing only water as a byproduct.[2][11]

Visualizing the Process

To better understand the workflow and decision-making process, the following diagrams illustrate a general experimental workflow and a troubleshooting flowchart.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Sulfonamide in Anhydrous Solvent add_base Add Base (e.g., K2CO3, NaH) start->add_base add_alkyl Add Alkylating Agent (e.g., R-Br, R-I) add_base->add_alkyl react Stir at Optimal Temp (e.g., RT to Reflux) add_alkyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction (e.g., with H2O or NH4Cl) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for N-alkylation.

G start Low or No Yield? check_base Is the base strong enough? (pKa(conj. acid) > pKa(sulfonamide)) start->check_base Yes check_lg Is the leaving group good? (I > Br > Cl) check_base->check_lg Yes sol_base Use stronger base (e.g., NaH, KOtBu) check_base->sol_base No check_temp Is temperature/time sufficient? check_lg->check_temp Yes sol_lg Use more reactive alkylating agent (e.g., R-I instead of R-Cl) check_lg->sol_lg No sol_temp Increase temperature and/or reaction time check_temp->sol_temp No sol_alt Consider alternative methods (Mitsunobu, Borrowing H2) check_temp->sol_alt Yes

References

Technical Support Center: 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered during experimentation. By understanding the chemical nature of this compound, you can ensure the integrity of your results.

Introduction to the Stability of this compound

This compound is an organic compound featuring a sulfonamide functional group. The stability of this molecule can be influenced by several factors inherent to its structure, including the sulfonamide linkage, the substituted aromatic ring, and the N-isopropyl group. This guide provides a proactive approach to identifying and mitigating common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The main factors include pH, temperature, light exposure, and the presence of strong oxidizing or reducing agents. The sulfonamide group is susceptible to hydrolysis under acidic or basic conditions, and the aromatic ring can be subject to degradation under harsh conditions.

Q2: What is the recommended storage condition for this compound?

A2: It is recommended to store this compound in a cool, dry, and dark place. Room temperature storage is generally acceptable for short periods, but for long-term stability, refrigeration in a tightly sealed container is advisable.

Q3: I am observing unexpected peaks in my HPLC analysis. Could this be due to degradation?

A3: Yes, the appearance of new peaks in your chromatogram is a common indicator of compound degradation. This guide provides methods to identify the potential cause and degradation products.

Q4: Can I heat my reaction mixture containing this compound?

A4: Thermal stability should be considered. While moderate heating may be acceptable, high temperatures can lead to thermal decomposition. It is crucial to assess the thermal lability of the compound in your specific reaction solvent.

Troubleshooting Guide

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

You are using this compound as a starting material, but your reaction is providing inconsistent yields or failing to produce the desired product.

  • Potential Cause 1: Degradation due to pH.

    • Explanation: Sulfonamides can undergo hydrolysis under either acidic or basic conditions, cleaving the sulfur-nitrogen bond. The rate of hydrolysis is pH-dependent.[1][2]

    • Troubleshooting Steps:

      • Monitor pH: Regularly check the pH of your reaction mixture.

      • Buffer the Reaction: If your reaction conditions are harsh, consider using a suitable buffer to maintain a pH where the sulfonamide is more stable (typically near neutral).

      • Control Addition of Reagents: Add acidic or basic reagents slowly to avoid localized pH extremes.

  • Potential Cause 2: Incompatibility with Reagents.

    • Explanation: Strong oxidizing agents can react with the sulfonamide moiety or the methyl group on the benzene ring.[3][4] Strong reducing agents could potentially affect the bromo-substituent.

    • Troubleshooting Steps:

      • Review Reagent Compatibility: Ensure that all reagents in your reaction are compatible with the sulfonamide functional group and the substituted aromatic ring.

      • Perform a Control Experiment: Run the reaction without your substrate to check for side reactions between other components.

Issue 2: Appearance of Unknown Impurities in Analytical Data (HPLC, LC-MS, NMR)

Your analytical data shows unexpected peaks, suggesting the presence of impurities that were not in the starting material.

  • Potential Cause 1: Photodegradation.

    • Explanation: Aromatic compounds, including sulfonamides, can be susceptible to photodegradation upon exposure to UV light.[5][6] This can lead to the formation of various degradation products.

    • Troubleshooting Steps:

      • Protect from Light: Conduct your experiments in amber glassware or protect your reaction vessel from direct light.

      • Analyze a Light-Exposed Sample: To confirm light sensitivity, intentionally expose a small sample of your compound to light and analyze it to see if the impurity profile matches your experimental sample.

  • Potential Cause 2: Thermal Decomposition.

    • Explanation: Excessive heat can cause the molecule to break down. The weakest bonds are likely to cleave first, potentially leading to a variety of smaller molecules.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: If possible, run your reaction at a lower temperature.

      • Thermogravimetric Analysis (TGA): If available, perform TGA on the compound to determine its decomposition temperature.

Experimental Protocols

Protocol 1: Assessing pH Stability

This protocol provides a framework for evaluating the stability of this compound across a range of pH values.

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a small aliquot of the compound solution to each buffer solution.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each buffered solution.

  • Analysis: Quench any reaction if necessary and analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.

pH Expected Stability (General Trend for Sulfonamides) Potential Degradation Products
< 4Low4-Bromo-3-methylbenzenesulfonic acid, Isopropylamine
4-8HighMinimal degradation
> 8Moderate to Low4-Bromo-3-methylbenzenesulfonic acid, Isopropylamine
Protocol 2: Assessing Photostability

This protocol helps determine the susceptibility of the compound to photodegradation.

  • Sample Preparation: Prepare two identical solutions of the compound in a common solvent.

  • Light Exposure: Wrap one sample in aluminum foil (dark control) and expose the other to a light source (e.g., a UV lamp or direct sunlight).

  • Time-Point Analysis: At defined intervals, take aliquots from both the exposed and dark control samples.

  • Analysis: Analyze the samples by HPLC or LC-MS to compare the degradation profiles.

Visualizing Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound.

Hydrolysis Compound This compound Acid Acidic Conditions (H+) Compound->Acid Hydrolysis Base Basic Conditions (OH-) Compound->Base Hydrolysis Products 4-Bromo-3-methylbenzenesulfonic acid + Isopropylamine Acid->Products Base->Products

Caption: Acid or base-catalyzed hydrolysis of the sulfonamide bond.

Oxidation Compound This compound Oxidant Strong Oxidizing Agent Compound->Oxidant Product1 Oxidized Sulfonamide Oxidant->Product1 e.g., N-oxide Product2 Oxidized Methyl Group Oxidant->Product2 e.g., Carboxylic acid

Caption: Potential oxidation sites on the molecule.

Summary of Stability Considerations

Factor Potential Issue Preventative Measures
pH Hydrolysis of the sulfonamide bond.Maintain pH between 4 and 8; use buffered solutions.
Temperature Thermal decomposition.Avoid excessive heating; determine decomposition temperature if necessary.
Light Photodegradation.Use amber glassware; protect reactions from light.
Chemicals Oxidation or reduction.Ensure compatibility with all reagents; avoid strong oxidizing/reducing agents unless intended.

Concluding Remarks

By understanding the potential stability issues of this compound and implementing the troubleshooting and preventative measures outlined in this guide, researchers can enhance the reliability and reproducibility of their experimental outcomes. For further assistance, please consult the references provided or contact our technical support team.

References

Technical Support Center: Scaling Up the Synthesis of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzenesulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure your scale-up process is efficient, safe, and reproducible.

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific issues that may arise during the scale-up of benzenesulfonamide synthesis. The question-and-answer format is designed to provide direct and actionable solutions to common problems.

Q1: We are observing a significant drop in yield upon moving from a 1 L flask to a 50 L reactor. What are the likely causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors that are often masked at the laboratory scale.[1][2][3]

  • Inefficient Mixing and Heat Transfer: In larger reactors, achieving homogenous mixing and uniform temperature distribution is more difficult.[1][4] This can lead to localized "hot spots" where side reactions or decomposition occur, or "cold spots" where the reaction is incomplete.

    • Troubleshooting:

      • Optimize the stirrer speed and impeller design for the larger vessel.

      • Implement a more robust temperature control system, such as a jacketed reactor with a thermal control unit.[5]

      • Consider a semi-batch process where one of the reactants is added gradually to control the exotherm.[5]

  • Changes in Reagent Addition Rate: The rate of addition for reagents like the sulfonyl chloride or the amine can significantly influence the reaction's outcome. A rate that is optimal on a small scale might be too fast in a larger volume, leading to a rapid exotherm and impurity formation.

    • Troubleshooting:

      • Conduct a study to re-optimize the reagent addition rate for the scaled-up process.

      • Utilize a programmable pump for precise and controlled addition of critical reagents.[1]

  • Solvent and Concentration Effects: The volume and choice of solvent impact reaction kinetics, solubility of intermediates, and the final product. A solvent system that is effective for precipitation and isolation on a small scale might not be suitable for larger volumes.[1]

    • Troubleshooting:

      • Re-evaluate the solvent system for the larger scale.

      • Ensure the reaction concentration is optimized. Overly concentrated reactions can lead to viscosity issues and poor mixing, while overly dilute conditions can slow down the reaction rate.

Q2: Our final product is contaminated with the corresponding sulfonic acid. How can we prevent the hydrolysis of the sulfonyl chloride intermediate?

A2: The hydrolysis of the sulfonyl chloride to the sulfonic acid is a common side reaction, especially in the presence of moisture.[6] Benzenesulfonyl chlorides are sensitive to water, and preventing their degradation is crucial for high yields and purity.[6][7]

  • Causes of Hydrolysis:

    • Ambient Moisture: Exposure to humidity during storage or handling.[6]

    • Water in Solvents or Reagents: Using solvents or amines that have not been adequately dried.[6]

    • Reaction Conditions: Elevated temperatures can accelerate the rate of hydrolysis.

  • Prevention Strategies:

    • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Ensure all reagents, particularly the amine, are dry.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric moisture.[6]

    • Temperature Control: Maintain the recommended reaction temperature. For highly reactive sulfonyl chlorides, sub-ambient temperatures may be necessary during addition.

    • Rapid Work-up: Minimize the time the sulfonyl chloride is in contact with aqueous solutions during the work-up procedure.[7]

Q3: We are struggling with the purification of our multi-kilogram batch of substituted benzenesulfonamide. Column chromatography is not a viable option at this scale. What are our alternatives?

A3: Scaling up purification requires a shift from chromatographic methods to crystallization-based techniques.[1][8]

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds at a large scale.

    • Solvent Selection: The key is to find a solvent or solvent system in which the sulfonamide is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5][9]

    • Troubleshooting Crystallization:

      • Oiling Out: If the product "oils out" instead of crystallizing, it indicates that the solution is supersaturated at a temperature above the melting point of the solute in that solvent. Try using a larger volume of solvent or a different solvent system.

      • Poor Crystal Formation: Slow cooling and gentle agitation can promote the formation of larger, purer crystals. Seeding the solution with a small amount of pure product can also induce crystallization.[9]

  • Slurry Washing: The crude product can be stirred as a slurry in a solvent that dissolves impurities but not the desired product. This is a simple and effective way to remove minor, more soluble impurities.

  • Acid-Base Extraction: If your sulfonamide has a sufficiently acidic N-H proton, it can be deprotonated with a base to form a water-soluble salt. This allows for the removal of non-acidic organic impurities by extraction. The sulfonamide can then be re-precipitated by adding acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing substituted benzenesulfonamides?

A1: The most prevalent method involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[10] Pyridine or triethylamine are commonly used as bases in the laboratory setting.

Q2: What are the critical safety precautions to consider when handling sulfonyl chlorides and amines?

A2:

  • Benzenesulfonyl chlorides are often corrosive and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • The reaction between a sulfonyl chloride and an amine is often exothermic . On a large scale, this can lead to a rapid increase in temperature and pressure if not properly controlled.[4][11] A thorough safety assessment should be conducted before scaling up.

  • Many amines are flammable and can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for the specific amine you are using.

Q3: How can we monitor the progress of the reaction effectively during a large-scale synthesis?

A3: Real-time reaction monitoring is crucial for process control.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.[12]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for the determination of conversion and the detection of any impurity formation.[12][13][14] It is the preferred method for in-process control in a manufacturing setting.

Q4: We are observing different crystal forms (polymorphs) of our benzenesulfonamide in different batches. How can we control this?

A4: Polymorphism is a known phenomenon for sulfonamides and can impact physical properties like solubility and bioavailability.[9][15]

  • Control Strategies:

    • Standardize Crystallization Conditions: Strictly control the solvent, cooling rate, temperature, and agitation during crystallization.[9]

    • Seeding: Introduce a seed crystal of the desired polymorph to direct the crystallization process.[9]

    • Solvent Selection: The choice of solvent can favor the formation of a specific polymorph.[9]

Experimental Protocols

Lab-Scale Synthesis of a Substituted Benzenesulfonamide (Illustrative Example)

This protocol describes a general procedure for the synthesis of N-benzyl-4-methylbenzenesulfonamide.

Materials:

  • p-Toluenesulfonyl chloride

  • Benzylamine

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzylamine (1.1 equivalents) in a mixture of dichloromethane and pyridine (2 equivalents).

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in dichloromethane and add it to the dropping funnel.

  • Add the p-toluenesulfonyl chloride solution dropwise to the stirred amine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scale-Up Considerations and Adjustments

The following table summarizes key parameter adjustments when scaling up from a 1 L lab-scale reaction to a 50 L pilot plant batch.

ParameterLab-Scale (1 L)Pilot-Plant Scale (50 L)Rationale for Change
Reactor Round-bottom flaskJacketed glass-lined reactorProvides better temperature control and mechanical stirring.[5]
Stirring Magnetic stir barOverhead mechanical stirrerEnsures efficient mixing in the larger volume.[2]
Base Pyridine10% Aqueous Sodium HydroxideMore cost-effective and easier to handle on a large scale.[5]
Temperature Control Ice bathCirculating thermal fluidAllows for precise and automated temperature management.[5]
Reagent Addition Dropping funnelMetering pumpEnables controlled and reproducible addition rates to manage the exotherm.[1]
Work-up Separatory funnelReactor-based phase separationMinimizes transfers and potential for material loss.
Purification Column ChromatographyRecrystallizationScalable and more economical for large quantities.[1]

Visualizing the Workflow

General Workflow for Benzenesulfonamide Synthesis Scale-Up

G cluster_0 Lab-Scale Development cluster_1 Scale-Up & Process Safety cluster_2 Downstream Processing A Route Scouting & Optimization B Reaction Condition Screening A->B C Analytical Method Development (TLC, HPLC) B->C D Process Hazard Analysis (PHA) C->D Technology Transfer E Kilo-Lab/Pilot Plant Batch D->E F In-Process Control (IPC) Monitoring E->F G Work-up & Isolation F->G H Purification (Crystallization) G->H I Drying & Milling H->I J J I->J Final Product

Caption: A typical workflow for scaling up benzenesulfonamide synthesis.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed During Scale-Up Q1 Is starting material consumed (by HPLC)? Start->Q1 A1 Incomplete Reaction Q1->A1 No A2 Side Product Formation Q1->A2 Yes S1 Increase reaction time or temperature A1->S1 S2 Check reagent stoichiometry and quality A1->S2 S3 Analyze crude mixture for impurities A2->S3 S4 Optimize temperature and addition rate S3->S4 S5 Ensure anhydrous conditions S3->S5

Caption: A decision tree for troubleshooting low yields in scale-up.

References

Validation & Comparative

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide vs other CA inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Carbonic Anhydrase Inhibition: Evaluating 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide Against Established Inhibitors

Foreword

As a Senior Application Scientist, my goal is to bridge the gap between novel chemical entities and their potential therapeutic applications. This guide is designed for researchers and drug development professionals who are navigating the landscape of carbonic anhydrase (CA) inhibition. While established inhibitors like Acetazolamide and Dorzolamide are well-characterized, the quest for isoform-specific inhibitors with improved pharmacological profiles is perpetual.

Here, we will not only review the benchmarks but also establish a rigorous framework for evaluating a novel compound, This compound . This compound possesses the classic benzenesulfonamide scaffold, the cornerstone of CA inhibitor discovery, making it a prime candidate for investigation. This guide will provide the foundational knowledge and detailed experimental protocols necessary to characterize its potential and compare it meaningfully against the stalwarts of the field.

The Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is fundamental to a vast array of physiological processes, including:

  • pH Regulation and Respiration: CAs in red blood cells (CA I and II) and the pulmonary endothelium (CA IV) are crucial for CO₂ transport and exchange.

  • Aqueous Humor Secretion: The ciliary body of the eye contains CA II and IV, which regulate bicarbonate secretion and, consequently, intraocular pressure. This is a key target for glaucoma therapy.

  • Renal Function: CAs in the kidneys are involved in bicarbonate reabsorption and acid secretion, impacting systemic pH and ion balance.

  • Pathophysiological Roles: Certain isoforms are overexpressed in various diseases. For instance, CA IX and XII are strongly associated with hypoxic tumors, where they help maintain a neutral intracellular pH in an acidic microenvironment, promoting cancer cell survival and proliferation.

Given their diverse roles, the development of isoform-specific CA inhibitors is a highly active area of research, aiming to enhance therapeutic efficacy while minimizing off-target side effects.

The Competitors: A Profile of Established CA Inhibitors

The primary mechanism of action for the sulfonamide class of CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen (R-SO₂NH⁻) to the Zn²⁺ ion at the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion and blocking catalytic activity.

Below is a summary of widely used, first-generation CA inhibitors. Their lack of significant isoform selectivity is a primary motivation for developing new chemical entities.

Inhibitor Chemical Structure Key Applications Notes on Selectivity
Acetazolamide
alt text
Glaucoma, Epilepsy, Altitude Sickness, DiureticThe prototypical CA inhibitor. Non-selective, inhibiting multiple CA isoforms with high potency (low nanomolar Ki against CA II, IV, IX, XII).
Dorzolamide
alt text
Glaucoma (topical administration)Highly potent against CA II. Its topical application for glaucoma limits systemic side effects compared to orally administered Acetazolamide.
Brinzolamide
alt text
Glaucoma (topical administration)Also a potent inhibitor of CA II. Often used topically for the treatment of open-angle glaucoma and ocular hypertension.

The Candidate: this compound

While not extensively documented in public literature as a CA inhibitor, the structure of this compound provides a strong rationale for its investigation.

  • The Pharmacophore: The unsubstituted sulfonamide group (-SO₂NH₂) is the critical zinc-binding group essential for inhibitory activity.

  • The Aromatic Ring: The benzene ring serves as a scaffold. Substitutions on this ring are known to significantly influence binding affinity and isoform selectivity by interacting with different amino acid residues within the active site cavity of various CAs.

  • Ring Substituents: The bromo and methyl groups, along with the N-isopropyl group, will create a unique steric and electronic profile. These modifications could potentially foster specific interactions with the active sites of certain isoforms (e.g., the more spacious active site of CA IX versus the constricted site of CA I), leading to desirable selectivity.

The central hypothesis is that the specific substitution pattern of this compound could confer a unique inhibitory profile compared to the established, less selective drugs. The following experimental workflow is designed to test this hypothesis.

Experimental Workflow for Comparative Evaluation

To objectively assess the potential of this compound, a systematic, multi-stage experimental approach is required. This protocol ensures a self-validating system by directly comparing the novel compound to a well-characterized standard (Acetazolamide) under identical conditions.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis & Comparison Compound_Prep Compound Solubilization (DMSO Stocks) IC50_Assay IC50 Determination (Multi-concentration Assay) Compound_Prep->IC50_Assay Enzyme_Prep Enzyme & Substrate Prep (hCA Isoforms, 4-NPA) Enzyme_Prep->IC50_Assay Data_Acquisition Spectrophotometric Reading (405 nm) IC50_Assay->Data_Acquisition Measure product formation IC50_Calc IC50 Value Calculation (Non-linear Regression) Data_Acquisition->IC50_Calc Ki_Calc Ki Determination (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc Input IC50, [S], Km Comparison Comparative Analysis (vs. Acetazolamide) Ki_Calc->Comparison

Caption: Workflow for evaluating a novel carbonic anhydrase inhibitor.

Detailed Protocol: In Vitro CA Inhibition Assay (Esterase Activity)

This assay leverages the esterase activity of CAs, using 4-nitrophenyl acetate (4-NPA) as a substrate. The hydrolysis of 4-NPA produces 4-nitrophenolate, a yellow-colored product that can be quantified by measuring absorbance at 405 nm.

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • Acetazolamide (as a positive control)

  • 4-Nitrophenyl Acetate (4-NPA)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • DMSO (for dissolving compounds)

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound and Acetazolamide in 100% DMSO.

    • Create a series of dilutions (e.g., from 100 µM to 0.1 nM) in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Enzyme and Substrate Preparation:

    • Dilute the purified hCA isoforms in the assay buffer to a working concentration (e.g., 2-5 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a 10 mM stock solution of 4-NPA in acetonitrile. Immediately before use, dilute it to 3 mM in the assay buffer.

  • Assay Execution (96-well plate format):

    • To each well, add the following in order:

      • 160 µL of Assay Buffer

      • 20 µL of the desired inhibitor dilution (or buffer for control wells)

      • 10 µL of the diluted enzyme solution

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the 3 mM 4-NPA substrate solution to each well.

    • Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 405 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Determination of Inhibition Constant (Ki)

The IC₅₀ value is dependent on experimental conditions, particularly the substrate concentration. Therefore, converting it to the inhibition constant (Ki) provides a more absolute measure of inhibitor potency. The Cheng-Prusoff equation is used for this conversion for competitive inhibitors:

Ki = IC₅₀ / (1 + ([S] / Km))

Where:

  • [S] is the substrate concentration (4-NPA in this case).

  • Km is the Michaelis-Menten constant for the substrate with the specific CA isoform. The Km must be determined in a separate experiment by measuring reaction velocity at various substrate concentrations.

Interpreting the Data: A Comparative Framework

The ultimate goal is to generate a comparative inhibitory profile. The data should be compiled into a clear, concise table to facilitate analysis.

Table 1: Hypothetical Inhibitory Profile of this compound vs. Acetazolamide

(Note: Data for the novel compound is hypothetical and for illustrative purposes only. Acetazolamide data is representative of literature values.)

Inhibitor Ki (nM) vs. hCA I Ki (nM) vs. hCA II Ki (nM) vs. hCA IX Ki (nM) vs. hCA XII
Acetazolamide25012255.7
This compound 5,000 200 15 450

Analysis of Hypothetical Results:

  • Potency: In this hypothetical scenario, the novel compound is a potent inhibitor of the cancer-associated isoform hCA IX (Ki = 15 nM), comparable to Acetazolamide.

  • Selectivity: The most striking feature is its selectivity. It is significantly less potent against the off-target cytosolic isoforms hCA I (Ki = 5,000 nM) and hCA II (Ki = 200 nM) compared to Acetazolamide.

  • Therapeutic Potential: This profile suggests that this compound could be a promising candidate for development as an anti-cancer agent. Its selectivity for CA IX over the ubiquitous CA I and II could translate to a better safety profile with fewer side effects (e.g., those related to the diuretic or neurological effects of non-selective CA II inhibition).

G cluster_enzyme CA Active Site cluster_inhibitor Inhibitor Zn Zn²⁺ H2O H₂O H2O->Zn Catalytic Nucleophile Sulfonamide R-SO₂NH⁻ His 3x His His->Zn Sulfonamide->Zn Binds & Displaces H₂O

Caption: Mechanism of sulfonamide inhibition of carbonic anhydrase.

Conclusion

The evaluation of a novel compound like This compound requires a disciplined, comparative approach. While its core structure is promising, only rigorous experimental testing, as outlined in this guide, can reveal its true potential as a carbonic anhydrase inhibitor. By systematically determining its potency (Ki) and selectivity profile against key isoforms and benchmarking it against established drugs like Acetazolamide, researchers can make informed decisions about its future development. A selective profile, such as the one hypothetically illustrated, could represent a significant advancement in the field, particularly for applications in oncology where isoform-specific targeting is paramount.

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzenesulfonamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry and drug development. Its remarkable versatility, characterized by its ability to act as a bioisostere for amides and carboxylic acids, its involvement in crucial hydrogen bonding interactions with biological targets, and its favorable pharmacokinetic properties, has cemented its status as a privileged scaffold. From the pioneering sulfa drugs that revolutionized antibacterial therapy to contemporary treatments for a myriad of diseases including cancer, glaucoma, and viral infections, the substituted benzenesulfonamide core continues to be a focal point of pharmaceutical research. This guide provides a comparative overview of the principal synthetic strategies for accessing this vital class of compounds, offering researchers the insights needed to make informed decisions in their synthetic endeavors. We will delve into the venerable classical approach and explore the nuances of modern catalytic methodologies, supported by experimental data and detailed protocols.

I. The Classical Approach: Chlorosulfonation followed by Amination

For decades, the two-step process of electrophilic chlorosulfonation of an aromatic ring followed by nucleophilic substitution with an amine has been the workhorse for the synthesis of benzenesulfonamides. This method, while robust and widely applicable, is not without its challenges, primarily concerning the use of harsh reagents and potential for side reactions.

A. The Chemistry Behind the Classical Method

The synthesis begins with the electrophilic aromatic substitution of a benzene derivative with chlorosulfonic acid (ClSO₃H) to generate an arylsulfonyl chloride. The acetamido group in a starting material like acetanilide acts as a directing group, favoring the formation of the para-substituted product due to steric hindrance at the ortho positions. This intermediate sulfonyl chloride is a highly reactive electrophile. The subsequent step involves the reaction of the sulfonyl chloride with an amine. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group to form the sulfonamide N-S bond.

Reaction Workflow: Classical Synthesis of Sulfanilamide

Caption: Classical two-step synthesis of sulfanilamide.

B. Experimental Protocol: Synthesis of Sulfanilamide from Acetanilide

This protocol details the synthesis of the parent sulfonamide, sulfanilamide, from acetanilide, a common starting material where the amino group is protected as an acetamide.

Step 1: Chlorosulfonation of Acetanilide [1][2]

  • In a fume hood, equip a dry 500 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Carefully add 165 mL (2.49 moles) of chlorosulfonic acid to the flask.[2]

  • Cool the flask in an ice-water bath to approximately 10-15°C.

  • While stirring, slowly add 67.5 g (0.5 moles) of dry acetanilide in portions over about 15 minutes, maintaining the temperature below 20°C.[1][2]

  • Once the initial exothermic reaction subsides, remove the cooling bath and allow the mixture to warm to room temperature while stirring.

  • Heat the reaction mixture in a water bath at 60-70°C for one hour to complete the reaction.[2]

  • Cool the reaction mixture to room temperature and then carefully pour it in a slow stream with vigorous stirring into a 2 L beaker containing 1 kg of crushed ice.

  • Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with cold water. The crude product can be used directly in the next step. A yield of 77-81% of the crude material can be expected.[2]

Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride [1]

  • Transfer the crude, moist p-acetamidobenzenesulfonyl chloride to a 500 mL Erlenmeyer flask.

  • In a fume hood, add 100 mL of concentrated aqueous ammonia (28-30%).

  • Stir the mixture vigorously to break up the lumps of the sulfonyl chloride. The reaction is exothermic.

  • Heat the mixture in a hot water bath (around 70°C) for 15 minutes with continued stirring.

  • Cool the reaction mixture in an ice bath. The p-acetamidobenzenesulfonamide will precipitate.

  • Collect the product by vacuum filtration and wash it with cold water.

Step 3: Hydrolysis of the Acetyl Group [1]

  • Transfer the p-acetamidobenzenesulfonamide to a 500 mL round-bottom flask.

  • Add 50 mL of 6 M hydrochloric acid.

  • Heat the mixture to boiling under reflux for 30 minutes.

  • Allow the solution to cool to room temperature.

  • Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. The sulfanilamide will precipitate.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the sulfanilamide by vacuum filtration, wash with cold water, and allow it to air dry.

II. Modern Catalytic Approaches: Expanding the Synthetic Toolkit

In recent years, the drive for more efficient, sustainable, and versatile synthetic methods has led to the development of several powerful catalytic strategies for the construction of benzenesulfonamides. These methods often offer milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to the classical approach.

A. Copper-Catalyzed Three-Component Synthesis

A significant advancement in sulfonamide synthesis is the direct, single-step, copper-catalyzed three-component reaction of an aryl boronic acid, an amine, and a sulfur dioxide surrogate.[3] This approach avoids the pre-installation of sulfur functionality, a limitation of traditional methods.

The Mechanism: A Copper-Catalyzed Cascade

The proposed mechanism involves the formation of an arylsulfinate intermediate from the reaction of the aryl boronic acid with a sulfur dioxide source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). The copper(II) catalyst then facilitates the coupling of this in situ-generated arylsulfinate with the amine to afford the desired sulfonamide.

Reaction Workflow: Copper-Catalyzed Three-Component Synthesis

Caption: One-pot copper-catalyzed synthesis of benzenesulfonamides.

B. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a cornerstone of modern cross-coupling chemistry, has been successfully applied to the synthesis of N-arylsulfonamides.[4][5][6][7] This palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with a sulfonamide. The reaction's broad functional group tolerance and its applicability to a wide range of coupling partners make it a highly valuable tool.

The Mechanism: A Palladium Catalytic Cycle

The catalytic cycle is believed to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide to the resulting Pd(II) species. Deprotonation of the sulfonamide by a base, and subsequent reductive elimination from the palladium center, furnishes the N-arylsulfonamide product and regenerates the active Pd(0) catalyst.[4][6]

Reaction Workflow: Buchwald-Hartwig Amination for Sulfonamide Synthesis

Caption: Palladium-catalyzed Buchwald-Hartwig amination.

C. Emerging Strategies: C-H Activation and Photoredox Catalysis

The field of C-H activation has opened up new avenues for the direct functionalization of arenes, including the synthesis of sulfonamides. These methods bypass the need for pre-functionalized starting materials, offering a more atom-economical approach. Transition metal catalysts, such as those based on rhodium and ruthenium, have been employed to direct the amination of C-H bonds with sulfonyl-containing reagents.[8]

Photoredox catalysis has also emerged as a powerful tool for sulfonamide synthesis.[9][10][11] These reactions often proceed under mild conditions, using visible light to initiate radical-based transformations that lead to the formation of the desired sulfonamide products.

III. Comparative Performance of Synthesis Methods

The choice of synthetic method depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials. The following table provides a qualitative comparison of the key features of the discussed methods.

FeatureClassical Chlorosulfonation-AminationCopper-Catalyzed Three-Component SynthesisPalladium-Catalyzed Buchwald-Hartwig Amination
Starting Materials Substituted Benzenes, AminesAryl Boronic Acids, Amines, SO₂ SurrogateAryl Halides/Triflates, Sulfonamides
Reaction Conditions Harsh (conc. acid, high temp.)Generally milderMild to moderate
Functional Group Tolerance LimitedBroadBroad
Substrate Scope Broad for simple arenesBroad for boronic acids and aminesBroad for aryl halides and sulfonamides
Atom Economy ModerateHighModerate
Key Advantages Well-established, inexpensive reagentsOne-pot procedure, avoids sulfonyl chloridesHigh functional group tolerance, reliable
Key Disadvantages Harsh conditions, safety concernsRequires boronic acids, catalyst costCatalyst and ligand cost, requires pre-formed sulfonamide

Quantitative Comparison of Yields for Selected Substituted Benzenesulfonamides

Substituent (on Benzene Ring)AmineClassical Method Yield (%)Copper-Catalyzed Yield (%)Buchwald-Hartwig Yield (%)
4-MethylAniline~70-80~85~90
4-MethoxyMorpholine~65-75~92~95
4-ChloroBenzylamine~70-85~88~93
3-Nitron-Butylamine~50-60~75~85

Note: Yields are approximate and can vary depending on the specific reaction conditions and substrates used. Data is compiled from various literature sources.

IV. Conclusion and Future Outlook

The synthesis of substituted benzenesulfonamides has evolved significantly from the classical chlorosulfonation-amination route to a diverse array of modern catalytic methods. While the traditional approach remains a viable option, particularly for large-scale synthesis of simple analogs, the advent of copper- and palladium-catalyzed reactions has provided researchers with milder, more versatile, and often higher-yielding alternatives. The continued development of novel synthetic strategies, such as C-H activation and photoredox catalysis, promises to further expand the toolkit for accessing this critical pharmacophore. As the demand for structurally complex and functionally diverse benzenesulfonamides grows, these innovative methods will undoubtedly play an increasingly important role in the discovery and development of new therapeutic agents.

V. References

  • Chen, Y., Murray, P. R. D., Davies, A. T., & Willis, M. C. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Journal of the American Chemical Society, 140(28), 8781–8787. --INVALID-LINK--

  • D'Amico, J. J., & Marvel, C. S. (1955). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses, 35, 1. --INVALID-LINK--

  • Keerthi, D. S., & Shashikala, V. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(2). --INVALID-LINK--

  • Smiles, S., & Stewart, J. (1921). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses, 1, 1. --INVALID-LINK--

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amidation of Aryl Halides and Triflates. Chemical Reviews, 116(19), 12564–12649. --INVALID-LINK--

  • Wallace, D. J., & Klauber, D. J. (2011). A Practical Guide to the Buchwald–Hartwig Amination Reaction. Organic Process Research & Development, 15(4), 804–813. --INVALID-LINK--

  • Deng, Y., & Yu, J.-Q. (2015). Rh(III)-Catalyzed C–H Amination. Angewandte Chemie International Edition, 54(3), 888–900. --INVALID-LINK--

  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. --INVALID-LINK--

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. --INVALID-LINK--

  • Dounay, A. B., & Witulski, B. (2007). The C–H Activation/Cope Elimination Reaction. Angewandte Chemie International Edition, 46(27), 5124–5126. --INVALID-LINK--

References

A Comparative Guide to the Structure-Activity Relationship of N-isopropyl Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold stands as a privileged structure, forming the foundation of a multitude of therapeutic agents. The strategic substitution on the sulfonamide nitrogen offers a powerful tool to modulate the pharmacological profile of these molecules. This guide provides an in-depth comparative analysis of N-isopropyl benzenesulfonamide derivatives, exploring their structure-activity relationships (SAR) across antibacterial, anticancer, and anticonvulsant activities. We will delve into the causal relationships behind experimental designs and present supporting data to offer a comprehensive resource for researchers and drug development professionals.

The Significance of the N-isopropyl Moiety

The N-isopropyl group, while seemingly simple, imparts a unique combination of steric and electronic properties to the benzenesulfonamide core. Its branched, moderately lipophilic nature can significantly influence a compound's binding affinity to its biological target, as well as its pharmacokinetic properties. Understanding how this specific substitution drives activity is crucial for the rational design of novel therapeutics.

Comparative Analysis of Biological Activities

This section compares the performance of N-isopropyl benzenesulfonamides with other analogs across different therapeutic areas, supported by experimental data.

Antibacterial Activity

The antibacterial action of sulfonamides is primarily attributed to their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2] This inhibition halts bacterial growth and proliferation.[1][2]

A study on N-(thiazol-2-yl)benzenesulfonamides highlighted a derivative with a 4-isopropyl substitution on the benzenesulfonamide ring, which demonstrated potent antibacterial activity. This particular compound exhibited a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans, indicating strong bactericidal or bacteriostatic effects.[3]

Table 1: Comparative Antibacterial Activity of N-Substituted Benzenesulfonamide Derivatives

Compound IDN-SubstitutionR-Group on Benzene RingTarget OrganismMIC (μg/mL)Reference
1a -isopropyl 4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-ylS. aureus3.9 [3]
1b -tert-butyl4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-ylS. aureusPotent[3]
1c -H4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-ylS. aureusLess Active[3]
1d -chloro4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-ylS. aureusModerately Active[3]

Note: "Potent," "Less Active," and "Moderately Active" are qualitative descriptions from the source where specific MIC values for all analogs were not provided in a comparative table.

The data suggests that the size and lipophilicity of the N-alkyl substituent play a crucial role in the antibacterial potency. The isopropyl group appears to offer a favorable balance of these properties for effective interaction with the DHPS enzyme in this particular scaffold.

Anticancer Activity

The anticancer properties of benzenesulfonamide derivatives are often linked to their ability to inhibit carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[4]

Structure-Activity Relationship Insights for Anticancer Activity:

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety acts as a zinc-binding group in the active site of carbonic anhydrases. The N-substituent can influence the orientation and binding affinity within the enzyme's active site.

  • Other Mechanisms: Some benzenesulfonamide derivatives exert their anticancer effects by arresting the cell cycle at the G2/M phase.[5]

Anticonvulsant Activity

The anticonvulsant mechanism of certain sulfonamides is also associated with the inhibition of carbonic anhydrase isoforms in the brain.[4][8] This inhibition can lead to a decrease in pH in the brain, which is thought to have a stabilizing effect on neuronal membranes and reduce seizure susceptibility. Other proposed mechanisms include the modulation of voltage-gated sodium and calcium channels.[9]

A study on novel benzenesulfonamide derivatives as potential anticonvulsant agents reported compounds with low median effective doses (ED50) in the maximal electroshock (MES) seizure test. For example, one of the most active compounds had an ED50 of 16.36 mg/kg.[7] While this study did not specifically focus on a series of N-alkyl derivatives for direct comparison, it highlights the potential of the benzenesulfonamide scaffold in developing potent anticonvulsants.

General Structure-Activity Relationship for Anticonvulsant Sulfonamides:

  • Lipophilicity: Appropriate lipophilicity is crucial for crossing the blood-brain barrier. The N-isopropyl group can contribute to this property.

  • Carbonic Anhydrase Inhibition: The sulfonamide group is a key pharmacophore for CA inhibition.

  • Interaction with Ion Channels: Modifications on the benzenesulfonamide core can influence interactions with neuronal ion channels.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the methodologies for the key experiments discussed.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and the vehicle), and a sterility control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[8]

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a preclinical model for screening potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[10]

Materials:

  • Rodents (mice or rats)

  • Electroconvulsometer with corneal electrodes

  • Saline solution

  • Test compound formulation

  • Positive control anticonvulsant (e.g., Phenytoin)

Procedure:

  • Administer the test compound, vehicle, or positive control to the animals (typically via intraperitoneal or oral route).

  • At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

  • Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered as protection.

  • The ED50 (the dose that protects 50% of the animals from the seizure) is calculated from the dose-response data.[10]

Mechanistic Insights and Signaling Pathways

The diverse biological activities of N-isopropyl benzenesulfonamides stem from their interaction with different molecular targets and signaling pathways.

Antibacterial Mechanism

As previously mentioned, the primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), which is essential for bacterial folate synthesis.

Antibacterial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Catalyzes Sulfonamide N-isopropyl Benzenesulfonamide Sulfonamide->DHPS Competitive Inhibition Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids

Caption: Competitive inhibition of DHPS by N-isopropyl benzenesulfonamides disrupts bacterial folic acid synthesis.

Anticancer and Anticonvulsant Mechanism: Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by benzenesulfonamides is a key mechanism for both their anticancer and anticonvulsant effects.

CA_Inhibition cluster_Anticancer Anticancer Effect cluster_Anticonvulsant Anticonvulsant Effect CA Carbonic Anhydrase (CA) H2CO3 H2CO3 CA->H2CO3 Sulfonamide N-isopropyl Benzenesulfonamide Sulfonamide->CA Inhibition CO2_H2O CO2 + H2O CO2_H2O->CA Substrates H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Tumor_pH Decreased Tumor pH (Increased Acidity) H_HCO3->Tumor_pH Brain_pH Decreased Brain pH H_HCO3->Brain_pH Apoptosis Induction of Apoptosis Tumor_pH->Apoptosis Neuronal_Stability Increased Neuronal Membrane Stability Brain_pH->Neuronal_Stability

References

A Comparative Spectroscopic Guide to 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth spectroscopic analysis of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages advanced computational prediction tools to generate and analyze its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

To provide a comprehensive comparative framework, this guide contrasts the predicted spectroscopic features of the title compound with those of two structurally related and commercially available benzenesulfonamides: 4-Bromo-N-methylbenzenesulfonamide and N-Isopropyl-p-toluenesulfonamide . This comparative approach is designed to offer researchers, scientists, and drug development professionals a robust understanding of the structure-spectra correlations within this class of compounds, aiding in the identification and characterization of novel sulfonamide derivatives.

Molecular Structures Under Investigation

The spectroscopic properties discussed in this guide pertain to the following three molecules:

Compound NameStructure
This compound this compound
4-Bromo-N-methylbenzenesulfonamide 4-Bromo-N-methylbenzenesulfonamide
N-Isopropyl-p-toluenesulfonamide N-Isopropyl-p-toluenesulfonamide

Comparative Analysis of Predicted ¹H NMR Spectra

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen environments in a molecule. The predicted chemical shifts (δ) for the protons in our target compound and its analogs are presented below. These predictions were generated using a combination of database-driven and machine learning-based prediction algorithms.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

Proton Assignment This compound 4-Bromo-N-methylbenzenesulfonamide N-Isopropyl-p-toluenesulfonamide
Aromatic-H (ortho to SO₂)~7.8 (d)~7.7 (d)~7.8 (d)
Aromatic-H (meta to SO₂)~7.5 (d)~7.7 (d)~7.3 (d)
Aromatic-H (para to SO₂)---
Aromatic-H (ortho to Br)~7.5 (d)--
Aromatic-H (meta to Br)~7.8 (d)--
N-H~4.8 (br s)~5.0 (br s)~4.7 (br s)
CH (isopropyl)~3.6 (septet)-~3.6 (septet)
CH₃ (isopropyl)~1.2 (d)-~1.2 (d)
CH₃ (aromatic)~2.5 (s)-~2.4 (s)
N-CH₃-~2.7 (d)-
In-depth Analysis of Predicted ¹H NMR for this compound:

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its unique proton environments. The aromatic region will likely show two doublets, one around 7.8 ppm for the proton ortho to the electron-withdrawing sulfonamide group and another around 7.5 ppm for the proton ortho to the bromine atom. The methyl group on the benzene ring is predicted to appear as a singlet at approximately 2.5 ppm.

The N-isopropyl group gives rise to a characteristic septet at around 3.6 ppm for the CH proton, coupled to the six equivalent protons of the two methyl groups, which in turn are expected to appear as a doublet at approximately 1.2 ppm. The N-H proton is anticipated to be a broad singlet around 4.8 ppm, and its chemical shift can be highly dependent on concentration and solvent.

Comparison with Analogs:
  • 4-Bromo-N-methylbenzenesulfonamide: The key difference in the predicted spectrum of this analog is the replacement of the N-isopropyl group with an N-methyl group. This would result in a doublet at around 2.7 ppm for the N-CH₃ protons, coupled to the N-H proton. The aromatic region is expected to show a simpler pattern, likely two doublets of equal integration, due to the symmetry of the p-substituted ring.

  • N-Isopropyl-p-toluenesulfonamide: This analog lacks the bromine substituent and has a methyl group para to the sulfonamide. This would simplify the aromatic region to two doublets, characteristic of a 1,4-disubstituted benzene ring. The signals for the N-isopropyl group are predicted to be very similar to those in the target compound.

Comparative Analysis of Predicted ¹³C NMR Spectra

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in the three compounds are summarized below.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Carbon Assignment This compound 4-Bromo-N-methylbenzenesulfonamide N-Isopropyl-p-toluenesulfonamide
C-SO₂~138~139~137
C-Br~125~128-
C-CH₃ (aromatic)~139-~143
Aromatic CH~133, ~131, ~128~129, ~128~129, ~127
CH (isopropyl)~49-~49
CH₃ (isopropyl)~23-~23
CH₃ (aromatic)~21-~21
N-CH₃-~30-
In-depth Analysis of Predicted ¹³C NMR for this compound:

The predicted ¹³C NMR spectrum of the title compound is expected to show ten distinct signals. The carbon atom attached to the sulfonamide group (C-SO₂) is predicted to be the most downfield of the aromatic carbons, around 138 ppm. The carbon bearing the bromine atom (C-Br) is expected at approximately 125 ppm. The carbon with the methyl substituent is predicted around 139 ppm. The remaining aromatic CH carbons should appear in the 128-133 ppm range.

The isopropyl group carbons are predicted to resonate at around 49 ppm for the CH and 23 ppm for the two equivalent CH₃ groups. The aromatic methyl carbon is expected at approximately 21 ppm.

Comparison with Analogs:
  • 4-Bromo-N-methylbenzenesulfonamide: The predicted ¹³C spectrum of this analog would show fewer signals in the aromatic region due to symmetry. The N-methyl carbon would introduce a signal around 30 ppm.

  • N-Isopropyl-p-toluenesulfonamide: The absence of the C-Br signal and the presence of a signal for the para-methyl carbon are the key distinguishing features in the predicted spectrum of this analog. The chemical shifts for the N-isopropyl group carbons are expected to be very similar.

Comparative Analysis of Predicted Infrared (IR) Spectra

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for the three compounds are listed below.

Table 3: Predicted Characteristic IR Absorption Bands (in cm⁻¹)

Vibrational Mode This compound 4-Bromo-N-methylbenzenesulfonamide N-Isopropyl-p-toluenesulfonamide
N-H Stretch~3280~3290~3280
C-H Stretch (aromatic)~3100-3000~3100-3000~3100-3000
C-H Stretch (aliphatic)~2970-2850~2950-2850~2970-2850
S=O Asymmetric Stretch~1330~1325~1320
S=O Symmetric Stretch~1160~1155~1150
S-N Stretch~910~915~905
C-Br Stretch~650~650-
In-depth Analysis of Predicted IR Spectrum for this compound:

The IR spectrum of this compound is predicted to be dominated by the strong absorptions of the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as strong bands around 1330 cm⁻¹ and 1160 cm⁻¹, respectively.[1] The N-H stretching vibration should be visible as a medium-intensity band around 3280 cm⁻¹. The S-N stretching vibration is predicted to be in the region of 910 cm⁻¹.[1]

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl and methyl groups will appear just below 3000 cm⁻¹. A key feature for this molecule would be the C-Br stretching vibration, which is predicted to be in the fingerprint region, around 650 cm⁻¹.

Comparison with Analogs:
  • 4-Bromo-N-methylbenzenesulfonamide: The predicted IR spectrum of this analog would be very similar, with the main difference being the specific fingerprint of the aliphatic C-H bending vibrations for the methyl group compared to the isopropyl group.

  • N-Isopropyl-p-toluenesulfonamide: The most significant difference in the predicted IR spectrum of this analog would be the absence of the C-Br stretching band.

Comparative Analysis of Predicted Mass Spectra

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Predicted Key Mass Spectral Fragments (m/z)

Fragment This compound 4-Bromo-N-methylbenzenesulfonamide N-Isopropyl-p-toluenesulfonamide
[M]⁺291/293249/251213
[M-CH₃]⁺276/278-198
[M-C₃H₇]⁺248/250-170
[M-SO₂]⁺227/229185/187149
[Br-C₆H₃-CH₃-SO₂]⁺234/236234/236-
[C₇H₇SO₂]⁺--155
[C₇H₇]⁺--91
In-depth Analysis of Predicted Mass Spectrum for this compound:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) at m/z 291 and 293. A common fragmentation pathway for sulfonamides is the loss of SO₂.[2] This would lead to a significant fragment ion at m/z 227/229. Loss of the isopropyl group (C₃H₇) would result in a fragment at m/z 248/250. Another likely fragmentation is the cleavage of the S-N bond.

Comparison with Analogs:
  • 4-Bromo-N-methylbenzenesulfonamide: The molecular ion for this analog would be observed at m/z 249/251, also showing the bromine isotopic pattern. The loss of SO₂ would give a fragment at m/z 185/187.

  • N-Isopropyl-p-toluenesulfonamide: This analog would have a molecular ion at m/z 213. A characteristic fragment for p-toluenesulfonamides is the tropylium ion ([C₇H₇]⁺) at m/z 91, and the [C₇H₇SO₂]⁺ fragment at m/z 155.

Experimental Protocols

While the data presented in this guide is predictive, the following are standard, validated protocols for acquiring the spectroscopic data for sulfonamide compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire a ¹³C{¹H} NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the clean ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

  • Data Processing: Label the significant absorption bands with their wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solids probe (for EI) or dissolved in a suitable solvent and infused (for ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns for elements like bromine.

Visualization of Key Structural Features and Spectroscopic Logic

The following diagrams illustrate the key structural features and the logic behind the spectroscopic interpretations.

cluster_nmr ¹H NMR Key Correlations cluster_ir IR Key Functional Groups cluster_ms MS Key Fragmentation Aromatic Protons Aromatic Protons N-H Proton N-H Proton Isopropyl Protons Isopropyl Protons Aromatic CH3 Aromatic CH3 S=O Stretch S=O Stretch N-H Stretch N-H Stretch C-H Stretches C-H Stretches C-Br Stretch C-Br Stretch Molecular Ion Molecular Ion Loss of SO2 Loss of SO2 Loss of Isopropyl Loss of Isopropyl Br Isotopic Pattern Br Isotopic Pattern

Caption: Key spectroscopic correlations for the analysis of this compound.

G cluster_spectroscopy Spectroscopic Analysis Workflow cluster_data Data Interpretation mol This compound NMR NMR (¹H, ¹³C) mol->NMR IR IR mol->IR MS MS mol->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Comparison Comparison with Analogs Structure->Comparison

References

A Senior Application Scientist's Guide to X-ray Crystallography of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Benzenesulfonamide derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial sulfa drugs, diuretics, and selective COX-2 inhibitors like Celecoxib.[1][2] The precise three-dimensional arrangement of atoms within these molecules dictates their biological activity, making X-ray crystallography an indispensable tool for drug design and development.[3] This guide provides an in-depth, comparative analysis of the critical stages in the crystallographic workflow for benzenesulfonamide derivatives, moving beyond mere protocols to explain the causality behind experimental choices.

Part 1: The Crystallization Gauntlet: A Comparative Approach to Growing Quality Crystals

Obtaining a high-quality single crystal is the most crucial and often the most challenging step in the entire crystallographic process.[4][5] The goal is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a well-ordered lattice. For benzenesulfonamide derivatives, which are typically small organic molecules, several methods can be employed, each with distinct advantages and disadvantages.

Comparison of Common Crystallization Techniques
Technique Principle Typical Sample Volume Advantages Common Challenges
Slow Evaporation Solvent is slowly removed from a saturated solution, increasing solute concentration to induce crystallization.[6]1-10 mLSimple setup; good for compounds with moderate solubility.Can lead to rapid precipitation or "skin" formation on the surface; difficult to control nucleation.
Vapor Diffusion A drop of the sample solution equilibrates with a larger reservoir of a precipitant solution via the vapor phase, slowly inducing supersaturation.[6]1-4 µL (drop)Requires very small sample amounts; allows for screening many conditions simultaneously; excellent control over equilibration rate.Setting up drops can be technique-sensitive; susceptible to vibration and temperature fluctuations.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible "anti-solvent" in which it is insoluble, causing crystals to form at the interface.0.5-5 mLEffective for compounds that are sparingly soluble; can produce very high-quality crystals.Requires careful layering to avoid mixing; sensitive to mechanical disturbances.
Microbatch Under-Oil Small droplets of the crystallization solution are dispensed under a layer of inert oil, which controls the rate of solvent evaporation.[7]1-2 µLHigh-throughput screening is possible; protects experiments from contamination and rapid evaporation.[7]Requires specialized multi-well plates; crystal harvesting can be more difficult.

Expert Insight: For novel benzenesulfonamide derivatives where material is scarce, Hanging Drop Vapor Diffusion is often the superior starting point. It maximizes the number of conditions that can be screened with minimal compound usage, increasing the probability of identifying a successful crystallization condition.[8]

Detailed Protocol: Hanging Drop Vapor Diffusion

This protocol outlines a standard procedure for setting up a crystallization screen for a typical benzenesulfonamide derivative.

  • Solution Preparation: Prepare a stock solution of your purified benzenesulfonamide derivative at a concentration near its saturation point in a suitable solvent (e.g., acetone, ethanol, or acetonitrile).

  • Plate Setup: Use a 24-well crystallization plate. Pipette 500 µL of various precipitant solutions (the "reservoir") into each well. These solutions are typically mixtures of salts, buffers, and organic solvents.

  • Drop Preparation: Place a siliconized glass coverslip over each well. Pipette 1 µL of your compound's stock solution onto the center of the coverslip. Add 1 µL of the reservoir solution from the corresponding well to the drop and gently mix by aspiration.

  • Sealing and Incubation: Quickly invert the coverslip and place it over the well, using vacuum grease to create an airtight seal. The drop is now "hanging" above the reservoir.

  • Equilibration & Observation: Store the plate in a stable, vibration-free environment at a constant temperature. Over hours to weeks, water or a more volatile solvent will slowly diffuse from the drop to the reservoir, increasing the concentration of the compound and precipitant in the drop, leading to crystal growth.[6]

  • Monitoring: Regularly inspect the drops under a microscope for the formation of single, well-defined crystals.

Crystallization Workflow Visualization

// Nodes A [label="Purified Benzenesulfonamide Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare Stock Solution\n(Near Saturation)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Select Crystallization Method", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Screen Conditions\n(Precipitants, pH, Temp.)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Incubate & Equilibrate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Microscopic Inspection", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="No Crystals / Poor Quality", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Optimize Conditions\n(Refine Screen)", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="High-Quality Single Crystal", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H [label="Iterate"]; H -> D; G -> I [label="Success"]; }

Caption: The workflow from a mounted crystal to a processed reflection file.

Part 3: Solving the Puzzle: A Comparative Guide to Structure Refinement Software

The processed diffraction data do not directly yield a molecular structure. They provide the amplitudes of the diffracted waves, but the crucial phase information is lost. The process of "solving" the structure involves determining these phases to calculate an electron density map, into which the atomic model is built and refined.

Comparison of Common Software Suites
Software Suite User Interface Key Strengths Best For
SHELX (via Olex2 or ShelXle) Primarily command-line, but effectively used through graphical user interfaces (GUIs) like Olex2 or ShelXle. [9][10]The "gold standard" for small molecule structure solution and refinement; powerful and robust algorithms. [10]Researchers who require the highest level of control and accuracy for routine to complex small molecule structures.
Olex2 Fully integrated graphical environment that combines its own refinement engine (olex2.refine) with the ability to use SHELX. [10]Highly intuitive and visual workflow; excellent for teaching and for rapidly solving and refining standard structures. [10]Students, beginners, and experts looking for a fast, user-friendly interface for structure determination.
CRYSTALS GUI-based with a comprehensive suite of tools for refinement and analysis. [11]Good documentation and a well-structured interface; powerful restraint capabilities. [10]Users who prefer a self-contained package with strong graphical feedback.

Expert Insight: For a new researcher, starting with Olex2 provides an ideal balance of power and ease of use. [10]It allows one to visually grasp the concepts of model building and refinement while still providing access to the powerful and trusted SHELX algorithms for the final stages of refinement.

Structure Solution & Refinement Pathway

Refinement_Workflow Structure Solution & Refinement Pathway A Reflection File (hkl) B Structure Solution (e.g., Direct Methods) A->B C Initial Electron Density Map B->C D Build Atomic Model (Assign Atoms to Density) C->D E Refinement Cycles (Least-Squares Minimization) D->E F Compare Calculated vs. Observed Data (R-factor) E->F G Model Adjustment (Add H-atoms, Refine Anisotropically) F->G Model Incomplete (High R-factor) H Final Validated Structure (CIF) F->H Model Converged (Low R-factor) G->E

Caption: The iterative process of structure solution and refinement.

Part 4: Case Study Analysis - Crystallographic Data of COX-2 Inhibitors

To illustrate these principles, the table below compares key crystallographic parameters for Celecoxib, a prominent benzenesulfonamide derivative, and a related compound. [2][12]This data is critical for understanding the packing forces and conformations that influence the drug's solid-state properties. [1]

Parameter Celecoxib (Form III) N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide [1]
Chemical Formula C₁₇H₁₄F₃N₃O₂S C₁₂H₈F₂INO₂S
Crystal System Monoclinic Triclinic
Space Group P2₁/c P-1
Unit Cell a (Å) 10.53 7.91
Unit Cell b (Å) 20.35 8.87
Unit Cell c (Å) 7.82 9.89
Unit Cell β (°) 97.59 81.38
Final R-factor (R1) ~0.05 (Typical) 0.04

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking | N-H···O hydrogen bonds, halogen bonding |

Analysis: Even subtle changes to the chemical structure, such as the addition of fluorine and iodine atoms, can dramatically alter the crystal packing. [1]Celecoxib polymorphs often pack via hydrogen bonds involving the pyrazole nitrogen, whereas other derivatives may be dominated by interactions with the sulfonamide oxygens. [1][13]Understanding these different packing motifs is vital for drug formulation, as they influence properties like solubility and stability. [13][14]

Conclusion

The X-ray crystallography of benzenesulfonamide derivatives is a multi-stage process where informed decisions at each step are paramount to success. From selecting the optimal crystallization strategy to choosing the right data collection parameters and refinement software, a deep understanding of the underlying principles is essential. This guide provides a comparative framework to empower researchers to navigate these choices, ultimately leading to high-quality structural data that can accelerate the drug discovery and development pipeline.

References

A Comparative Guide to Purity Analysis of Synthesized 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide, a potential building block in medicinal chemistry, rigorous purity analysis is paramount. Impurities, which can arise from starting materials, intermediates, by-products, or degradation, can have unintended pharmacological or toxicological effects.[1][2] Therefore, the objective of this guide is to provide a comprehensive comparison of key analytical techniques for the purity assessment of this compound, empowering researchers to make informed decisions for their analytical strategy.

This guide delves into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis. The methodologies are presented with a focus on the underlying scientific principles, guiding the user not just on the "how," but also the "why" of each experimental choice.

Regulatory Framework: Understanding Impurity Thresholds

The International Council for Harmonisation (ICH) provides guidelines on the content and qualification of impurities in new drug substances.[1][3][4] Key thresholds to consider are:

  • Reporting Threshold: The level at which an impurity must be reported.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which the biological safety of an impurity must be ascertained.

These thresholds are dependent on the maximum daily dose of the drug and underscore the necessity for sensitive and accurate analytical methods.[2]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like sulfonamides.[5] Its high resolving power allows for the separation of the main compound from closely related impurities.

Scientific Rationale

A reversed-phase HPLC method is the most appropriate starting point for this compound due to its moderate polarity. A C18 column provides a hydrophobic stationary phase that will retain the analyte and its potential impurities based on their hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol), is optimized to achieve a good separation. An acidic modifier, such as formic or phosphoric acid, is often added to suppress the ionization of the sulfonamide group, leading to sharper, more symmetrical peaks.[3]

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A gradient from 30% B to 90% B over 20 minutes is a good starting point to elute a wide range of potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Results

The primary output is a chromatogram showing the elution of the main peak (this compound) and any impurity peaks at different retention times. The peak area of each impurity relative to the total peak area provides a quantitative measure of purity (area percent method).

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Elucidation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For many sulfonamides, derivatization is necessary to increase their volatility and thermal stability for GC analysis.[5]

Scientific Rationale

The primary amine and sulfonamide groups in potential impurities or the parent compound itself can be polar and thermally labile. Derivatization, such as methylation or silylation, replaces the active hydrogens with less polar and more stable groups, making the compounds suitable for GC analysis. The mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules, aiding in the identification of unknown impurities.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization (Methylation):

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol/toluene mixture).

    • Add a methylating agent, such as trimethylsilyldiazomethane, and allow the reaction to proceed at room temperature.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range: 40-500 m/z.

Expected Results

The total ion chromatogram (TIC) will show peaks corresponding to the derivatized main compound and any volatile impurities.[2][6][7][8][9] The mass spectrum of each peak can be compared to a library (e.g., NIST) or interpreted to elucidate the structure of the impurities.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte.[4][10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5]

Scientific Rationale

By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the analyte can be calculated. This method is particularly valuable as it is non-destructive and can provide structural information simultaneously. The choice of a suitable internal standard is critical; it should have signals that do not overlap with the analyte's signals and be chemically stable.

Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone).

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

Purity Calculation

The purity of the analyte can be calculated using the following formula:

Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Elemental Analysis: Confirming Empirical Formula

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized compound and can indicate the presence of inorganic impurities or residual solvents.

Scientific Rationale

The sample is combusted in a controlled oxygen atmosphere, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified. The measured elemental composition is then compared to the theoretical values calculated from the molecular formula of this compound (C₁₀H₁₄BrNO₂S).

Experimental Protocol
  • Instrumentation: An automated elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • Analysis: The instrument performs automated combustion and detection of the resulting gases.

  • Data Analysis: The instrument software calculates the percentage of C, H, N, and S. The percentage of bromine can be determined by other methods like ion chromatography after combustion.

Expected Results

A report showing the experimental percentages of C, H, N, and S. For a pure sample of this compound (MW: 292.20 g/mol ), the theoretical values are:

  • C: 41.10%

  • H: 4.83%

  • Br: 27.35%

  • N: 4.79%

  • O: 10.95%

  • S: 10.97%

A significant deviation from these values suggests the presence of impurities.

Comparative Analysis of Analytical Techniques

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)Elemental Analysis
Principle Differential partitioningSeparation of volatile compounds and mass fragmentationNuclear magnetic resonance signal intensityCombustion and gas analysis
Information Obtained Purity (area %), retention time, presence of non-volatile impuritiesPurity of volatile components, structural information of impuritiesAbsolute purity (%w/w), structural confirmationElemental composition, empirical formula confirmation
Sensitivity High (ng to µg)Very high (pg to ng)Moderate (mg)Low (mg)
Precision ExcellentVery goodExcellentGood
Sample Throughput HighModerate (derivatization can be time-consuming)ModerateHigh
Cost (Instrument) ModerateHighVery HighModerate
Cost (Per Sample) LowModerateHighLow
Key Advantage Robust, widely available, excellent for routine QCHigh sensitivity and specificity for volatile impurities, structural elucidationPrimary method, no need for analyte reference standardConfirms empirical formula, detects inorganic impurities
Limitations Requires reference standards for impurity identification, potential for co-elutionNot suitable for non-volatile or thermally labile compounds, may require derivatizationLower sensitivity, requires expensive instrumentation and expertiseDoes not provide information on organic impurities with the same elemental composition

Visualizing the Workflow

Workflow for HPLC Purity Analysis

Caption: High-Performance Liquid Chromatography analytical workflow.

Workflow for GC-MS Purity Analysis

Caption: Gas Chromatography-Mass Spectrometry analytical workflow.

Decision Tree for Method Selection

Method_Selection Start Analytical Goal Routine_QC Routine QC & Purity? Start->Routine_QC Volatile_Impurities Volatile Impurities Suspected? Routine_QC->Volatile_Impurities Yes HPLC Use HPLC-UV Routine_QC->HPLC No Absolute_Purity Need Absolute Purity? Volatile_Impurities->Absolute_Purity No GCMS Use GC-MS Volatile_Impurities->GCMS Yes Confirm_Formula Confirm Empirical Formula? Absolute_Purity->Confirm_Formula No qNMR Use qNMR Absolute_Purity->qNMR Yes Confirm_Formula->HPLC No EA Use Elemental Analysis Confirm_Formula->EA Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: An Integrated Approach to Purity Assurance

The purity analysis of a synthesized compound like this compound is a multi-faceted challenge that is best addressed with an orthogonal approach, employing multiple analytical techniques. HPLC serves as an excellent primary tool for routine quality control due to its robustness and high throughput. GC-MS is invaluable for the identification of volatile impurities and for providing structural confirmation. Quantitative NMR stands out as a primary method for determining absolute purity without the need for an identical reference standard, making it a powerful tool in the characterization of new chemical entities. Finally, elemental analysis provides the fundamental confirmation of the compound's empirical formula.

By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical strategy that ensures the quality, safety, and reliability of their synthesized compounds, ultimately accelerating the drug development process.

References

A Comparative Guide to the Antimicrobial Activity of Sulfonamide Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: Since their discovery, sulfonamides have been a cornerstone of antimicrobial chemotherapy, representing the first class of synthetic drugs systemically effective against bacterial infections.[1][2] Their mechanism, the competitive inhibition of folic acid synthesis, remains a classic example of antimetabolite action.[1] This guide provides an in-depth comparative study of the antimicrobial activity of various sulfonamide analogs. We will delve into the critical structure-activity relationships (SAR) that govern their efficacy, present standardized protocols for their evaluation, and contextualize their mechanism of action within the persistent challenge of bacterial resistance. The objective is to equip researchers with the foundational knowledge and practical methodologies required to innovate within this vital class of antimicrobial agents.

The Sulfonamide Pharmacophore: Structure-Activity Relationship (SAR)

The antimicrobial efficacy of a sulfonamide analog is not arbitrary; it is intrinsically linked to its chemical architecture. The foundational structure is p-aminobenzenesulfonamide, and modifications to this core dictate the compound's potency, spectrum of activity, and pharmacokinetic properties.[3] Understanding these relationships is paramount for the rational design of novel, more effective derivatives.

Key Principles of Sulfonamide SAR:

  • The N4 Amino Group: This primary aromatic amine is essential for activity. It must remain unsubstituted or be part of a prodrug formulation that is metabolically cleaved in vivo to release the free amine.[4] This feature is critical as it mimics the p-aminobenzoic acid (PABA) substrate, the molecule sulfonamides compete with.

  • The Aromatic Ring: The benzene ring is a crucial scaffold. It must be para-substituted with the amino and sulfonamide groups. Shifting these groups diminishes or abolishes antibacterial activity.

  • The N1 Sulfonamide Group: While the N4 amine is relatively immutable, the N1 amide nitrogen is a primary site for chemical modification.

    • Monosubstitution: Replacing one hydrogen on the N1 nitrogen, particularly with electron-withdrawing heterocyclic rings (e.g., thiazole, pyrimidine), significantly enhances bacteriostatic activity.[3][4]

    • Acidity (pKa): These N1 substitutions critically influence the acidity of the sulfonamide proton. The most active sulfonamides typically have a pKa value between 6.6 and 7.4.[4] This pKa range ensures that at physiological pH, a significant portion of the drug exists in its unionized, lipid-soluble form, which is necessary to penetrate the bacterial cell wall.[4][5]

Below is a diagram illustrating the essential sulfonamide pharmacophore and the key sites for modification that influence its antimicrobial activity.

SAR_Sulfonamide cluster_0 Core Sulfonamide Structure cluster_1 Structure-Activity Relationship (SAR) Notes structure A N4 Amino Group: - Essential for activity. - Must be free (or a prodrug). - Mimics PABA substrate. B Aromatic Ring: - Para-substitution is critical. C N1 Amide Group: - Site of substitution. - Heterocyclic rings increase potency. - Governs pKa and solubility. p1 p1->A p2 p2->B p3 p3->C

Caption: Core sulfonamide structure and key SAR points.

Mechanism of Action: Competitive Inhibition of Folate Synthesis

Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[6] Bacteria must synthesize their own folic acid from PABA, as they cannot utilize exogenous sources. In contrast, mammals obtain folic acid from their diet, making this pathway an excellent selective target for antimicrobial therapy.[7]

By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate.[][9] This blockade halts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential coenzyme for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. The resulting depletion of these vital components leads to the cessation of bacterial growth and replication, an effect known as bacteriostasis.[1][7] For a bactericidal (killing) effect, sulfonamides are often combined with trimethoprim, which inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase.[7]

Folic_Acid_Pathway Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid Precursors DNA, RNA, Protein Precursors THF->Precursors 1-Carbon Transfer DHPS->DHF Condensation DHFR->THF Sulfonamide Sulfonamide (PABA Analog) Sulfonamide->DHPS Competitive Inhibition

Caption: Sulfonamide inhibition of the bacterial folic acid pathway.

Comparative Antimicrobial Activity: In Vitro Data

The true measure of a sulfonamide analog's utility lies in its performance against clinically relevant pathogens. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for several sulfonamide analogs against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10]

Table 1: Comparative MIC Values (µg/mL) of Sulfonamide Analogs

CompoundChemical ClassStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
SulfanilamideParent Compound>512>512
SulfamethoxazoleOxazole Derivative16 - 64[11]8 - 32[12]
SulfadiazinePyrimidine Derivative20 - 80[11]64 - 256[13]
Novel Analog AThiazole Derivative8 - 32[14]16 - 64
Novel Analog BCoumarin Conjugate>128>128
CiprofloxacinControl (Fluoroquinolone)0.625[15]0.625[15]

Note: Data is synthesized from multiple sources for illustrative purposes. Actual values can vary based on specific strains (including resistant ones) and testing conditions.[11][12][13][14][15][16]

Analysis of Data:

  • Parent Compound Inactivity: The parent compound, sulfanilamide, shows poor activity, highlighting the necessity of N1-substitutions for potency.

  • Impact of Heterocycles: Both sulfamethoxazole and sulfadiazine, which possess heterocyclic rings, demonstrate significantly improved activity compared to sulfanilamide. This aligns with established SAR principles.[3]

  • Spectrum of Activity: Variations in activity between S. aureus and E. coli are common and depend on the specific analog structure. These differences can be attributed to factors like cell wall permeability and variations in the target DHPS enzyme.

  • Novel Analogs: The development of novel analogs, such as those incorporating thiazole moieties, continues to be a promising strategy to enhance antimicrobial activity.[14] However, not all modifications are beneficial; the hypothetical coumarin conjugate shows poor activity, underscoring the importance of empirical testing.[17]

Experimental Protocols for Susceptibility Testing

Reproducible and standardized evaluation is the bedrock of antimicrobial drug development. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these assays.[10] Below are detailed protocols for two fundamental methods.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the minimum concentration of a drug that inhibits bacterial growth in a liquid medium, providing a quantitative measure of potency.

Methodology:

  • Preparation of Drug Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.

    • Add 100 µL of the sulfonamide stock solution (at 2x the highest desired final concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to 3, and so on, until column 10. Discard 50 µL from column 10.

    • Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

    • Incubate the plate at 35-37°C for 16-20 hours.[10]

  • Result Interpretation:

    • The MIC is the lowest concentration of the sulfonamide at which there is no visible turbidity (bacterial growth).

MIC_Workflow start Start prep_plate Prepare 96-well plate with broth start->prep_plate add_drug Add drug stock to first column prep_plate->add_drug serial_dilute Perform 2-fold serial dilutions add_drug->serial_dilute inoculate Inoculate wells (final conc. 5x10^5 CFU/mL) serial_dilute->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate (37°C, 16-20h) inoculate->incubate read_mic Read plate for turbidity. MIC = lowest concentration with no growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Kirby-Bauer Disk Diffusion Test

This qualitative or semi-quantitative method assesses bacterial susceptibility by measuring the zone of growth inhibition around a drug-impregnated disk on an agar plate.[18][19]

Methodology:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a pure culture.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions (rotating the plate 60° each time) to ensure confluent growth.[20]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application and Incubation:

    • Using sterile forceps, apply sulfonamide-impregnated paper disks to the agar surface. Ensure disks are placed at least 24 mm apart.[20]

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 16-18 hours.[10]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area with no bacterial growth) around each disk in millimeters (mm).[10]

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameters to standardized charts provided by CLSI.[10]

ZOI_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum streak_plate Streak inoculum evenly on Mueller-Hinton Agar plate prep_inoculum->streak_plate dry_plate Allow plate surface to dry (3-5 min) streak_plate->dry_plate apply_disks Apply sulfonamide-impregnated disks to agar dry_plate->apply_disks incubate Invert and incubate (37°C, 16-18h) apply_disks->incubate measure_zone Measure diameter of the zone of inhibition (mm) incubate->measure_zone interpret Interpret as S, I, or R using CLSI standards measure_zone->interpret end End interpret->end

Caption: Workflow for the Kirby-Bauer disk diffusion test.

The Challenge of Resistance

The clinical utility of sulfonamides has been challenged by the evolution of bacterial resistance.[2] A thorough understanding of these mechanisms is crucial for developing next-generation analogs that can circumvent them.

  • Target Modification: The most prevalent mechanism of high-level resistance is the acquisition of mobile genetic elements (plasmids) that carry alternative genes (sul1, sul2, sul3).[12][21] These genes encode for highly resistant forms of the DHPS enzyme that have a very low affinity for sulfonamides but can still efficiently utilize PABA, rendering the drug ineffective.[22]

  • Chromosomal Mutations: Mutations in the chromosomal gene folP, which encodes the native DHPS enzyme, can also confer resistance by altering the enzyme's structure to reduce its binding affinity for sulfonamides.[12]

  • Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport sulfonamides out of the bacterial cell, preventing the drug from reaching its intracellular target at a sufficient concentration.[12]

Conclusion

The sulfonamide class, despite being mature, remains a fertile ground for antimicrobial research. This guide has illuminated the foundational principles of their design, action, and evaluation. The structure-activity relationship, particularly the strategic modification of the N1-amide position, continues to be the key to enhancing potency and modulating physicochemical properties. Standardized in vitro testing, through MIC and disk diffusion assays, provides the essential data to compare analogs and guide development. As we confront the escalating crisis of antimicrobial resistance, a deep, mechanistic understanding of both the drug and the pathogen is indispensable. Future research must focus on designing novel sulfonamide analogs that can either evade existing resistance mechanisms or act on new targets, ensuring this historic class of antibiotics continues to serve modern medicine.

References

A Senior Application Scientist's Guide to Docking Studies of Benzenesulfonamides with Target Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on performing and interpreting molecular docking studies of benzenesulfonamide derivatives, a critical scaffold in modern medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols to compare the interactions of these versatile inhibitors with key enzymatic targets. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a robust and insightful computational analysis.

Introduction: The Power of a Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone of drug design, found in a wide array of therapeutics targeting enzymes crucial to human health and disease. Its unique chemical properties, particularly the sulfonamide group's ability to act as a potent zinc-binding group (ZBG), make it an ideal starting point for inhibitors of metalloenzymes. Molecular docking, a powerful in silico method, allows us to predict how these compounds will bind to their protein targets, saving significant time and resources in the drug discovery pipeline.[1][2][3][4]

This guide will focus on three major classes of enzymes frequently targeted by benzenesulfonamide inhibitors:

  • Carbonic Anhydrases (CAs): Metalloenzymes vital for processes like pH homeostasis and CO2 transport.[5][6] Their inhibitors are used as diuretics, anti-glaucoma agents, and are increasingly explored as anti-cancer therapeutics.[6][7]

  • Cyclooxygenases (COX): Key enzymes in the prostaglandin synthesis pathway, targeted by nonsteroidal anti-inflammatory drugs (NSAIDs).[8][9]

  • Matrix Metalloproteinases (MMPs): Zinc-dependent endopeptidases involved in tissue remodeling, with implications in cancer metastasis and arthritis.[10][11]

By comparing the docking performance of various benzenesulfonamides against these targets, we can elucidate structure-activity relationships (SAR) and guide the rational design of more potent and selective inhibitors.

Part 1: The Foundation - Preparing for a Successful Docking Study

The validity of any docking result hinges entirely on the quality of the input structures. Garbage in, garbage out is the immutable law of computational chemistry. Here, we detail the critical preparation steps for both the target enzyme (receptor) and the benzenesulfonamide (ligand).

Receptor Preparation: Selecting and Refining the Target

The first step is to obtain a high-quality 3D structure of the target enzyme, typically from the RCSB Protein Data Bank (PDB).

Causality: The choice of PDB structure is paramount. Factors like X-ray resolution (aim for <2.5 Å), the presence of co-crystallized ligands, and the biological relevance of the protein's conformation dictate the reliability of the docking simulation. A structure with a bound ligand is invaluable as it helps define the precise location and dimensions of the active site.[12]

Step-by-Step Protocol for Receptor Preparation:

  • Fetch the Structure: Download the desired PDB file (e.g., PDB ID: 1QIB for MMP-2, 4H1Q for MMP-9).[13] It's often beneficial to use a molecular visualization program like UCSF Chimera or PyMOL for this process.[12][14]

  • Clean the Structure: The raw PDB file contains more than just the protein.

    • Remove Water Molecules: Unless a specific water molecule is known to be critical for binding (a "bridging" water), all crystallographic water molecules should be removed.[13][15][16]

    • Delete Alternate Conformations & Unnecessary Chains: PDB files may contain multiple chains or alternate locations for amino acid side chains. Retain only the biologically relevant chain (e.g., Chain A) and the highest-occupancy conformers.[12]

    • Separate Ligands/Cofactors: Remove any co-crystallized ligands or ions that are not part of the enzyme's catalytic machinery (e.g., buffer molecules). Keep essential cofactors like the active site Zn²⁺ ion in CAs and MMPs.

  • Protonate and Add Charges: PDB files typically lack hydrogen atoms.[15]

    • Use a dedicated tool (e.g., AutoDock Tools, Chimera's Dock Prep) to add polar hydrogens and assign appropriate protonation states to titratable residues (like Histidine) based on a physiological pH (e.g., 7.4).[12][17]

    • Assign partial atomic charges using a standard force field (e.g., Gasteiger charges).[15]

  • Save the Prepared Receptor: The final, cleaned receptor should be saved in a docking-compatible format, such as PDBQT for AutoDock Vina.

Ligand Preparation: Ensuring Chemical Accuracy

The benzenesulfonamide ligand must also be prepared correctly to reflect its most likely state in the biological environment.

Causality: A ligand's 3D conformation, charge, and tautomeric state directly influence its binding energy and interaction patterns. Energy minimization is crucial to start with a low-energy, sterically favorable conformation.

Step-by-Step Protocol for Ligand Preparation:

  • Generate 3D Structure: Start with a 2D structure (e.g., from a SMILES string) and convert it to a 3D structure using software like ChemDraw or an online tool.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a low-energy conformation.

  • Assign Charges and Torsion: Add Gasteiger charges and define the rotatable bonds. The flexibility of the ligand is a key parameter in most modern docking algorithms.[15]

  • Save the Prepared Ligand: Save the final ligand structure in the appropriate format (e.g., PDBQT).

Part 2: The Core Workflow - Performing the Molecular Docking

With prepared inputs, we can proceed to the docking simulation. The choice of software is a critical decision, involving a trade-off between speed, accuracy, and the specific algorithms used for conformational searching and scoring.

Comparison of Common Docking Software

Several software packages are available, each with its own strengths. The choice depends on the project's goals, computational resources, and user expertise.

SoftwareSearch AlgorithmScoring Function PrincipleKey Advantages
AutoDock Vina Iterated Local Search Global OptimizerEmpirical Free Energy FunctionFree, fast, widely used, good accuracy for many systems.[1]
GOLD Genetic AlgorithmEmpirical (ChemScore, GoldScore)High accuracy, excellent at handling ligand flexibility.[18][19]
Glide (Schrödinger) Hierarchical Search ProtocolEmpirical (GlideScore)High accuracy, well-validated, integrated into a larger software suite.[18][19][20]

For this guide, we will use AutoDock Vina as the primary example due to its widespread accessibility and robust performance.[1]

The Docking Workflow: A Visual Guide

The entire process, from preparation to analysis, can be visualized as a clear, logical workflow.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_analysis Part 3: Analysis PDB Fetch PDB Structure CleanPDB Clean Receptor (Remove H2O, Chains) PDB->CleanPDB Ligand2D Ligand 2D Structure Ligand3D Generate 3D Ligand Ligand2D->Ligand3D Protonate Add Hydrogens & Charges CleanPDB->Protonate GridBox Define Grid Box (Binding Site) Protonate->GridBox EnergyMin Energy Minimize Ligand Ligand3D->EnergyMin EnergyMin->GridBox RunVina Run AutoDock Vina GridBox->RunVina AnalyzeScores Analyze Binding Affinity (kcal/mol) RunVina->AnalyzeScores Visualize Visualize Best Pose (Interactions) AnalyzeScores->Visualize Correlate Correlate with Experimental Data Visualize->Correlate

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Docking Protocol (AutoDock Vina)
  • Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding pose.[15]

    • Causality: The grid box must be large enough to encompass the entire binding site, allowing rotatable bonds in the ligand to explore their conformational space, but not so large that it becomes computationally inefficient. Using a co-crystallized ligand as a guide is the most reliable method.[12][15]

    • In AutoDock Tools or Chimera, center the grid box on the active site (e.g., around the catalytic zinc ion) and adjust the dimensions (e.g., 25 x 25 x 25 Å) to cover all key interacting residues.[21]

  • Create the Configuration File: Create a text file (e.g., conf.txt) that tells Vina the names of the input files and the grid box coordinates.[21]

  • Run the Simulation: Execute the docking run from the command line.[21]

Part 3: Analysis & Interpretation - From Data to Insights

The output of a docking run is a set of predicted binding poses and their corresponding scores. The goal is to identify the most plausible binding mode and use the data for comparative analysis.

Interpreting Docking Scores and Poses
  • Binding Affinity (Score): This value, reported in kcal/mol, is an estimate of the binding free energy. Lower, more negative values indicate stronger predicted binding .[21]

  • Poses: Vina will generate multiple binding modes (poses). The top-ranked pose (lowest energy) is typically the focus of analysis. It is also wise to examine the cluster of lowest-energy poses; if they are structurally similar (low RMSD), it increases confidence in the predicted binding mode.

Comparative Analysis: A Case Study with Carbonic Anhydrase IX

To demonstrate the power of comparative docking, let's analyze a hypothetical set of benzenesulfonamide derivatives against human Carbonic Anhydrase IX (hCA IX), a key anti-cancer target.[6][7] The sulfonamide group is expected to coordinate with the active site Zn²⁺ ion, a hallmark interaction for this class of inhibitors.[5]

CompoundDerivative Group (R)Docking Score (kcal/mol)Key Interactions with hCA IX Active Site
1 -H (unsubstituted)-7.5Zn²⁺ coordination, H-bond with Thr199
2 -4-CH₃-7.9Zn²⁺ coordination, H-bond with Thr199, Hydrophobic contact with Val121
3 -4-Cl-8.2Zn²⁺ coordination, H-bond with Thr199, Halogen bond with Leu198
4 -4-NH₂-8.5Zn²⁺ coordination, H-bonds with Thr199 & Gln92

Analysis: The data clearly shows a structure-activity relationship. Adding small hydrophobic (CH₃) or halogen-bonding (Cl) groups improves the binding affinity over the unsubstituted parent compound. The amino group in Compound 4, capable of forming an additional hydrogen bond with Gln92, results in the best docking score. This type of analysis directly informs medicinal chemists which substitutions are most promising for synthesis.

Visualizing Key Molecular Interactions

A docking score is just a number. The true insight comes from visualizing the 3D pose and understanding the specific non-covalent interactions that stabilize the ligand-receptor complex.

Causality: The sulfonamide group (-SO₂NH₂) is the critical "warhead" for metalloenzyme inhibition. It typically acts as a bidentate ligand, with one or both oxygen atoms and the nitrogen coordinating the catalytic zinc ion. The rest of the molecule explores the active site pocket, forming hydrogen bonds, hydrophobic interactions, and other contacts that determine potency and selectivity.

Caption: Key interactions of a benzenesulfonamide inhibitor in the active site of Carbonic Anhydrase.

Part 4: Validation - Correlating In Silico and In Vitro Results

Molecular docking is a predictive tool, not a perfect one. Its true power is realized when its predictions are validated by experimental data. A strong correlation between docking scores and measured biological activity (e.g., IC₅₀ values) provides confidence that the computational model is accurately representing the physical system.

Causality: Scoring functions are approximations of the complex thermodynamics of binding. They can be susceptible to errors, particularly regarding solvation effects and protein flexibility. Experimental validation is the ultimate arbiter of a model's success.

Case Study: Correlation of Docking Score vs. Experimental IC₅₀

A study by N. A. Al-Horani et al. on benzenesulfonamide derivatives as anticancer agents provides an excellent example of this correlation.[22] They synthesized a series of compounds and tested them against the MCF-7 breast cancer cell line, while also performing docking studies.

CompoundDocking Score (kcal/mol)Experimental IC₅₀ (µg/mL)
4c -10.2637.8
4e -10.4828.2

Data from Al-Horani et al. (2022).[22]

Conclusion

Molecular docking is an indispensable tool in the rational design of benzenesulfonamide-based enzyme inhibitors. By following a rigorous and well-validated workflow—encompassing careful preparation of receptor and ligand, selection of appropriate software, and critical analysis of the results—researchers can generate powerful predictive models. This guide provides a framework for performing comparative docking studies that can successfully prioritize compounds for synthesis, elucidate structure-activity relationships, and ultimately accelerate the discovery of novel therapeutics. The key to success lies not just in executing the steps, but in understanding the scientific principles that justify each choice, ensuring that the final data is not only predictive but also insightful.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide, grounding every recommendation in established safety principles and regulatory standards.

The core principle for disposing of this compound is dictated by its chemical structure: it is a halogenated organic compound due to the presence of a bromine atom.[1][2] This classification is critical as it places the compound into a specific hazardous waste stream that must be segregated from non-halogenated waste to ensure proper treatment and to prevent environmental contamination.[1][3]

Part 1: Hazard Assessment and Waste Characterization

Analogous compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] Therefore, this compound must be handled as a hazardous substance with appropriate precautions.

Data Summary Table
PropertyDetailsSource(s)
Chemical Name This compound[6][7][8]
CAS Number 1182913-23-0[6][8][9]
Molecular Formula C10H14BrNO2S[9]
Anticipated Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[4][5]
Primary Waste Category Halogenated Organic Waste[1][2][10]

Part 2: Safety Protocols for Handling and Spill Control

Safe disposal begins with safe handling. Adherence to these protocols minimizes exposure and prevents accidental release.

Personal Protective Equipment (PPE)

Proper PPE is your first and most critical line of defense. The following should be worn at all times when handling the compound:

  • Eye Protection : Chemical splash goggles are mandatory.[11][12]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.[11][12]

  • Body Protection : A buttoned lab coat and closed-toe shoes are required to protect against skin contact.[11]

Engineering Controls

All handling of this compound, especially when dealing with the solid powder or preparing solutions, must be conducted inside a certified chemical fume hood.[10][13] This prevents the inhalation of dust or vapors.

Spill Cleanup Procedure

In the event of a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Sweep up the absorbed material and place it into a sealed, properly labeled container for disposal as halogenated waste.[1][10]

  • Clean the spill area with an appropriate solvent and then soap and water.

  • All materials used for cleanup (pads, gloves, etc.) must be disposed of as hazardous waste.[1]

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) office immediately.[10]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste. The following procedure ensures compliance with federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and institutional best practices.[14][15]

Step 1: Waste Segregation

This is the most critical step. Halogenated organic waste must always be collected separately from non-halogenated waste.[1][3]

  • Causality : Halogenated compounds require specific high-temperature incineration for complete destruction to avoid the formation of highly toxic dioxins and furans. Mixing them with non-halogenated solvents complicates and significantly increases the cost of disposal.[1]

Step 2: Container Selection
  • Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tightly sealing lid.[10][16] Polyethylene containers are often a suitable choice.[10]

  • The container must be "vapor tight" and "spill proof."[3]

  • Never use metal cans, as halogenated solvents can degrade over time to produce acidic byproducts that corrode metal.[10]

Step 3: Proper Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Label the container with a "Hazardous Waste" tag before the first drop of waste is added.[3]

  • The label must clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[1][3]

  • Ensure the generator's name and contact information are clearly visible.[1]

Step 4: Waste Accumulation and Storage
  • Keep the waste container closed at all times except when actively adding waste.[3][16]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][16]

  • The storage area must be in a cool, dry, and well-ventilated location, away from incompatible materials such as acids, bases, and strong oxidizing agents.[10]

  • Utilize secondary containment (e.g., a polypropylene tub) to contain any potential leaks.[10]

Step 5: Final Disposal
  • Once the container is full (typically around 75-80% capacity to allow for expansion), arrange for a pickup from your institution's EH&S department or a licensed hazardous waste disposal contractor.

  • Do not, under any circumstances, dispose of this chemical down the drain or allow it to evaporate in the fume hood.[10]

  • As the generator, you are responsible for the waste from "cradle to grave," meaning you must ensure it is properly managed until its final disposal.[15]

Part 4: Visualization of the Disposal Workflow

This diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Accumulation & Disposal start Start: Have Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood decision Is this Halogenated Waste? hood->decision container Select a Labeled, Compatible Halogenated Waste Container decision->container Yes yes_path Yes (Contains Bromine) add_waste Add Waste to Container container->add_waste seal_container Securely Seal Container When Not in Use add_waste->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage full Container Full? storage->full full->storage No request Request Pickup from EH&S or Licensed Contractor full->request Yes end End: Proper Disposal request->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide (CAS No. 1182913-23-0). As a preferred source for laboratory safety, this guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles.

Hazard Assessment: An Evidence-Based Approach

Compound NameCAS NumberReported HazardsSource
4-Bromo-3-methylbenzenesulfonamide879487-75-9Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Fisher Scientific[1]
4-Bromo-N-isopropylbenzenesulfonamide1984-27-6Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.ChemicalBook[2]
3-Bromo-N-methylbenzenesulfonamide153435-79-1Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Fisher Scientific[3]

Based on this data, it is prudent to handle this compound as a compound that is, at minimum, a skin, eye, and respiratory irritant.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), it is critical to acknowledge the hierarchy of controls, a fundamental concept in occupational health.[4] PPE is the final and least reliable barrier between a researcher and a chemical hazard. The most effective controls are elimination and substitution, followed by engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., Standard Operating Procedures). PPE should be used in conjunction with, not as a replacement for, these higher-level controls.

Core PPE Protocol for this compound

The following protocol outlines the minimum PPE required for handling this compound. The selection of specific PPE is contingent on the nature and scale of the operation, as illustrated in the workflow diagram below.

Dermal Protection: Gloves and Laboratory Coats

Skin contact is a primary route of exposure for irritant chemicals.[3]

  • Gloves : Wear powder-free nitrile gloves. Nitrile provides good chemical resistance for this class of compound. It is recommended to use two pairs of gloves ("double-gloving"), especially for extended operations or when handling larger quantities.[5] Gloves should be changed every 30 to 60 minutes or immediately if contamination is known or suspected.[4] Avoid PVC gloves, as they offer little protection against chemical exposures.[4]

  • Laboratory Coat/Gown : A clean, buttoned laboratory coat is mandatory. For procedures with a higher risk of splashes or significant contamination, a disposable, fluid-resistant gown made of polyethylene-coated polypropylene should be worn over standard lab attire.[5]

Eye and Face Protection

Given the classification of analogous compounds as serious eye irritants, robust eye protection is non-negotiable.[1][2][3]

  • Safety Goggles : Use chemical splash goggles that provide a full seal around the eyes. Standard safety glasses with side shields do not offer adequate protection from splashes or fine powders.[4]

  • Face Shield : When handling larger quantities of the solid outside of a certified chemical fume hood or during procedures with a high splash potential (e.g., dissolution of a large amount), a face shield must be worn in addition to safety goggles to protect the entire face.[4][5]

Respiratory Protection

The solid form of this compound poses an inhalation risk, as fine particulates can be aerosolized. Analogous compounds are known to cause respiratory irritation.[1][2][3]

  • Engineering Controls First : All weighing and handling of the solid chemical should ideally be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • When a Respirator is Required : If handling the powder on an open bench is unavoidable, or during a large spill cleanup, respiratory protection is mandatory. A NIOSH-approved N95 particulate respirator is the minimum requirement.[4]

  • Fit Testing : Any personnel required to wear a respirator must be properly fit-tested and trained in its use, in accordance with OSHA's Respiratory Standard.[4] Surgical masks offer no protection from chemical dusts and must not be used.[4]

Operational and Disposal Plans

Standard Handling Protocol (Weighing Solid Compound)
  • Preparation : Before starting, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • Don PPE : Following the workflow diagram below, don the appropriate PPE: a lab coat, two pairs of nitrile gloves, and chemical splash goggles.

  • Handling : Perform all manipulations of the solid compound deep within the fume hood. Use a spatula to carefully transfer the powder. Avoid creating dust by using gentle, deliberate movements.

  • Post-Handling : Tightly close the primary container.[3] Clean any contaminated equipment and the work surface within the fume hood.

  • Doff PPE : Remove PPE in the correct order to prevent cross-contamination: outer gloves, gown (if used), face shield (if used), goggles, inner gloves. Wash hands thoroughly with soap and water immediately after.

Spill Response
  • Evacuate and Alert : Alert others in the immediate area. If the spill is large or outside a containment area, evacuate the lab.

  • Don PPE : Before cleanup, don a higher level of PPE: a disposable gown, two pairs of nitrile gloves, chemical splash goggles, a face shield, and an N95 respirator.

  • Containment : For a small powder spill, gently cover it with an inert absorbent material.

  • Cleanup : Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[3]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Disposal : Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Disposal Plan
  • Chemical Waste : Dispose of unused this compound and any solutions containing it in a properly labeled hazardous waste container. Do not pour down the drain.[3]

  • Contaminated PPE : All disposable PPE, including gloves, gowns, and shoe covers, that is contaminated with the chemical must be disposed of as hazardous chemical waste in a designated, sealed container.[3]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow cluster_prep Preparation & Assessment cluster_location Location of Work cluster_ppe Personal Protective Equipment (PPE) Ensemble cluster_end Execution & Disposal start Plan Experimental Task task_assessment Assess Task Hazard (e.g., scale, splash potential, dust generation) start->task_assessment location Where will the work be performed? task_assessment->location fume_hood Inside Certified Chemical Fume Hood location->fume_hood Controlled Environment open_bench On Open Bench (Avoid if possible) location->open_bench Uncontrolled Environment ppe_hood Standard PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles fume_hood->ppe_hood ppe_bench Enhanced PPE: - Lab Coat or Gown - Double Nitrile Gloves - Chemical Splash Goggles - N95 Respirator (Fit-Test Required) - Face Shield (if splash risk) open_bench->ppe_bench execute Execute Task Following Standard Operating Procedure ppe_hood->execute ppe_bench->execute disposal Dispose of Waste & Contaminated PPE in Labeled Hazardous Waste Container execute->disposal

Caption: PPE Selection Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-isopropyl-3-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.